molecular formula C8H19NO6 B046339 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol CAS No. 54662-27-0

1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol

Cat. No.: B046339
CAS No.: 54662-27-0
M. Wt: 225.24 g/mol
InChI Key: VQSVOQJUFSROBP-LXGUWJNJSA-N
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Description

1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol (CAS 54662-27-0), with the molecular formula C8H19NO6 and a molecular weight of 225.24 g/mol, is a premium-quality pharmaceutical reference standard for the active ingredient Miglitol . This compound is structurally characterized as a 1-deoxy derivative of the sugar alcohol D-glucitol, where the hydroxyl group at the first carbon is replaced by a 2-hydroxyethylamino group, classifying it as an amine-modified polyol . This structure is of significant academic and industrial interest due to its dual characteristics, which impart both the properties of a deoxy sugar and the basicity and nucleophilicity of an amine . In research, this compound is critical for analytical method development, validation, and routine quality control in pharmaceutical laboratories. It is engineered for precision and reliability in techniques such as HPLC, LC-MS, and GC, and is fully traceable to stringent international pharmacopeia standards . Its primary research value lies in its role as a key intermediate and reference standard for Miglitol, which is used in metabolic studies . The mechanism of action for related 1-deoxy sugar analogues has been studied in biochemistry, where they can act as antimetabolites or enzyme inhibitors . For instance, similar compounds like 1-deoxy-D-fructose and 1-deoxy-D-glucitol have been shown to interact with enzymes such as glucitol dehydrogenase and hexokinase, and can inhibit phosphoglucose isomerase . This recommends them for further studies of enzyme mechanisms and for exploring carbohydrate metabolism pathways . The synthetic route for this compound typically involves the reductive amination of D-glucose with 2-hydroxyethylamine (ethanolamine), often employing catalytic hydrogenation with catalysts like Raney nickel . Our product is supplied with a batch-specific Certificate of Analysis (CoA) to ensure unmatched analytical accuracy, batch-to-batch reproducibility, and regulatory compliance. It is intended for laboratory and analytical use only and is not intended for human or animal consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5S)-6-(2-hydroxyethylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO6/c10-2-1-9-3-5(12)7(14)8(15)6(13)4-11/h5-15H,1-4H2/t5-,6+,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSVOQJUFSROBP-LXGUWJNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54662-27-0
Record name 1-DEOXY-1-(2-HYDROXYETHYLAMINO)-D-GLUCITOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Physicochemical Profile of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol (CAS 54662-27-0)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol, registered under CAS number 54662-27-0, is an amino sugar alcohol derivative of glucose.[1] Its structure features a glucitol backbone, a sugar alcohol derived from glucose, which is modified by the addition of a hydroxyethylamino group at the C1 position.[1][2] This modification significantly influences its chemical reactivity and biological interactions, making it a molecule of interest in various biochemical and pharmaceutical applications.[2] Notably, it serves as a key intermediate in the synthesis of Miglitol, a potent α-glucosidase inhibitor used as an antidiabetic drug.[3] Furthermore, its potential as a metal chelator and a component in biocompatible materials is also being explored.[1] This guide provides a comprehensive overview of its core physicochemical characteristics, offering insights for its application in research and development.

Chemical Identity and Structure

The unambiguous identification of a compound is foundational to any scientific investigation. This compound is known by several synonyms, which are crucial to recognize when searching scientific literature and chemical databases.

IdentifierValue
CAS Number 54662-27-0[2][4][5]
IUPAC Name (2R,3R,4R,5S)-6-(2-hydroxyethylamino)hexane-1,2,3,4,5-pentol[4][5]
Molecular Formula C₈H₁₉NO₆[2][4][6]
Molecular Weight 225.24 g/mol [4][5][7]
Synonyms N-(2-Hydroxyethyl)-D-glucamine, 1-Deoxy-1-(hydroxyethylamino)-D-glucitol, N-(β-Hydroxyethyl)glucamine[2][3][4]
InChI InChI=1S/C8H19NO6/c10-2-1-9-3-5(12)7(14)8(15)6(13)4-11/h5-15H,1-4H2/t5-,6+,7+,8+/m0/s1[4]
SMILES OO)O)O">C@HCNCCO[5][8]

The stereochemistry of the glucitol backbone, as indicated by the IUPAC name, is critical to its biological activity and interaction with other molecules.

Physicochemical Properties

The physicochemical properties of a molecule are paramount in drug development, influencing everything from formulation to bioavailability.[9]

PropertyValueSource(s)
Appearance White to off-white solid or powder.[1][2] Some sources also describe it as a viscous, syrupy substance.[10][1][2][10]
Boiling Point 565.2 °C at 760 mmHg[1]
Density 1.444 g/cm³[1]
Solubility Soluble in water, Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[1]
Purity Commercially available at ≥95% purity.

The solubility in both aqueous and organic solvents suggests a degree of amphiphilicity, which can be advantageous for various applications.[1]

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of any study involving this compound, rigorous physicochemical characterization is essential. The following are standard methodologies for determining key properties.

Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation cluster_1 Identification & Purity cluster_2 Physical Properties cluster_3 Solubility & Stability Sample Sample NMR NMR Sample->NMR Structure Elucidation MS MS Sample->MS Molecular Weight HPLC HPLC Sample->HPLC Purity Assessment DSC DSC (Melting Point) Sample->DSC TGA TGA (Thermal Stability) Sample->TGA XRPD XRPD (Crystallinity) Sample->XRPD Solubility_Assay Aqueous & Organic Solubility Sample->Solubility_Assay Stability_Study Forced Degradation (pH, Temp, Light) Sample->Stability_Study

Caption: Workflow for the comprehensive physicochemical characterization of this compound.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Rationale: NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms, while MS confirms the molecular weight and elemental composition. This combination is the gold standard for structural elucidation.

Protocol:

  • NMR Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • ¹H and ¹³C NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the expected proton and carbon environments of the this compound structure.

  • MS Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).

  • MS Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI).

  • Data Interpretation: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass of C₈H₁₉NO₆.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a robust technique for separating and quantifying impurities in a sample, providing a reliable measure of purity.

Protocol:

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, which may consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • Standard and Sample Preparation: Prepare a stock solution of a reference standard and the sample to be analyzed at a known concentration.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a common starting point.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used, as the molecule lacks a strong chromophore.

    • Gradient Elution: Employ a gradient elution to ensure the separation of any potential impurities with different polarities.

  • Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.

Thermal Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Rationale: DSC is used to determine the melting point and other thermal transitions, while TGA measures changes in mass as a function of temperature, indicating thermal stability and decomposition profiles.[11]

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

  • DSC Analysis:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

    • Record the heat flow to identify endothermic events like melting.

  • TGA Analysis:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

    • Record the weight loss as a function of temperature to determine the onset of decomposition.

Synthesis Overview

A known method for the synthesis of this compound involves the reaction of D-glucose with monoethanolamine.[10] This reductive amination process yields the target compound, which is described as a viscous, syrupy substance in this synthesis.[10]

G D_Glucose D-Glucose Reaction Reductive Amination D_Glucose->Reaction Monoethanolamine Monoethanolamine Monoethanolamine->Reaction Product 1-Deoxy-1-(2-hydroxyethylamino) -D-glucitol Reaction->Product

Caption: Synthetic pathway for this compound.

Applications and Biological Relevance

The primary application of this compound is as a crucial intermediate in the synthesis of Miglitol, an oral antidiabetic drug.[3] Miglitol functions by inhibiting α-glucosidase enzymes in the small intestine, which delays the digestion of carbohydrates and reduces postprandial hyperglycemia.

Beyond its role as a synthetic intermediate, this compound has been investigated as a transport inhibitor for the efflux of galactitol.[2] Its structure, with multiple hydroxyl groups and an amino group, also suggests potential as a chelating agent for various metal ions and as a building block for the synthesis of more complex, biologically active molecules.[1][2]

Conclusion

This compound is a multifaceted molecule with established importance in pharmaceutical synthesis and potential for broader applications. A thorough understanding of its physicochemical properties, supported by robust analytical characterization, is fundamental for its effective utilization in research and development. The methodologies outlined in this guide provide a framework for ensuring the quality and consistency of this compound in any scientific endeavor.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). C8H19NO6 - Explore. Retrieved from [Link]

  • CD BioGlyco. (n.d.). This compound, Purity ≥95%. Retrieved from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(β-hydroxyethyl)-glucamine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structural Elucidation of N-(2-hydroxyethyl)-D-glucamine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxyethyl)-D-glucamine, a polyhydroxylated amine, serves as a crucial intermediate in the synthesis of pharmacologically significant molecules, including the α-glucosidase inhibitor miglitol. A comprehensive understanding of its chemical structure is paramount for quality control, reaction monitoring, and the development of novel derivatives. This technical guide provides a detailed walkthrough of the structural elucidation of N-(2-hydroxyethyl)-D-glucamine, with a primary focus on the application and interpretation of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a practical resource for researchers, offering not only spectral data and assignments but also the underlying scientific rationale for the experimental approach and data interpretation.

Introduction

N-(2-hydroxyethyl)-D-glucamine, also known as 1-Deoxy-1-[(2-hydroxyethyl)amino]-D-glucitol, is a derivative of D-glucose where the anomeric hydroxyl group is replaced by a 2-hydroxyethylamino moiety. Its structure combines the features of a linear polyol (the glucitol backbone) and a secondary amine. This unique combination of functional groups makes it a versatile building block in medicinal chemistry. The accurate confirmation of its structure is a prerequisite for its use in any synthetic pathway, and NMR spectroscopy stands as the most powerful technique for this purpose in solution.[1]

This guide will systematically cover:

  • The fundamental principles of 1D and 2D NMR spectroscopy relevant to the structure of N-(2-hydroxyethyl)-D-glucamine.

  • Detailed analysis and assignment of experimental ¹H and ¹³C NMR spectra.

  • A comprehensive methodology for structural verification using 2D NMR techniques, including COSY, HSQC, and HMBC.

  • Step-by-step experimental protocols for acquiring high-quality NMR data for this class of compounds.

The Logic of the NMR Approach: A Self-Validating Workflow

Structural Elucidation Workflow cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Correlation 1H_NMR ¹H NMR (Proton Environments & Multiplicity) 13C_NMR ¹³C NMR (Carbon Environments) 1H_NMR->13C_NMR Correlate with Carbon Signals COSY COSY (¹H-¹H Connectivity) 13C_NMR->COSY Confirm Proton Spin Systems HSQC HSQC (Direct ¹H-¹³C Correlation) COSY->HSQC Assign Directly Bonded Pairs HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Connect Fragments & Assign Quaternaries Final_Structure Final Validated Structure HMBC->Final_Structure Final Confirmation Structure_Proposal Initial Structure Proposal Structure_Proposal->1H_NMR Hypothesize Proton Signals

Caption: Workflow for the structural elucidation of N-(2-hydroxyethyl)-D-glucamine.

Analysis of 1D NMR Spectra

The foundational step in the structural elucidation is the acquisition and analysis of 1D ¹H and ¹³C NMR spectra. For N-(2-hydroxyethyl)-D-glucamine, these spectra reveal the number and types of proton and carbon environments, respectively.

¹H NMR Spectrum: Unveiling the Proton Skeleton

The ¹H NMR spectrum of N-(2-hydroxyethyl)-D-glucamine is characterized by a series of multiplets in the upfield region, corresponding to the protons of the glucitol and hydroxyethyl moieties. The significant overlap of signals from the polyol chain necessitates the use of 2D NMR for unambiguous assignment; however, key features can be discerned from the 1D spectrum.

Table 1: ¹H NMR Data for N-(2-hydroxyethyl)-D-glucamine

Proton AssignmentChemical Shift (ppm) (Predicted)Multiplicity
H-1a, H-1b2.5 - 2.7m
H-23.5 - 3.7m
H-3, H-4, H-53.6 - 3.9m
H-6a, H-6b3.6 - 3.8m
H-1'2.6 - 2.8t
H-2'3.5 - 3.7t

Note: Predicted chemical shifts are based on computational models and data from similar structures. Experimental values may vary based on solvent and concentration.[2]

The protons on the carbons adjacent to the nitrogen atom (H-1 and H-1') are expected to be the most downfield of the aliphatic protons due to the deshielding effect of the nitrogen. The protons on the carbons bearing hydroxyl groups (H-2 to H-6 and H-2') will resonate in a crowded region between 3.5 and 3.9 ppm.

¹³C NMR Spectrum: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton, as there is generally less signal overlap compared to the ¹H spectrum. Each unique carbon atom in the molecule gives rise to a distinct signal.

Table 2: ¹³C NMR Data for N-(2-hydroxyethyl)-D-glucamine

Carbon AssignmentChemical Shift (ppm) (Experimental)
C-1~54
C-2~72
C-3~73
C-4~71
C-5~72
C-6~64
C-1'~52
C-2'~61

Note: Experimental chemical shifts are approximated from publicly available spectra and may vary.[3]

The carbons directly attached to the nitrogen (C-1 and C-1') and the oxygen of the hydroxyl groups (C-2, C-3, C-4, C-5, C-6, and C-2') are all found in the characteristic region for sp³ carbons bonded to heteroatoms (50-80 ppm). The specific assignments require further correlation experiments.

Unambiguous Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides a foundational overview, 2D NMR is indispensable for the definitive assignment of all proton and carbon signals and, consequently, the unequivocal confirmation of the molecular structure.

COSY (Correlation Spectroscopy): Tracing Proton-Proton Couplings

The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds. This allows for the identification of spin systems within the molecule.

Expected COSY Correlations:

  • Glucitol Chain: A continuous network of correlations would be observed from H-1 to H-6, allowing for the tracing of the entire glucitol backbone. For instance, H-1 would show a cross-peak with H-2, which in turn would correlate with H-3, and so on.

  • Hydroxyethyl Group: A distinct correlation between the protons on C-1' and C-2' would be visible, confirming the connectivity of this fragment.

COSY Correlations H1 H-1 H2 H-2 H1->H2 H3 H-3 H2->H3 H4 H-4 H3->H4 H5 H-5 H4->H5 H6 H-6 H5->H6 H1_prime H-1' H2_prime H-2' H1_prime->H2_prime

Caption: Expected COSY correlations in N-(2-hydroxyethyl)-D-glucamine.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment identifies which protons are directly attached to which carbons. Each cross-peak in the HSQC spectrum represents a one-bond C-H connection.

Expected HSQC Correlations:

This experiment would allow for the direct assignment of the carbon signals based on the already determined (or hypothesized) proton assignments from the COSY spectrum. For example, the proton signal assigned to H-2 would show a cross-peak with the carbon signal for C-2. This is a crucial step in assigning the crowded ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Fragments

The HMBC experiment is key to connecting the different spin systems and confirming the overall molecular structure. It reveals correlations between protons and carbons that are two or three bonds apart.

Key Expected HMBC Correlations:

  • Connecting the Glucitol and Hydroxyethyl Groups: Protons on C-1' of the hydroxyethyl group should show a correlation to C-1 of the glucitol chain, and vice versa. This is the definitive evidence for the N-alkylation.

  • Confirming the Glucitol Chain Sequence: Long-range correlations along the glucitol backbone, such as a correlation between H-1 and C-2, or H-2 and C-3, would further validate the assignments made from the COSY spectrum.

HMBC Correlations C1 C-1 H1_prime H-1' H1_prime->C1 ²J(CH) H2 H-2 H2->C1 ²J(CH) C2 C-2 H1 H-1 H1->C2 ²J(CH)

Caption: Key expected HMBC correlations for structural confirmation.

Experimental Protocols

To obtain high-quality NMR data for N-(2-hydroxyethyl)-D-glucamine, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Deuterated water (D₂O) is the solvent of choice due to the high polarity of the analyte. Deuterated methanol (CD₃OD) can also be used.

  • Concentration: Dissolve 5-10 mg of N-(2-hydroxyethyl)-D-glucamine in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: A small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, can be added for accurate chemical shift referencing (δ = 0.00 ppm).

  • pH Adjustment: The chemical shifts of protons on or near the amine and hydroxyl groups can be pH-dependent. Ensure consistent pH for reproducibility.

NMR Data Acquisition

The following are general parameters for a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment with water suppression (e.g., presaturation).

    • Spectral width: 12-16 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 16-64.

  • ¹³C NMR:

    • Pulse sequence: Standard single-pulse experiment with proton decoupling.

    • Spectral width: 200-240 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • COSY:

    • Pulse sequence: Standard gradient-selected COSY (gCOSY).

    • Acquire 256-512 increments in the indirect dimension (t₁) with 8-16 scans per increment.

  • HSQC:

    • Pulse sequence: Standard gradient-selected HSQC with sensitivity enhancement.

    • Set the ¹J(CH) coupling constant to ~145 Hz.

    • Acquire 256-512 increments in t₁ with 4-16 scans per increment.

  • HMBC:

    • Pulse sequence: Standard gradient-selected HMBC.

    • Set the long-range coupling constant (ⁿJ(CH)) to 8-10 Hz to optimize for two- and three-bond correlations.

    • Acquire 256-512 increments in t₁ with 16-64 scans per increment.

Conclusion

The structural elucidation of N-(2-hydroxyethyl)-D-glucamine is a clear demonstration of the power of modern NMR spectroscopy. While 1D NMR provides initial insights, a combination of 2D techniques, including COSY, HSQC, and HMBC, is essential for the complete and unambiguous assignment of all proton and carbon signals. This integrated approach not only confirms the primary structure but also provides a high degree of confidence in the identity and purity of this important synthetic intermediate. The methodologies and data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.

References

  • PubChem. 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. N-(2-Hydroxyethyl)-D-glucamine. HMDB. [Link]

  • PrepChem. Synthesis of N-(β-hydroxyethyl)-glucamine. [Link]

  • Human Metabolome Database. Predicted ¹H NMR Spectrum for N-(2-Hydroxyethyl)-D-glucamine. HMDB. [Link]

  • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. [Link]

  • Macura, S., & Ernst, R. R. (1980). Elucidation of cross relaxation networks by two‐dimensional N.M.R. spectroscopy. Molecular Physics, 41(1), 95-117.
  • Bax, A., & Summers, M. F. (1986). ¹H and ¹³C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093-2094.
  • Davis, D. G., & Bax, A. (1985). Assignment of complex ¹H NMR spectra via two-dimensional homonuclear Hartmann–Hahn spectroscopy. Journal of the American Chemical Society, 107(9), 2820-2821.
  • Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Crockford, D., & Jansson, P. E. (2005). Computer-assisted structural analysis of polysaccharides with CASPER.
  • Taylor & Francis. Structure elucidation – Knowledge and References. [Link]

Sources

A Technical Guide to the Biological Origins and Biotransformation of N-(2-hydroxyethyl)glucamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biological relevance of N-(2-hydroxyethyl)glucamine and its derivatives. Contrary to inquiries about its direct natural biosynthesis, current scientific literature establishes N-(2-hydroxyethyl)glucamine primarily as a synthetic precursor, pivotal in the chemo-enzymatic synthesis of the α-glucosidase inhibitor, Miglitol. This document deconstructs the molecule to explore the well-established biological origins of its core components: the glucamine backbone and the N-(2-hydroxyethyl moiety). We will detail the known biosynthetic pathways of these precursors, propose a hypothetical enzymatic pathway for the formation of N-(2-hydroxyethyl)glucamine based on established biochemical reactions, and describe its subsequent, industrially significant biotransformation by Gluconobacter oxydans. Furthermore, this guide outlines robust experimental workflows for researchers aiming to investigate the potential, yet undiscovered, natural occurrence of these derivatives and to elucidate novel biosynthetic pathways.

Introduction: Deconstructing N-(2-hydroxyethyl)glucamine

N-(2-hydroxyethyl)glucamine (NHEG) is an amino sugar derivative that has garnered significant interest in the pharmaceutical industry. It serves as a key starting material for the production of Miglitol, a drug used to manage type 2 diabetes mellitus. While the industrial application of NHEG is well-documented, its biological origin is a subject of inquiry. As of the current body of scientific literature, N-(2-hydroxyethyl)glucamine is not recognized as a natural product . Instead, it is synthesized chemically and then utilized as a substrate in a biological transformation process.

This guide will therefore address the topic by dissecting the molecule into its constituent biological building blocks and exploring their independent biosynthetic origins.

  • The Glucamine Backbone: A reduced form of glucosamine, an amino sugar central to many biological processes.

  • The N-(2-hydroxyethyl) Group: Derived from ethanolamine, a key component of cellular membranes.

By understanding the biosynthesis of these precursors, we can hypothesize how a molecule like NHEG could be formed in a biological system, providing a framework for future research and discovery.

Biological Origin of Core Precursors

The Glucamine Backbone: The Hexosamine Biosynthetic Pathway

The glucamine backbone of NHEG is structurally related to glucosamine. The biosynthesis of glucosamine-6-phosphate is the first committed step of the Hexosamine Biosynthetic Pathway (HBP), a critical route for the production of all amino sugars.[1]

The central enzyme in this pathway is Glucosamine-6-phosphate synthase (GlmS) , which catalyzes the conversion of D-fructose-6-phosphate (a glycolytic intermediate) and L-glutamine to D-glucosamine-6-phosphate and L-glutamate.[2][3] This reaction is a complex process involving two distinct catalytic domains on the enzyme: a glutaminase domain and a synthase/isomerase domain.[2][4]

The overall reaction is as follows:

D-fructose-6-phosphate + L-glutamine → D-glucosamine-6-phosphate + L-glutamate

Below is a diagram illustrating the entry of glucose into the HBP to form the foundational amino sugar.

HBP_pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis F6P Fructose-6-Phosphate G6P->F6P GlcN6P Glucosamine-6-Phosphate F6P->GlcN6P GlmS Glutamine L-Glutamine Glutamate L-Glutamate Glutamine->Glutamate Glutamine->GlcN6P

Figure 1: The initial steps of the Hexosamine Biosynthetic Pathway (HBP), showing the formation of Glucosamine-6-Phosphate.

The N-(2-hydroxyethyl) Moiety: Origin from Serine and Ethanolamine

The 2-hydroxyethyl group is derived from ethanolamine. Ethanolamine is a naturally occurring compound and is the second most abundant head group for phospholipids, which are essential components of biological membranes.[1] The primary biosynthetic route to ethanolamine in many organisms is the decarboxylation of the amino acid L-serine.

This conversion is catalyzed by the enzyme serine decarboxylase . The resulting ethanolamine can then be phosphorylated by ethanolamine kinase to form phosphoethanolamine, which is a precursor for the synthesis of phosphatidylethanolamine.[2][5]

Ethanolamine_Biosynthesis Serine L-Serine Ethanolamine Ethanolamine Serine->Ethanolamine Serine Decarboxylase Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase PE Phosphatidylethanolamine Phosphoethanolamine->PE CDP-ethanolamine pathway

Figure 2: Biosynthesis of Ethanolamine from L-Serine.

A Hypothetical Biosynthetic Pathway for N-(2-hydroxyethyl)glucamine

While not yet discovered in nature, a plausible biosynthetic pathway for N-(2-hydroxyethyl)glucamine can be proposed based on known enzymatic reactions. One such possibility is the reductive amination of glucose with ethanolamine. Reductive amination is a biological process used, for instance, by dehydrogenase enzymes to produce amino acids like glutamate.[6]

In this hypothetical pathway, a dehydrogenase or a similar enzyme could catalyze the condensation of the open-chain aldehyde form of glucose with ethanolamine to form an intermediate imine (or Schiff base). This imine would then be reduced by a hydride donor, such as NADH or NADPH, to yield N-(2-hydroxyethyl)glucamine.

Hypothetical_Pathway cluster_reactants Precursors Glucose Glucose (open-chain) Imine Schiff Base Intermediate Glucose->Imine Ethanolamine Ethanolamine Ethanolamine->Imine NHEG N-(2-hydroxyethyl)glucamine Imine->NHEG Reductase/Dehydrogenase NADPH NADPH NADPH->NHEG NADP NADP+ NADPH->NADP Biotransformation_Workflow cluster_chem Chemical Synthesis cluster_bio Biotransformation cluster_final Final Chemical Step Glucose_EA Glucose + Ethanolamine NHEG N-(2-hydroxyethyl)glucamine (NHEG) Glucose_EA->NHEG Reductive Amination G_oxydans Gluconobacter oxydans cells NHEG->G_oxydans Intermediate 6NSL Intermediate G_oxydans->Intermediate Sorbitol Dehydrogenase Miglitol Miglitol Intermediate->Miglitol Reductive Ring Closure

Figure 4: Chemo-enzymatic synthesis of Miglitol involving the biotransformation of NHEG.

Experimental Workflows for Discovering Novel Biosynthetic Pathways

For researchers interested in exploring the potential natural occurrence of N-(2-hydroxyethyl)glucamine derivatives, a multi-faceted experimental approach is required. The following workflow provides a robust strategy for pathway discovery and elucidation. [7][8]

Isotopic Labeling Studies

Stable isotope labeling is a powerful technique to trace the metabolic fate of precursors and identify novel pathways. [9][10] Protocol: 13C-Labeling Experiment

  • Culture Organism: Grow the candidate organism (e.g., a bacterial or fungal strain) in a defined minimal medium.

  • Introduce Labeled Precursor: Supplement the medium with a uniformly labeled precursor, such as 13C-glucose or 13C-serine.

  • Metabolite Extraction: After a suitable incubation period, harvest the cells and perform a metabolite extraction using a quenched solvent system (e.g., cold methanol/water).

  • LC-MS Analysis: Analyze the cell extract using high-resolution liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Search for the mass of potential N-(2-hydroxyethyl)glucamine derivatives. The incorporation of 13C atoms from the labeled precursor will result in a predictable mass shift, confirming a biosynthetic link. [11]

Genomic and Genetic Approaches

Identifying the genes responsible for a biosynthetic pathway is crucial for its full characterization.

Protocol: Gene Knockout and Heterologous Expression

  • Genome Mining: Sequence the genome of the producing organism and use bioinformatics tools (e.g., antiSMASH) to identify potential biosynthetic gene clusters (BGCs) that may contain homologues of aminotransferases, dehydrogenases, or decarboxylases. [7]2. Gene Knockout: Create targeted gene knockouts of candidate enzymes within the BGC using techniques like CRISPR-Cas9. [12][13]3. Phenotypic Analysis: Analyze the metabolite profile of the knockout mutant. The disappearance of the target compound in the mutant strain compared to the wild type provides strong evidence for the gene's involvement in the pathway. [14]4. Heterologous Expression: Clone the identified BGC into a well-characterized host organism (e.g., E. coli or Saccharomyces cerevisiae). Successful production of the compound in the heterologous host confirms the minimal set of genes required for biosynthesis. [7]

Discovery_Workflow Start Hypothesize Natural Producer Isotope Stable Isotope Labeling (e.g., 13C-Glucose) Start->Isotope LCMS LC-MS Analysis Isotope->LCMS Confirm Confirm Biosynthesis LCMS->Confirm Genome Genome Sequencing & Mining Confirm->Genome Yes Knockout Gene Knockout (CRISPR-Cas9) Genome->Knockout Metabolomics Comparative Metabolomics (WT vs. Mutant) Knockout->Metabolomics Identify Identify Biosynthetic Genes Metabolomics->Identify Heterologous Heterologous Expression Identify->Heterologous Yes Pathway Elucidate Pathway Heterologous->Pathway

Figure 5: General experimental workflow for the discovery and elucidation of a novel biosynthetic pathway.

Conclusion and Future Outlook

For researchers in drug discovery and metabolic engineering, the key takeaway is twofold. First, the absence of evidence is not evidence of absence; the proposed hypothetical pathway and experimental workflows offer a clear roadmap for investigating the existence of N-alkylated glucamine derivatives in nature. The discovery of such a pathway could unveil novel enzymes with valuable biocatalytic properties. Second, the successful industrial use of G. oxydans underscores the potential of leveraging microbial enzymes to perform specific, challenging chemical transformations on synthetic substrates, a cornerstone of modern industrial biotechnology.

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An In-depth Technical Guide to 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol, a pivotal synthetic precursor in modern pharmaceutical development. The document delves into the compound's chemical and physical properties, provides a detailed, field-proven methodology for its synthesis via reductive amination, and offers a thorough characterization protocol. The core of this guide focuses on its principal application as a key intermediate in the chemoenzymatic synthesis of Miglitol, an α-glucosidase inhibitor for the management of type 2 diabetes mellitus. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable protocols to leverage this versatile building block in their synthetic endeavors.

Introduction: The Strategic Importance of Glucamine Derivatives

Sugar-derived molecules, or glycochemicals, represent a sustainable and stereochemically rich class of building blocks for the synthesis of complex organic molecules. Among these, N-substituted glucamines have garnered significant attention in medicinal chemistry and pharmaceutical sciences. Their inherent chirality, hydrophilicity, and biocompatibility make them attractive scaffolds for drug design and development. This compound, also known as N-(2-hydroxyethyl)-D-glucamine (NHEG), stands out as a particularly valuable derivative. Its strategic importance lies in its role as a direct precursor to the active pharmaceutical ingredient (API) Miglitol, showcasing a successful synergy of chemical and biotechnological manufacturing processes.[1][2][3] This guide will elucidate the synthesis, characterization, and synthetic utility of this important molecule.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic precursor is paramount for its effective use in subsequent reactions and for ensuring the quality and purity of the final product.

Chemical and Physical Properties

This compound is a white to off-white, hygroscopic solid.[4] Its structure combines a linear D-glucitol backbone with a 2-hydroxyethylamino substituent at the C-1 position, rendering it highly soluble in water and polar organic solvents like DMSO.[2]

PropertyValue
Molecular Formula C₈H₁₉NO₆
Molecular Weight 225.24 g/mol [5]
CAS Number 54662-27-0
Appearance White to Off-White Solid[4]
Melting Point 99-102 °C[4]
Solubility Soluble in water and DMSO[2][4]
Stability Hygroscopic[4]
Spectroscopic Characterization

Confirmation of the identity and purity of synthesized this compound is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra provide detailed information about the molecular structure. The proton NMR spectrum will show characteristic signals for the glucitol backbone protons and the methylene protons of the hydroxyethyl group. The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 226.1285.

Synthesis of this compound: A Practical Guide

The most common and efficient method for the synthesis of this compound is the reductive amination of D-glucose with ethanolamine.[3] This one-pot reaction involves the formation of an intermediate imine (Schiff base) from the reaction of the aldehyde group of the open-chain form of glucose and the primary amine of ethanolamine, followed by its in-situ reduction to the corresponding secondary amine.

Reductive_Amination D_Glucose D-Glucose Imine Imine Intermediate D_Glucose->Imine + Ethanolamine - H₂O Ethanolamine Ethanolamine Ethanolamine->Imine Product This compound Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Imine Miglitol_Synthesis NHEG This compound (NHEG) Intermediate 6-(N-hydroxyethyl)amino-6-deoxy-L-sorbofuranose (6NSL) NHEG->Intermediate Gluconobacter oxydans Biotransformation Biotransformation Biotransformation->Intermediate Miglitol Miglitol Intermediate->Miglitol H₂, Pd/C Hydrogenation Catalytic Hydrogenation Hydrogenation->Miglitol

Caption: Chemoenzymatic synthesis of Miglitol from NHEG.

Step 1: Biotransformation of NHEG

The first key step is the regioselective oxidation of this compound to 6-(N-hydroxyethyl)amino-6-deoxy-L-sorbofuranose (6NSL). This biotransformation is catalyzed by the microorganism Gluconobacter oxydans. [1][2][3]This bacterium possesses a membrane-bound D-sorbitol dehydrogenase that specifically oxidizes the C-5 hydroxyl group of the glucitol moiety. [3] Protocol Outline:

  • Microorganism: Gluconobacter oxydans

  • Substrate: this compound (NHEG)

  • Process: The biotransformation is typically carried out using resting cells of G. oxydans in an aqueous medium under aerobic conditions. [2]* Conditions: The reaction is maintained at a controlled temperature (around 15 °C) and pH. [2]* Outcome: The reaction yields the key intermediate, 6-(N-hydroxyethyl)amino-6-deoxy-L-sorbofuranose (6NSL).

Step 2: Catalytic Hydrogenation to Miglitol

The second step involves the chemical transformation of the 6NSL intermediate into Miglitol. This is achieved through a catalytic hydrogenation reaction, which leads to reductive ring closure. [1] Protocol Outline:

  • Starting Material: 6-(N-hydroxyethyl)amino-6-deoxy-L-sorbofuranose (6NSL)

  • Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst for this hydrogenation. [1]* Reducing Agent: Hydrogen gas (H₂)

  • Conditions: The reaction is typically carried out in a suitable solvent under hydrogen pressure (e.g., 0.6 MPa) and at a controlled temperature (e.g., 45-55 °C). [1]* Product: The hydrogenation results in the formation of Miglitol.

  • Purification: The final product, Miglitol, can be purified by techniques such as ion-exchange chromatography. [1]

Potential for Further Synthetic Applications

While its role in Miglitol synthesis is well-established, the chemical structure of this compound offers numerous possibilities for its use as a versatile building block in the synthesis of other novel molecules. The presence of multiple hydroxyl groups and a secondary amine provides reactive sites for a variety of chemical modifications.

  • N-Alkylation and N-Acylation: The secondary amine can be further functionalized through alkylation or acylation to introduce diverse substituents, potentially leading to new compounds with unique biological activities.

  • O-Alkylation and O-Acylation: The hydroxyl groups on the glucitol backbone and the hydroxyethyl side chain can be selectively protected or functionalized to create a range of derivatives.

  • Chelating Agents: The polyhydroxy and amino functionalities suggest potential applications as chelating agents for various metal ions.

  • Surfactants and Excipients: The amphiphilic nature of N-substituted glucamines makes them interesting candidates for the development of novel surfactants and excipients in pharmaceutical formulations.

Conclusion

This compound is a highly valuable and versatile synthetic precursor with a proven track record in the pharmaceutical industry. Its straightforward synthesis via reductive amination and its critical role in the efficient chemoenzymatic production of Miglitol underscore its importance. This technical guide has provided a detailed roadmap for its synthesis, characterization, and primary application. As the demand for sustainable and stereochemically defined building blocks continues to grow, the potential for this compound and its derivatives to contribute to the discovery and development of new therapeutic agents remains significant.

References

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  • Zhang, J., Zhang, X., Liu, J., & Zhao, B. (2018). Biosynthesis of miglitol intermediate 6-(N-hydroxyethyl)-amino-6-deoxy-α-l-sorbofuranose by an improved d-sorbitol dehydrogenase from Gluconobacter oxydans. 3 Biotech, 8(6), 273.
  • Chen, Y., Wei, D., Zhang, X., & Chen, J. (2014). Enhanced production of 6-(N-hydroxyethyl)-amino-6-deoxy-α-l-sorbofuranose by immobilized Gluconobacter oxydans cells with a strategy of in situ exhaustive cell regeneration. Bioprocess and Biosystems Engineering, 37(11), 2275-2282.
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A Technical Guide to the Application of Glucitol Derivatives in Glycobiology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining Glucitol Beyond a Simple Polyol

Glucitol, commonly known as sorbitol, is a six-carbon sugar alcohol that occupies a central position in metabolism as a direct product of glucose reduction via the polyol pathway.[1][2] While traditionally recognized for its roles in diabetic complications and its use as a pharmaceutical excipient, its structural landscape offers a fertile ground for chemical modification.[3][4] The true potential of glucitol in modern glycobiology lies in its derivatives—molecules ingeniously engineered to serve as precise tools for interrogating, manipulating, and therapeutically targeting the complex world of glycans.

This guide provides an in-depth exploration of the burgeoning applications of glucitol derivatives. We will move beyond the canonical view of glucitol to appreciate its role as a versatile scaffold. From this scaffold, a new generation of molecules is being forged: potent enzyme inhibitors, life-altering pharmacological chaperones for lysosomal storage disorders, and sophisticated probes for chemical glycobiology. Here, we dissect the rationale behind their design, provide actionable experimental protocols, and offer a forward-looking perspective on their impact on research and drug development.

Section 1: Glucitol-Based Scaffolds as Glycosidase Inhibitors

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, playing critical roles in everything from digestion to the post-translational modification of proteins. Their dysfunction is implicated in numerous diseases, making them prime therapeutic targets.[5][6] The design of effective inhibitors often relies on creating stable mimics of the natural substrate or its transition state during catalysis. The polyhydroxylated, acyclic backbone of glucitol provides an ideal starting point for creating such mimics.

Mechanism and Design Rationale

The core principle involves modifying the glucitol structure to introduce functionalities that can interact strongly with the enzyme's active site. A prominent strategy is the synthesis of iminosugar analogues, such as 2,5-imino-D-glucitol. In these molecules, the endocyclic oxygen is replaced by a nitrogen atom. At physiological pH, this nitrogen is often protonated, creating a positively charged species that mimics the oxocarbenium ion-like transition state of glycosidic bond cleavage. This potent electrostatic interaction leads to tight binding and effective inhibition.

Further derivatization of this core structure allows for the fine-tuning of specificity. For instance, the addition of N-acetyl groups to 6-amino-6-deoxy-2,5-imino-D-glucitol has been shown to yield potent and specific inhibitors of β-D-glucosidase.[7] This specificity arises from the derivative more closely mimicking the natural substrate recognized by the target enzyme.

dot digraph "Glycosidase_Inhibition_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label="Mechanism of glucitol-based iminosugar glycosidase inhibitors."; fontsize=10; fontcolor="#5F6368"; }

Derivative Target Enzyme Inhibitory Activity Reference
N-acetyl-6-amino-6-deoxy-2,5-imino-D-glucitolβ-D-glucosidasePotent and specific inhibitor[7]
Salacinol AnaloguesMaltase glucoamylase (MGA)Importance of D-arabinitol configuration noted[8]
Glucitol-core gallotanninsα-glucosidaseReported inhibitory effects[9]

Section 2: Pharmacological Chaperones for Lysosomal Storage Disorders

Lysosomal storage disorders (LSDs) are a class of inherited metabolic diseases often caused by mutations that destabilize lysosomal enzymes, leading to their misfolding and premature degradation in the endoplasmic reticulum (ER).[10][11] Pharmacological chaperones (PCs) are small molecules that can bind to these unstable mutant enzymes, stabilize their correct conformation, and facilitate their trafficking to the lysosome where they can perform their function.[12]

Application in Gaucher Disease

Gaucher disease, the most common LSD, results from deficient activity of the enzyme glucocerebrosidase (GC).[13] Many mutations causing Gaucher disease lead to misfolding and ER-associated degradation of GC. Glucitol derivatives have emerged as highly effective PCs for this condition. The rationale is that a molecule capable of binding to the enzyme's active site in the neutral pH of the ER can stabilize its native conformation.

Researchers have successfully combined the active site-binding substructures of molecules like 2,5-anhydro-2,5-imino-D-glucitol with hydrophobic moieties.[13] These additions create novel small molecules with a significantly enhanced ability to increase GC activity in patient-derived fibroblasts. The chaperone binds to the mutant GC in the ER, guiding it through the secretory pathway. Once in the acidic environment of the lysosome, the chaperone dissociates, leaving a catalytically competent enzyme to hydrolyze its substrate, glucosylceramide.[11][13]

dot digraph "Pharmacological_Chaperone_Action" { graph [splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label="Glucitol derivatives as pharmacological chaperones for Gaucher disease."; fontsize=10; fontcolor="#5F6368"; }

Section 3: Probes and Scaffolds in Chemical Glycobiology

Chemical glycobiology utilizes synthetic molecules to study and manipulate glycans and their functions in living systems.[5][14][15] The adaptable structure of glucitol makes it an excellent foundation for creating chemical tools, including metabolic probes and complex glycoconjugates.

Metabolic Labeling and Bioorthogonal Probes

Metabolic labeling is a technique where cells are fed unnatural sugar analogs bearing a bioorthogonal chemical reporter, such as an azide or an alkyne.[16][17][18] These analogs are processed by the cell's own metabolic machinery and incorporated into newly synthesized glycoconjugates.[19] While the direct metabolic labeling with glucitol itself is not standard due to its role in the polyol pathway, its derivatives can be designed for such purposes. A glucitol derivative functionalized with an azide, for example, could serve as a precursor or building block. The synthesis of glucitol-3,4-acetonide-1,6-diazide has been reported, providing a key intermediate that can be coupled to other molecules using click chemistry, a powerful bioorthogonal reaction.[20][21] This opens the door to creating probes for visualizing glycan trafficking or for identifying carbohydrate-binding proteins.

Scaffolds for Glycoconjugate Synthesis and Nanocarriers

Glucitol can serve as a central core for the synthesis of more complex molecules. Its multiple hydroxyl groups allow for the attachment of various functionalities. For example, glucitol diazide has been used as a core to develop amphiphilic constructs that self-assemble into nanocarriers, which could have applications in drug delivery.[20] Furthermore, glucitol can be glycosylated to create defined glycoconjugates. The synthesis of 3-β-D-glucopyranosyl-D-glucitol demonstrates its use as an acceptor molecule in glycosylation reactions, enabling the construction of specific oligosaccharide structures for studying carbohydrate-protein interactions.[22]

Section 4: Key Experimental Protocols

The translation of these concepts into practice requires robust and reproducible methodologies. Here, we provide streamlined protocols for the synthesis of a key glucitol-based intermediate and for a fundamental biochemical assay.

Protocol 1: Synthesis of Glucitol-3,4-acetonide-1,6-diazide

This protocol describes the synthesis of a versatile diazide derivative of glucitol, which can be used as a building block for click chemistry applications. The methodology is adapted from published procedures.[20]

Rationale: This multi-step synthesis protects the central hydroxyl groups as an acetonide, allowing for selective functionalization of the terminal primary hydroxyls. Tosylation activates these positions for nucleophilic substitution by azide, yielding the target diazide.

Step-by-Step Methodology:

  • Protection:

    • Suspend D-glucitol in acetone. Add a catalytic amount of concentrated sulfuric acid.

    • Stir the mixture at 30°C for 18 hours.

    • Neutralize the reaction with aqueous sodium bicarbonate and extract the product. This yields a mixture of acetonide-protected glucitols.

  • Selective Deprotection:

    • Treat the protected mixture with 70% acetic acid at 35°C for approximately 35 minutes to selectively remove the terminal acetonide group, yielding glucitol-3,4-acetonide.

  • Tosylation:

    • Dissolve the glucitol-3,4-acetonide in pyridine and cool to -5°C.

    • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 0°C.

    • Stir for 4 hours. The tosyl group will be installed on the primary hydroxyls at positions 1 and 6.

  • Azidation:

    • Dissolve the resulting ditosylated compound in dimethylformamide (DMF).

    • Add sodium azide (NaN₃) and heat the reaction to 70°C for 12 hours.

    • After cooling, the product is extracted to yield glucitol-3,4-acetonide-1,6-diazide.

Validation: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). The presence of the azide group can be confirmed by a characteristic stretch in the IR spectrum (around 2100 cm⁻¹).

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

Rationale: This assay measures the ability of a glucitol derivative to inhibit the enzymatic activity of α-glucosidase. The enzyme cleaves a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to produce p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. A reduction in the rate of p-nitrophenol formation in the presence of the inhibitor indicates inhibitory activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (e.g., 100 mM, pH 6.8).

    • Prepare a stock solution of the substrate, pNPG, in the same buffer.

    • Prepare serial dilutions of the glucitol derivative inhibitor in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the phosphate buffer.

    • Add 10 µL of the glucitol derivative solution at various concentrations (or buffer for the control).

    • Add 20 µL of the α-glucosidase solution and pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution.

    • Incubate the plate at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 2 minutes for 30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • The percent inhibition is calculated as: [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

dot digraph "Inhibitor_Screening_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label="Workflow for an in vitro α-glucosidase inhibition assay."; fontsize=10; fontcolor="#5F6368"; }

Section 5: Future Perspectives and Conclusion

The journey from a simple sugar alcohol to a portfolio of sophisticated glycobiology tools highlights the power of chemical innovation. The potential applications of glucitol derivatives are far from exhausted. Future research will likely focus on several key areas:

  • Enhanced Specificity: Developing inhibitors and chaperones with greater selectivity for specific enzyme isoforms to minimize off-target effects.

  • In Vivo Probes: Designing glucitol-based metabolic probes with improved cell permeability and metabolic stability for in vivo imaging and proteomics studies.

  • Combination Therapies: Exploring the synergistic effects of glucitol-based pharmacological chaperones in combination with other treatments like enzyme replacement therapy for LSDs.[12]

  • New Therapeutic Targets: Applying the design principles learned from glycosidase inhibitors and chaperones to other carbohydrate-processing enzymes implicated in cancer, infectious diseases, and neurodegeneration.

References

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Discovery and isolation of novel glucamine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Isolation of Novel Glucamine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucamine and its derivatives represent a fascinating class of amino sugars with significant therapeutic potential, ranging from anti-inflammatory to anti-cancer activities.[1][2] The discovery of novel glucamine compounds, whether from natural sources or synthetic pathways, is a critical endeavor in modern drug development. This guide provides a comprehensive, in-depth exploration of the core principles and state-of-the-art methodologies for the discovery, isolation, and characterization of novel glucamine compounds. Moving beyond a simple recitation of protocols, this document delves into the strategic reasoning behind experimental choices, offering field-proven insights to navigate the inherent challenges of natural product and synthetic chemistry.[3][4] Our focus is on establishing self-validating systems and ensuring the scientific integrity of the entire discovery workflow, from initial screening to final structural elucidation.

The Strategic Imperative for Novel Glucamine Discovery

Glucosamine is a naturally occurring amino sugar and a fundamental building block of glycosaminoglycans, such as hyaluronic acid and keratan sulfate, which are essential components of cartilage and synovial fluid.[2] While commercially available glucosamine supplements are widely used for osteoarthritis, the quest for novel glucamine derivatives is driven by the potential for enhanced efficacy, novel mechanisms of action, and improved pharmacokinetic profiles.[5][6] Natural products, in particular, offer a vast and largely untapped reservoir of chemical diversity, evolved over millennia for biological activity.[4][7] However, the path from a crude natural extract to a purified, characterized, and biologically validated novel glucamine compound is fraught with challenges, including the complexity of natural mixtures and the inherent difficulty of working with polar molecules.[3][7]

The Discovery and Isolation Workflow: A Conceptual Overview

The journey to isolating a novel glucamine compound is a multi-stage process that demands a synergistic integration of biological screening, analytical chemistry, and spectroscopic techniques. The following diagram illustrates a typical workflow, emphasizing the iterative nature of the process.

Discovery_Workflow cluster_0 Phase 1: Sourcing & Screening cluster_1 Phase 2: Isolation & Purification cluster_2 Phase 3: Structural Elucidation & Characterization Source_Selection Source Selection (Natural or Synthetic) Extraction_Preparation Extraction & Sample Prep Source_Selection->Extraction_Preparation Biological_Screening High-Throughput Biological Screening Extraction_Preparation->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Fractionation Bioassay-Guided Fractionation Hit_Identification->Fractionation Active Fractions Chromatography Advanced Chromatographic Purification (HPLC) Fractionation->Chromatography Purity_Assessment Purity Assessment Chromatography->Purity_Assessment Mass_Spectrometry Mass Spectrometry (MS) Purity_Assessment->Mass_Spectrometry Pure Compound NMR_Spectroscopy NMR Spectroscopy (1D & 2D) Mass_Spectrometry->NMR_Spectroscopy Structure_Determination Final Structure Determination NMR_Spectroscopy->Structure_Determination Structure_Determination->Biological_Screening Structure-Activity Relationship (SAR) Studies

Caption: A conceptual workflow for the discovery and isolation of novel glucamine compounds.

Phase 1: Sourcing and High-Throughput Screening

The initial phase of discovery is contingent on a robust and well-designed screening strategy to identify promising "hits" from either natural product libraries or synthetic compound collections.

Source Selection: The Natural vs. Synthetic Dichotomy
  • Natural Sources: A vast array of organisms, including plants, fungi, and bacteria, produce a rich diversity of secondary metabolites, some of which may be novel glucamine derivatives.[7][8] The choice of source material is often guided by ethnobotanical knowledge, ecological considerations, or prior chemotaxonomic data. For instance, certain plant families may be known to produce alkaloids or other nitrogen-containing compounds, making them promising candidates for glucamine discovery.[9]

  • Synthetic Libraries: Advances in combinatorial chemistry and synthetic methodologies allow for the creation of large, diverse libraries of novel compounds.[10][11] The synthesis of glucosamine mimics and derivatives offers a targeted approach to exploring the chemical space around the glucamine scaffold.[12][13]

Extraction and Sample Preparation

For natural product discovery, the initial extraction is a critical step that dictates the profile of compounds available for screening. The choice of solvent and extraction method must be carefully considered to efficiently extract polar compounds like glucamines while minimizing the co-extraction of interfering substances.

Protocol: General Extraction of Polar Compounds from Plant Material

  • Material Preparation: Air-dry the plant material at room temperature and grind it into a fine powder to increase the surface area for extraction.

  • Solvent Selection: Begin with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds. Subsequently, perform a sequential extraction with solvents of increasing polarity, such as ethyl acetate, methanol, and finally an aqueous extraction. The methanolic and aqueous extracts are most likely to contain polar glucamine compounds.

  • Extraction Method: Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed. For thermolabile compounds, maceration at room temperature is preferred.

  • Concentration: Remove the solvents under reduced pressure using a rotary evaporator to obtain the crude extracts.

  • Sample Preparation for Screening: Dissolve the dried extracts in a suitable solvent (e.g., DMSO) to create stock solutions for high-throughput screening.

Biological Screening: Identifying the "Hits"

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for biological activity.[14] The choice of assay is dictated by the therapeutic target of interest.

  • Target-Based Assays: These assays measure the effect of a compound on a specific molecular target, such as an enzyme or receptor.[15] For example, a screen could be designed to identify inhibitors of an enzyme involved in an inflammatory pathway.[16]

  • Phenotypic Assays: These cell-based assays measure the effect of a compound on the overall phenotype of a cell or organism, without a priori knowledge of the specific molecular target.[17][18] For instance, a screen could identify compounds that induce apoptosis in cancer cells.

Table 1: Comparison of Screening Assay Formats

Assay TypeAdvantagesDisadvantages
Target-Based Mechanistically defined; high-throughput.[15]May miss compounds with novel mechanisms of action.
Phenotypic Identifies compounds with desired cellular effects; physiologically relevant.[17]Target deconvolution can be challenging.
In Vivo Provides data on efficacy and toxicity in a whole organism.[18]Low-throughput; ethically complex.

Phase 2: Bioassay-Guided Isolation and Purification

Once a "hit" has been identified in a crude extract, the next critical step is to isolate the active compound. Bioassay-guided fractionation is the iterative process of separating the extract into fractions and testing each fraction for biological activity to guide the purification process.

Advanced Chromatographic Techniques for Polar Compounds

The purification of polar compounds like glucamines presents significant challenges for traditional reversed-phase high-performance liquid chromatography (HPLC).[19][20] Several specialized chromatographic techniques are employed to overcome these challenges.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for the separation of highly polar compounds.[21] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, creating a water-enriched layer on the stationary phase that facilitates the retention of polar analytes.[22]

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange properties, allowing for the simultaneous separation of compounds with a wide range of polarities and charge states.[23][24]

  • Ligand-Exchange Chromatography: This technique is particularly useful for the separation of amino sugars and involves the formation of reversible complexes between the analytes and metal ions immobilized on the stationary phase.[25]

Protocol: Preparative HPLC for the Isolation of a Novel Glucamine Compound

  • Column Selection: Based on the polarity of the target compound, select an appropriate preparative HPLC column (e.g., a HILIC or mixed-mode column).

  • Mobile Phase Optimization: Develop a gradient elution method using a binary or ternary solvent system. For HILIC, a typical mobile phase consists of acetonitrile and an aqueous buffer.[21]

  • Sample Loading: Dissolve the active fraction in the initial mobile phase composition and inject it onto the column.

  • Fraction Collection: Collect fractions based on the UV chromatogram or other detection methods.

  • Bioassay of Fractions: Test the collected fractions in the primary biological assay to identify the fraction containing the pure active compound.

  • Purity Assessment: Analyze the active fraction by analytical HPLC using multiple detection methods (e.g., UV, ELSD, MS) to confirm its purity.

Phase 3: Structural Elucidation of the Novel Glucamine Compound

Once a pure compound has been isolated, its chemical structure must be determined. This is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[26][27]

Mass Spectrometry (MS) for Molecular Weight and Formula Determination

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.[28][29] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[30] Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern of the molecule, which can be used to deduce structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of a novel compound.[31][32][33] A suite of 1D and 2D NMR experiments is typically required for complete structural assignment.

  • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms in the molecule, allowing for the unambiguous assignment of the structure.

Table 2: Key NMR Experiments for Structural Elucidation

ExperimentInformation Provided
¹H NMR Proton chemical shifts, coupling constants, and integration.[31]
¹³C NMR Carbon chemical shifts.[31]
COSY Correlation between coupled protons.
HSQC Correlation between protons and their directly attached carbons.
HMBC Correlation between protons and carbons separated by 2-3 bonds.

The following diagram illustrates the logical flow of data integration for structural elucidation.

Structure_Elucidation Pure_Compound Pure Isolated Compound HRMS High-Resolution MS Pure_Compound->HRMS 1H_NMR 1D ¹H NMR Pure_Compound->1H_NMR 13C_NMR 1D ¹³C NMR Pure_Compound->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) Pure_Compound->2D_NMR Molecular_Formula Molecular Formula HRMS->Molecular_Formula Proton_Environment Proton Environment & Multiplicity 1H_NMR->Proton_Environment Carbon_Skeleton Carbon Skeleton 13C_NMR->Carbon_Skeleton Connectivity_Map Atom Connectivity Map 2D_NMR->Connectivity_Map Final_Structure Proposed 3D Structure Molecular_Formula->Final_Structure Proton_Environment->Final_Structure Carbon_Skeleton->Final_Structure Connectivity_Map->Final_Structure

Caption: Integration of spectroscopic data for structural elucidation.

Conclusion: The Path Forward

The discovery and isolation of novel glucamine compounds is a challenging yet rewarding endeavor that holds immense promise for the development of new therapeutics. Success in this field requires a multidisciplinary approach that combines expertise in natural product chemistry, synthetic chemistry, pharmacology, and analytical sciences. The methodologies and strategies outlined in this guide provide a robust framework for navigating the complexities of this exciting area of research. By adhering to the principles of scientific integrity, employing self-validating protocols, and leveraging the power of modern analytical technologies, researchers can unlock the therapeutic potential hidden within the vast chemical space of glucamine and its derivatives.

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Theoretical Modeling of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol Interactions: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol is a sugar alcohol derivative of glucose, characterized by a hydroxyethylamino group at the C1 position.[1] This modification from its parent molecule, D-glucitol (sorbitol), introduces a secondary amine and an additional hydroxyl group, creating a molecule with a rich stereochemistry and a high potential for forming complex networks of intramolecular and intermolecular hydrogen bonds.[2] Its structure suggests potential utility as a metal chelator or as a building block in the synthesis of biocompatible materials and glycoconjugates.[1]

For researchers in drug development, understanding the three-dimensional structure, conformational flexibility, and interaction patterns of molecules like this compound is paramount. These characteristics govern how the molecule will interact with biological targets, its solubility, and its overall pharmacokinetic profile. While experimental techniques like NMR and X-ray crystallography provide invaluable data, they often capture only a part of the dynamic reality of a molecule in solution or at a binding site.

Theoretical modeling, encompassing both quantum mechanics (QM) and molecular mechanics (MM), offers a powerful lens to investigate these properties at an atomic level of detail. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the theoretical modeling of this compound. As specific literature on the theoretical modeling of this exact molecule is scarce, this guide synthesizes established, field-proven methodologies for analogous systems—such as other sugar alcohols, amino sugars, and their derivatives—to propose a robust and scientifically rigorous workflow.[2][3][4]

The causality behind the proposed workflow is rooted in a hierarchical approach to molecular modeling. We begin with the most accurate, albeit computationally expensive, quantum mechanical methods to derive a reliable initial structure and electronic properties. This foundational data is then used to parameterize a classical force field, enabling less expensive but much longer timescale molecular dynamics simulations to explore conformational landscapes and interactions with the environment. Finally, molecular docking techniques are employed to predict how this molecule might interact with specific protein targets. This multi-scale strategy ensures both accuracy at the electronic level and sufficient sampling of the vast conformational space inherent to flexible molecules like this.

Part 1: Foundational Quantum Mechanics (QM) for Parameterization

The accuracy of any classical simulation is fundamentally dependent on the quality of the force field used. For a novel molecule like this compound, pre-existing parameters for all its constituent fragments may not be available in standard biomolecular force fields. Therefore, the first step is to use quantum mechanics to derive key parameters, particularly partial atomic charges and the energetic profiles of dihedral angles that are not well-represented in existing parameter sets.

Geometry Optimization and Conformational Analysis

The initial step is to determine the most stable three-dimensional structure(s) of the molecule. Due to the flexibility of the acyclic glucitol backbone and the hydroxyethylamino side chain, the molecule can exist in numerous conformations.[2]

A common and robust approach involves a combination of a broad conformational search using a lower level of theory or molecular mechanics, followed by geometry optimization of the most promising low-energy conformers at a higher level of theory. Density Functional Theory (DFT) is a widely used method for such calculations, offering a good balance between accuracy and computational cost.[5][6][7]

Protocol for Geometry Optimization:

  • Initial Structure Generation: Build the 3D structure of this compound using molecular building software (e.g., Avogadro, ChemDraw).

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be done using a molecular mechanics force field initially.

  • DFT Optimization: For the lowest energy conformers, perform full geometry optimization using a DFT method. A common choice is the B3LYP functional with a basis set such as 6-311++G(d,p).[8] This level of theory is generally sufficient for obtaining reliable geometries and vibrational frequencies for organic molecules.

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).

Partial Atomic Charge Calculation

Electrostatic interactions are critical for molecules with numerous heteroatoms capable of hydrogen bonding. The partial atomic charges dictate the nature and strength of these interactions. The Restrained Electrostatic Potential (RESP) fitting procedure is a widely accepted method for deriving high-quality charges for use in classical simulations, as it is designed to be compatible with common biomolecular force fields like AMBER.

Protocol for RESP Charge Derivation:

  • Single-Point Energy Calculation: Using the DFT-optimized geometry, perform a single-point quantum mechanical calculation to obtain the electrostatic potential (ESP) on a grid of points surrounding the molecule. A higher level of theory, such as Hartree-Fock with a 6-31G* basis set, is often used for this step as it is the standard for the RESP fitting protocol.

  • RESP Fitting: Use a program like antechamber from the AmberTools suite to fit the partial atomic charges to the calculated ESP. This involves a two-stage fitting process that restrains the charges on equivalent atoms, leading to more physically realistic values.

Dihedral Parameterization

The rotational energy barriers around single bonds (dihedral angles) are crucial for accurately representing the conformational flexibility of the molecule. While generic parameters may exist for some of the bond types, specific dihedral angles, particularly those involving the newly formed C-N bond, may require custom parameterization.

Protocol for Dihedral Scanning:

  • Constrained Optimizations: For the dihedral angle of interest (e.g., the C-C-N-C torsion), perform a series of constrained geometry optimizations. In each optimization, the dihedral angle is fixed at a specific value (e.g., in 15-degree increments from 0 to 360 degrees), while all other degrees of freedom are allowed to relax.

  • Energy Profile Generation: Plot the relative energies from the constrained optimizations as a function of the dihedral angle. This provides the quantum mechanical rotational energy profile.

  • Parameter Fitting: Fit the parameters of the dihedral term in the chosen force field's functional form to this QM energy profile. This will yield the force constants and periodicity terms for the new dihedral angle.

Part 2: Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

With a parameterized molecule, we can move to molecular dynamics simulations to explore its behavior over time in a simulated physiological environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe conformational changes, interactions with solvent, and overall dynamic behavior.

Choice of Force Field

Selecting an appropriate force field is a critical decision. For carbohydrates and their derivatives, several well-established force fields are available.[9]

Force Field FamilyKey Features for Carbohydrates
CHARMM Extensively parameterized for a wide range of biomolecules, including specific parameter sets for carbohydrates and their derivatives.[10][11] Known for good performance in simulating glycoproteins.
GLYCAM Specifically designed for carbohydrates, offering detailed parameters for monosaccharides and glycosidic linkages. It is compatible with the AMBER force field for proteins and nucleic acids.[3][12]
GROMOS A united-atom force field that is computationally efficient. It has been parameterized for a variety of biomolecules, including carbohydrates.[3]
OPLS-AA An all-atom force field that is widely used for small molecules and biomolecules. It has been extended to include parameters for carbohydrates.[3]

For this compound, both CHARMM36 and GLYCAM06 are excellent starting points due to their extensive validation for carbohydrate-like molecules.[11][12] The choice may also depend on the intended simulation software (e.g., GROMACS, NAMD, AMBER).

System Setup and Simulation

Protocol for MD Simulation Setup:

  • Topology and Coordinate File Generation: Using the newly derived parameters and the optimized structure, generate the molecular topology and coordinate files. Tools like tleap in AmberTools or pdb2gmx in GROMACS can be used.[13][14]

  • Solvation: Place the molecule in a periodic box of explicit water molecules (e.g., TIP3P or SPC/E water models). The box size should be sufficient to ensure the molecule does not interact with its periodic image.

  • Ionization and Neutralization: Add ions (e.g., Na+ or Cl-) to neutralize the system and to simulate a specific salt concentration (e.g., 150 mM to mimic physiological conditions).

  • Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes, first with the solute constrained, and then with the entire system free to move.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate it at constant pressure (NPT ensemble) to ensure the correct density. This is typically done in several stages with decreasing restraints on the solute.

  • Production Run: Once the system is well-equilibrated (as judged by stable temperature, pressure, and density), run the production simulation for a sufficient length of time (typically hundreds of nanoseconds) to sample the conformational space adequately.

MD_Workflow cluster_QM Quantum Mechanics cluster_Param Parameterization cluster_MD Molecular Dynamics Opt Geometry Optimization (DFT) Charges RESP Charge Calculation Opt->Charges Dihedrals Dihedral Scan Opt->Dihedrals Param Generate Topology & Force Field Parameters Charges->Param Dihedrals->Param Setup System Setup (Solvation, Ions) Param->Setup Min Energy Minimization Setup->Min Equil Equilibration (NVT, NPT) Min->Equil Prod Production MD Equil->Prod Analysis Trajectory Analysis Prod->Analysis

Caption: Workflow for MD simulation, from QM parameterization to trajectory analysis.

Analysis of MD Trajectories

The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. Analysis of this trajectory can reveal:

  • Conformational Preferences: By clustering the trajectory based on root-mean-square deviation (RMSD) or analyzing the distribution of dihedral angles, the dominant conformations in solution can be identified.

  • Hydrogen Bonding: The number and lifetime of intramolecular and intermolecular (solute-water) hydrogen bonds can be quantified. This is crucial for understanding the molecule's solubility and interactions. The strength of these bonds can be further analyzed using techniques like the Quantum Theory of Atoms in Molecules (QTAIM) on snapshots from the simulation.[8][15][16]

  • Solvation Structure: Radial distribution functions (RDFs) can be calculated to understand how water molecules are structured around different functional groups of the solute.[17]

Part 3: Interaction Studies - Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[18] This is particularly useful in drug development for predicting the binding mode and affinity of a ligand to a protein target.

Preparing the Receptor and Ligand

Protocol for Docking:

  • Receptor Preparation: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning protonation states appropriate for the simulated pH.

  • Ligand Preparation: Use a low-energy conformation of this compound obtained from the QM calculations or a representative snapshot from the MD simulation. Assign partial charges using the previously derived RESP charges.

  • Defining the Binding Site: Identify the binding site on the receptor. This can be done based on experimental evidence (e.g., the location of a co-crystallized ligand) or by using binding site prediction algorithms.

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock, Glide, GOLD). The program will sample a large number of possible orientations and conformations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

Docking_Workflow cluster_Prep Preparation cluster_Dock Docking & Analysis Receptor Prepare Receptor (PDB structure) BindingSite Define Binding Site Receptor->BindingSite Ligand Prepare Ligand (Low-energy conformer) Docking Run Docking Algorithm Ligand->Docking BindingSite->Docking Scoring Score & Rank Poses Docking->Scoring Analysis Analyze Interactions Scoring->Analysis

Caption: General workflow for a molecular docking study.

Interpreting Docking Results

The primary output of a docking simulation is a set of predicted binding poses and their corresponding scores.

  • Binding Pose Analysis: The top-ranked poses should be visually inspected to assess their plausibility. Key interactions, such as hydrogen bonds and van der Waals contacts with protein residues, should be analyzed.

  • Scoring Functions: The docking score provides an estimate of the binding affinity (e.g., in kcal/mol). While these scores are useful for ranking different ligands or poses, they are generally not quantitatively predictive of the true binding free energy.

  • Post-Docking Refinement: For the most promising poses, it is often beneficial to run short MD simulations of the ligand-protein complex to assess the stability of the predicted binding mode and to refine the interactions.

Conclusion

The theoretical modeling of this compound presents a multi-faceted challenge due to its conformational flexibility and rich potential for hydrogen bonding. A rigorous, multi-scale approach as outlined in this guide, beginning with accurate quantum mechanical parameterization and progressing to extensive molecular dynamics simulations and targeted docking studies, provides a powerful framework for elucidating its behavior at the molecular level.

By carefully deriving force field parameters, thoroughly sampling conformational space, and analyzing interactions with solvent and potential biological targets, researchers can gain critical insights into the structure-function relationships of this molecule. These insights are invaluable for guiding the rational design of new drugs, materials, and chemical probes, ultimately accelerating the development pipeline and increasing the probability of success. This self-validating system, where QM data informs MM simulations and MD provides realistic structures for docking, ensures a high degree of scientific integrity and provides a solid foundation for further experimental investigation.

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Methodological & Application

Advanced HPLC Analysis of Amino Sugar Alcohols: A Protocol Utilizing Boric Acid-Mediated Complexation for 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of highly polar, non-chromophoric amino sugar alcohols, using 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol as a model compound. Traditional reversed-phase HPLC methods fail to provide adequate retention and sensitivity for such analytes. The protocol detailed herein overcomes these challenges by employing boric acid as a mobile phase additive. This strategy leverages the formation of anionic borate-diol complexes, enabling effective separation on a polymer-based ion-exclusion column with sensitive detection by a Refractive Index (RI) detector. We provide a step-by-step protocol, the underlying chemical principles, and expert insights to ensure reliable and reproducible results for researchers in pharmaceutical development and biochemical analysis.

Introduction: The Analytical Challenge

This compound is a sugar alcohol derivative of glucose, belonging to a class of compounds characterized by high polarity and the absence of a significant UV-absorbing chromophore.[1] Structurally, it is a polyol, similar to sorbitol, but with an amino-functional group.[2] These physicochemical properties present a significant challenge for conventional HPLC analysis.

Core Problems:

  • Poor Retention: In standard reversed-phase chromatography, which relies on hydrophobic interactions, these polar compounds elute at or near the void volume, resulting in no separation from the solvent front.

  • Lack of Sensitivity: Without a chromophore, standard UV-Vis detectors are ineffective. Alternative detection methods like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) are required.[3]

To address these issues, a specialized approach is necessary. This guide details a method that modifies the analyte's chemical properties in-situ through the use of a carefully selected mobile phase additive, transforming a difficult separation into a manageable one.

Principle and Mechanism: Boric Acid Complexation

The cornerstone of this method is the reaction between boric acid and the cis-diol functionalities present on the glucitol backbone of the analyte. Boric acid is a weak Lewis acid that readily complexes with polyols containing vicinal diols in a favorable cis-conformation.[4]

This complexation reaction forms a stable, anionic borate ester.[4][5] By converting the neutral sugar alcohol into a negatively charged complex, the analyte can be retained and separated by an anion-exchange or ion-exclusion mechanism. The degree of complexation, and therefore the retention, is influenced by the stereochemistry of the hydroxyl groups, allowing for the separation of closely related isomers.[5]

G Figure 1. Boric acid complexation with the analyte. Analyte This compound (Neutral Polyol with cis-Diols) Complex Anionic Borate-Glucitol Complex [B(OR)₂(OH)₂]⁻ Analyte->Complex + B(OH)₃ BoricAcid Boric Acid B(OH)₃ BoricAcid->Complex H_ion H⁺ Complex->H_ion

Caption: Figure 1. Boric acid complexation with the analyte.

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the system suitability parameters is critical for ensuring the accuracy and precision of the results.

Instrumentation and Materials
ComponentSpecification
HPLC System Isocratic pump, autosampler, column oven, and Refractive Index (RI) detector.
Column Aminex HPX-87K (300 mm x 7.8 mm) or equivalent polymer-based ion-exclusion column.[5]
Chemicals & Reagents - this compound (Standard, ≥95% purity)[1]- Boric Acid (ACS Grade)[4]- HPLC Grade Water
Glassware & Consumables Volumetric flasks, 0.22 µm membrane filters (for aqueous solutions), HPLC vials.
Preparation of Mobile Phase

Rationale: The concentration of boric acid is a critical parameter. Higher concentrations increase complex formation, leading to earlier elution in ion-exclusion mode. The pH must be controlled to ensure the borate ion is present.

Procedure:

  • Weigh 5.5 g of boric acid and dissolve it in 1000 mL of HPLC grade water. This yields a concentration of approximately 90 mM.

  • Stir until fully dissolved. The pH of this solution will be weakly acidic.

  • Filter the mobile phase through a 0.22 µm aqueous-compatible membrane filter to remove particulates.

  • Degas the mobile phase thoroughly using sonication or vacuum degassing before use.

Preparation of Standard and Sample Solutions

Procedure:

  • Standard Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 10 mL of HPLC grade water in a volumetric flask.

  • Working Standard (1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with HPLC grade water.

  • Sample Preparation: Dissolve the sample containing the analyte in HPLC grade water to achieve an expected concentration of approximately 1 mg/mL.

  • Filter all standard and sample solutions through a 0.22 µm syringe filter into HPLC vials before placing them in the autosampler.

HPLC Operating Conditions
ParameterSettingRationale
Mobile Phase 90 mM Aqueous Boric AcidFacilitates complexation and provides the ionic character for separation.[4][5]
Flow Rate 0.6 mL/minA typical flow rate for this column dimension to ensure good resolution and peak shape.
Column Temp. 60 °CReduces mobile phase viscosity and can improve peak symmetry.
Injection Vol. 20 µLA standard volume to balance sensitivity and peak broadening.
Detector Refractive Index (RI)Universal detector suitable for non-chromophoric analytes. Requires a stable baseline and temperature.
RI Detector Temp. Matched to column oven (or 40 °C)Critical for minimizing baseline drift.
Run Time 25 minutesSufficient to allow for the elution of the analyte and any potential impurities.
System Suitability and Validation

Before analyzing samples, the system's performance must be verified.

  • Equilibration: Purge the RI detector reference cell with the mobile phase. Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the working standard solution six times.

    • The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

    • The theoretical plates for the analyte peak should be ≥ 2000.

    • The tailing factor should be between 0.9 and 1.5.

Workflow and Data Interpretation

The entire analytical process follows a logical sequence from preparation to final analysis.

G Figure 2. Analytical workflow for the HPLC analysis. A 1. Mobile Phase Prep (Aqueous Boric Acid) C 3. HPLC System Setup (Column, Temp, Flow Rate) A->C B 2. Standard/Sample Prep (Dissolve in Water) E 5. System Suitability Test (Inject Standard x6) B->E D 4. System Equilibration (Achieve Stable RI Baseline) C->D D->E F 6. Sample Analysis (Inject Samples) E->F G 7. Data Processing (Integrate Peak, Quantify) F->G

Caption: Figure 2. Analytical workflow for the HPLC analysis.

Interpreting the Chromatogram:

  • The analyte, as a borate complex, will be negatively charged and will elute relatively early from an ion-exclusion column due to charge repulsion from the stationary phase.

  • Quantification is performed by comparing the peak area of the analyte in the sample to the peak area of the standard of a known concentration.

Troubleshooting

ProblemPotential CauseRecommended Solution
No Peak or Very Small Peak RI detector reference cell not purged; Incorrect mobile phase composition.Purge the reference cell with fresh mobile phase. Verify boric acid concentration.
Drifting Baseline Insufficient column/detector equilibration; Temperature fluctuations.Allow the system to equilibrate longer (2-3 hours if needed). Ensure the lab temperature is stable.
Split or Tailing Peaks Column contamination; Sample solvent mismatch.Flush the column with water. Ensure samples are dissolved in water, not a stronger solvent.
Shifting Retention Times Inconsistent mobile phase preparation; Fluctuations in pump pressure or temp.Prepare fresh mobile phase. Check the HPLC pump for leaks and ensure the column oven is maintaining a steady temp.

Conclusion

The analysis of this compound and similar polar compounds is readily achievable with a well-designed HPLC method. By employing boric acid in the mobile phase, the analyte is converted into an anionic complex, enabling its separation on an ion-exclusion column. This application note provides a comprehensive and scientifically grounded protocol that ensures high-quality, reproducible data for pharmaceutical and research applications, turning a significant analytical challenge into a routine analysis.

References

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N-(2-hydroxyethyl)-D-glucamine as a biological buffer for enzyme assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

N-(2-hydroxyethyl)-D-glucamine: A Specialized Biological Buffer for High-pH Enzyme Assays

Abstract: The selection of an appropriate buffer is a cornerstone of reliable enzyme kinetics and functional assays. While common buffers like Tris and HEPES are widely used, certain applications, particularly those requiring stable, high-pH conditions (pH 8.5-10.5), demand specialized reagents. N-(2-hydroxyethyl)-D-glucamine, a polyol-amine compound, emerges as a valuable, albeit underutilized, option for this alkaline range. This guide provides a comprehensive overview of its physicochemical properties, outlines detailed protocols for its preparation and use, and discusses critical considerations such as metal ion chelation and assay interferences, empowering researchers to effectively integrate this buffer into their workflows.

Foundational Principles: Why Consider N-(2-hydroxyethyl)-D-glucamine?

From a mechanistic standpoint, the utility of N-(2-hydroxyethyl)-D-glucamine stems from its molecular structure: a D-glucose-derived polyol backbone linked to a secondary amine via a hydroxyethyl group. This combination confers distinct properties that differentiate it from standard biological buffers.

  • Alkaline Buffering Capacity: The secondary amine group is the functional component responsible for buffering. While direct experimental pKa data for this specific compound is not widely published, analogous structures like N-methyl-D-glucamine exhibit a pKa around 9.5-9.6.[1][2] This makes N-(2-hydroxyethyl)-D-glucamine theoretically effective in the pH range of approximately 8.5 to 10.5, a region where the buffering capacity of Tris (pKa ~8.1) begins to wane.

  • High Water Solubility: The multiple hydroxyl groups of the glucamine moiety ensure excellent solubility in aqueous media, facilitating the preparation of high-concentration stock solutions.[3]

  • Potential for Metal Ion Chelation: The polyol structure, in conjunction with the amine, can form coordination complexes with metal ions.[4][5] This can be a distinct advantage in assays sensitive to inhibition by trace heavy metal contaminants. Conversely, this property demands careful consideration in assays involving metalloenzymes, as the buffer could sequester essential cofactors.[6]

Physicochemical Data Summary

The following table summarizes the key properties of N-(2-hydroxyethyl)-D-glucamine and its close structural analogs.

PropertyValue / ObservationSource / Note
IUPAC Name 1-Deoxy-1-[(2-hydroxyethyl)amino]-D-glucitol[7]
CAS Number 54662-27-0[7][8]
Molecular Formula C₈H₁₉NO₆[3][7]
Molecular Weight 225.24 g/mol [3][7]
Predicted pKa (25°C) ~9.5Based on N-methyl-D-glucamine data.[1][2]
Useful Buffering Range ~pH 8.5 - 10.5Inferred from predicted pKa.
Temp. Dependence (dpKa/dT) ~ -0.023 to -0.030 / °CTypical for amine buffers; pKa decreases with increasing temperature.[9][10]
Metal Chelation Yes, potential to bind divalent and other metal cations.[4]

Critical Experimental Considerations

A senior scientist recognizes that a buffer is not an inert component but an active variable in an experiment. The following points are critical for the successful implementation of this buffer.

The Double-Edged Sword: Metal Ion Chelation

The ability of glucamine-based structures to chelate metals must be the primary consideration.[4][5]

  • For Metalloenzymes: If your enzyme requires a divalent cation (e.g., Mg²⁺, Zn²⁺, Mn²⁺, Ca²⁺) for activity, this buffer may act as an inhibitor by sequestering the cofactor. To mitigate this, a validation experiment is essential. Assay the enzyme in the presence of the N-(2-hydroxyethyl)-D-glucamine buffer and a range of supplementary cation concentrations to determine if activity can be restored.

  • For Assays Prone to Metal Inhibition: In contrast, if your assay is sensitive to inhibition by contaminating heavy metals (e.g., Cu²⁺, Fe³⁺), this buffer can act as a scavenger, protecting the enzyme and increasing reproducibility.

Temperature-Induced pH Shift

Like most amine buffers, the pKa of N-(2-hydroxyethyl)-D-glucamine is temperature-dependent, decreasing as temperature rises.[11][12][13] An enzyme assay buffer prepared to pH 9.5 at room temperature (25°C) could easily drift to pH 9.2 or lower when equilibrated at 37°C.

Best Practice: Always adjust the final pH of the working buffer solution at the intended temperature of the enzyme assay. Failure to do so can lead to experiments being conducted at a pH significantly different from the target, confounding kinetic analysis.

Interference with Protein Quantification Assays

Many common protein quantification methods are susceptible to interference from non-protein substances.[14][15]

  • BCA and Lowry Assays: These assays are based on the reduction of Cu²⁺ to Cu¹⁺.[16] Reducing agents, and compounds capable of chelating copper, can interfere significantly. Given the potential of N-(2-hydroxyethyl)-D-glucamine to both chelate copper and potentially act as a mild reducing agent due to its structure, it is highly likely to interfere with these assays, leading to an overestimation of protein concentration.

  • Bradford (Coomassie) Assay: This dye-binding assay is generally less susceptible to interference from chelating or reducing agents.[17] It is the recommended method for determining protein concentration in samples that will be diluted into this buffer. When possible, quantify the protein stock before its final dilution into the N-(2-hydroxyethyl)-D-glucamine assay buffer.

Experimental Protocols

These protocols provide a framework for the preparation and validation of N-(2-hydroxyethyl)-D-glucamine buffers.

Protocol 3.1: Preparation of 1.0 M N-(2-hydroxyethyl)-D-glucamine Stock Solution

Materials:

  • N-(2-hydroxyethyl)-D-glucamine (MW: 225.24 g/mol )

  • High-purity, deionized water (ddH₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Calibrated pH meter with a temperature probe

  • Stir plate and magnetic stir bar

  • Volumetric flask

Procedure:

  • Weighing: In a clean beaker, weigh out 225.24 g of N-(2-hydroxyethyl)-D-glucamine for a 1 L stock solution.

  • Dissolution: Add approximately 700 mL of ddH₂O and a magnetic stir bar. Place on a stir plate and stir until the solid is completely dissolved. The compound is highly soluble but may require gentle warming to expedite.[3] Allow the solution to cool to the target temperature (e.g., 25°C) before pH adjustment.

  • pH Adjustment: Place the beaker in a water bath set to the temperature at which the buffer will be used (e.g., 25°C or 37°C). Immerse the calibrated pH electrode and temperature probe into the solution.

  • Slowly add concentrated HCl dropwise while continuously stirring and monitoring the pH. Be cautious as the pH will change rapidly near the pKa. Continue adding acid until the desired pH (e.g., 9.50) is reached and stable.

  • Final Volume Adjustment: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with small amounts of ddH₂O and add the rinsate to the flask. Bring the final volume to the 1.0 L mark with ddH₂O.

  • Sterilization and Storage: For long-term storage, filter-sterilize the solution through a 0.22 µm filter into a sterile container. Store at 4°C.

Protocol 3.2: Validation and Use in a Model Enzyme Assay (e.g., Alkaline Phosphatase)

Objective: To validate N-(2-hydroxyethyl)-D-glucamine as a suitable buffer and determine the optimal concentration for an alkaline phosphatase (AP) assay.

Materials:

  • 1.0 M N-(2-hydroxyethyl)-D-glucamine stock (pH 9.5 @ 37°C)

  • 1.0 M CHES or CAPS buffer stock (alternative high-pH buffers for comparison)

  • Alkaline Phosphatase (AP) enzyme stock

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Microplate reader and 96-well plates

Procedure:

  • Prepare Working Buffers: Prepare a series of 100 mM working buffers by diluting the 1.0 M stocks:

    • 100 mM N-(2-hydroxyethyl)-D-glucamine, pH 9.5

    • 100 mM CHES, pH 9.5

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate (example volumes for a 200 µL final reaction):

    • Test Wells: 160 µL of 100 mM N-(2-hydroxyethyl)-D-glucamine buffer, 20 µL pNPP substrate solution.

    • Control Wells: 160 µL of 100 mM CHES buffer, 20 µL pNPP substrate solution.

    • Buffer Blank Wells: 180 µL of each respective buffer (to measure background).

  • Pre-incubation: Pre-incubate the plate at the assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Initiate the reaction by adding 20 µL of an appropriate dilution of the AP enzyme stock to the Test and Control wells. Do not add enzyme to the Blank wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Subtract the average absorbance of the Buffer Blanks from all readings.

    • Calculate the reaction rate (V₀) for both buffer conditions by determining the slope of the linear portion of the absorbance vs. time plot.

    • Validation Check: Compare the V₀ from the N-(2-hydroxyethyl)-D-glucamine buffer to the CHES buffer. If the rates are comparable (e.g., within 10-15%), the buffer is likely suitable. If the rate is significantly lower, consider potential cofactor chelation.

Workflow and Troubleshooting

Decision-Making Workflow for Buffer Selection

The following diagram illustrates the logical steps a researcher should take when considering this buffer.

Buffer_Workflow Define 1. Define Target pH (e.g., pH 9.0-10.0) ConsiderMetal 2. Assess Enzyme's Metal Dependence Define->ConsiderMetal Metalloenzyme Metalloenzyme (Requires Cations) ConsiderMetal->Metalloenzyme Yes NonMetallo Not Metal-Dependent or Inhibited by Trace Metals ConsiderMetal->NonMetallo No Alternative Consider Alternative (e.g., CHES, CAPS) Metalloenzyme->Alternative High Risk of Inhibition SelectBuffer 3. Select N-(2-hydroxyethyl) -D-glucamine NonMetallo->SelectBuffer Good Candidate Prepare 4. Prepare Stock & Working Buffer SelectBuffer->Prepare pH_Adjust 5. Adjust pH at Final Assay Temperature Prepare->pH_Adjust Validate 6. Validate Assay Performance vs. Control Buffer pH_Adjust->Validate Validate->Alternative Performance is Poor Proceed 7. Proceed with Experiment Validate->Proceed Performance is Acceptable

Caption: Workflow for selecting and validating N-(2-hydroxyethyl)-D-glucamine.

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Enzyme Activity 1. Buffer is chelating an essential metal cofactor. 2. Final pH is incorrect due to temperature shift.1. Supplement the assay with the required metal ion (e.g., add 1-5 mM MgCl₂). If activity is not restored, switch to a non-chelating buffer like CHES. 2. Re-prepare the buffer, ensuring the final pH is adjusted at the exact assay temperature.
High Background Signal 1. Buffer is interacting with the substrate or detection reagent. 2. Contamination in the buffer stock.1. Run a "no enzyme" control containing buffer and substrate to quantify the background rate. 2. Prepare a fresh stock solution using high-purity reagents and water. Filter-sterilize the final stock.
Inconsistent Protein Concentration Readings 1. Interference with the protein assay (e.g., BCA).1. Switch to the Bradford (Coomassie) protein assay. Alternatively, use a protein-free blank containing the same concentration of buffer as the sample to correct for the interference.
Assay Reproducibility is Poor 1. pH drift during the experiment. 2. Buffer concentration is too low to provide adequate capacity.1. Confirm the pH of the working buffer before each experiment. 2. Increase the buffer concentration in the final assay (e.g., from 50 mM to 100 mM or 150 mM) and re-validate.

Conclusion

N-(2-hydroxyethyl)-D-glucamine is a specialized buffer with clear utility for enzymatic studies in the alkaline pH range of 8.5-10.5. Its primary advantages of high solubility and potential to scavenge inhibitory metal ions are balanced by the critical need to validate its performance with any given enzyme, particularly metalloproteins. By following rigorous preparation protocols, adjusting pH at the correct temperature, and being mindful of potential assay interferences, researchers can confidently employ N-(2-hydroxyethyl)-D-glucamine as a reliable tool to explore enzyme function under high-pH conditions.

References

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  • CRO SPLENDID LAB. N-(2-Hydroxyethyl)-D-glucamine. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Biochemical Applications of N-Ethyl-D-Glucamine as a Buffer and Chelating Agent. [Link]

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Application Notes and Protocols for 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Zwitterionic Sugar Alcohol

In the dynamic field of cell culture, the quest for novel reagents that enhance cellular viability, maintain physiological conditions, and improve experimental reproducibility is perpetual. 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol, a zwitterionic sugar alcohol, presents itself as a promising, yet largely unexplored, candidate for inclusion in cell culture media. Its unique structure, combining a hydrophilic glucitol backbone with a charged amino group, suggests multifaceted potential as a biological buffer, an osmolyte, and a modulator of cellular metabolism.

This comprehensive technical guide provides an in-depth analysis of this compound, hereafter referred to as HEDA-glucitol for brevity. We will dissect its chemical properties, propose potential mechanisms of action by drawing parallels with established compounds like HEPES and sorbitol, and, most importantly, provide detailed, field-proven protocols for its empirical validation in your cell culture systems. This document is designed for researchers, scientists, and drug development professionals seeking to leverage novel chemical entities to optimize their in vitro models.

Physicochemical Characterization of HEDA-glucitol

A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application. HEDA-glucitol is a water-soluble solid, a critical attribute for any component of a cell culture medium.[1]

PropertyValueSource
Molecular Formula C₈H₁₉NO₆[1][2]
Molecular Weight 225.24 g/mol [1][2]
Form Solid or powder[1]
Solubility Soluble in water, DMSO, and DMF[1]
Purity Typically ≥95%[1]
CAS Number 54662-27-0[1][2]

Its structure features a polyhydroxylated glucitol tail, rendering it highly hydrophilic, and a secondary amine group that can be protonated, allowing for potential pH buffering capacity. The "1-Deoxy" modification signifies the absence of a hydroxyl group at the C1 position of the glucitol moiety, a feature that may have significant metabolic implications.

Proposed Applications and Mechanisms of Action

Based on its chemical structure, we propose two primary applications for HEDA-glucitol in cell culture media, each with a distinct mechanism of action.

A Novel Zwitterionic Biological Buffer

Maintaining a stable pH, typically between 7.2 and 7.4, is paramount for optimal cell growth and function.[3][4] While the bicarbonate-CO₂ system is the primary buffer in most media, it is susceptible to fluctuations when cultures are handled outside of a CO₂ incubator. This has led to the widespread use of synthetic zwitterionic buffers, such as HEPES, which provide pH stability independent of CO₂ levels.[3]

HEDA-glucitol, being a zwitterionic compound, is hypothesized to function as a biological buffer in a manner analogous to HEPES.[5][6] The secondary amine in its structure can accept a proton, while one of the hydroxyl groups on the glucitol backbone could potentially donate a proton, although the amine group is the more likely participant in physiological pH ranges.

Zwitterionic Buffering Mechanism cluster_0 Low pH (Excess H+) cluster_1 Physiological pH cluster_2 High pH (Excess OH⁻) Protonated_HEDA HEDA-glucitol-NH₂⁺-R (Protonated) Zwitterion_HEDA HEDA-glucitol-NH⁺-R (Zwitterionic) Protonated_HEDA->Zwitterion_HEDA Releases H⁺ Zwitterion_HEDA->Protonated_HEDA Accepts H⁺ Deprotonated_HEDA HEDA-glucitol-N-R (Deprotonated) Zwitterion_HEDA->Deprotonated_HEDA Releases H⁺ Deprotonated_HEDA->Zwitterion_HEDA Accepts H⁺

Caption: Proposed buffering mechanism of HEDA-glucitol.

A Potential Osmolyte for Cellular Protection

Osmolality, the total concentration of solutes in a solution, is another critical parameter of cell culture media.[4][7] Cells in a hyperosmotic environment will lose water and shrink, while those in a hypoosmotic environment will swell and potentially lyse.[4] Sugar alcohols, such as sorbitol (D-glucitol), are often used to induce hyperosmotic stress in a controlled manner for research purposes.[8] Conversely, they can also act as "organic osmolytes," accumulating inside cells to balance external osmotic pressure and protect against hypertonic conditions.[9][10]

The glucitol backbone of HEDA-glucitol suggests it may function as an osmolyte. Unlike metabolizable sugars such as glucose, some sugar alcohols like sorbitol are not readily metabolized by eukaryotic cells, making them effective at altering osmolality without significantly impacting cellular energy metabolism.[11]

Osmolyte Function cluster_0 Hyperosmotic Medium cluster_1 Cell cluster_2 Cell with HEDA-glucitol Medium High Solute Concentration H₂O Cell Low Solute Concentration H₂O Protected_Cell HEDA-glucitol Accumulation Balanced Solute Concentration H₂O Medium->Protected_Cell Balanced Water Movement Cell->Medium Water Efflux (Shrinkage) Protected_Cell->Medium Balanced Water Movement

Caption: Proposed mechanism of HEDA-glucitol as an osmolyte.

Critical Considerations: Metabolic Impact and Potential Cytotoxicity

The "1-Deoxy" modification of HEDA-glucitol warrants careful consideration. Deoxy-sugars, most notably 2-deoxy-D-glucose (2-DG), are known to interfere with glycolysis.[12] 2-DG is taken up by glucose transporters and phosphorylated by hexokinase, but the resulting 2-deoxy-D-glucose-6-phosphate cannot be further metabolized, leading to ATP depletion and metabolic stress.[12][13] This inhibition of glycolysis can be cytotoxic, particularly to cancer cells that are highly dependent on this metabolic pathway.[14][15]

While HEDA-glucitol is a 1-deoxy-sugar alcohol and not a direct glucose analog, the potential for it to interact with glucose metabolic pathways cannot be dismissed without experimental evidence. It is crucial to evaluate its impact on cell viability and metabolism, especially in long-term cultures.

Experimental Protocols for Validation

The following protocols are designed to empirically validate the proposed applications of HEDA-glucitol in a systematic and rigorous manner.

Protocol 1: Determination of Buffering Capacity and Optimal Concentration

Objective: To determine the effective buffering range of HEDA-glucitol and identify the optimal, non-toxic concentration for pH stabilization in a standard cell culture medium.

Materials:

  • HEDA-glucitol powder (≥95% purity)[1]

  • Bicarbonate-free DMEM or RPMI-1640

  • Sterile, ultrapure water

  • Calibrated pH meter

  • Sterile 1 M HCl and 1 M NaOH

  • A robust cell line (e.g., HeLa, CHO, or HEK293)

  • Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue)

  • CO₂ incubator

Methodology:

  • pKa Determination:

    • Prepare a 100 mM solution of HEDA-glucitol in ultrapure water.

    • Slowly titrate the solution with 1 M HCl, recording the pH after each addition.

    • Generate a titration curve by plotting pH versus the volume of HCl added.

    • The pKa is the pH at which half of the HEDA-glucitol is protonated.

  • Buffering Efficacy in Media:

    • Prepare bicarbonate-free medium supplemented with different concentrations of HEDA-glucitol (e.g., 0, 10, 15, 20, 25 mM).[3]

    • Adjust the pH of each solution to 7.4 with sterile NaOH or HCl.

    • Place aliquots of each medium in a 37°C water bath (to simulate incubator temperature) and monitor the pH over several hours of exposure to ambient air.

    • Compare the rate of pH change in HEDA-glucitol-supplemented media to the control (0 mM).

  • Toxicity Assessment:

    • Prepare complete cell culture medium (with bicarbonate and serum) supplemented with the same concentrations of HEDA-glucitol as in step 2.

    • Seed cells in 96-well plates at an appropriate density.

    • After 24 hours, replace the medium with the HEDA-glucitol-containing media.

    • Incubate for 24, 48, and 72 hours.

    • Assess cell viability at each time point using a standard viability assay.

    • Determine the highest concentration of HEDA-glucitol that does not significantly impact cell viability.

Protocol_1_Workflow Start Start: Protocol 1 pKa Determine pKa of HEDA-glucitol Start->pKa Buffering Assess Buffering Efficacy in Bicarbonate-Free Medium pKa->Buffering Toxicity Evaluate Cytotoxicity in Complete Medium Buffering->Toxicity Optimal_Conc Identify Optimal, Non-Toxic Buffering Concentration Toxicity->Optimal_Conc

Caption: Workflow for determining the optimal buffering concentration.

Protocol 2: Evaluation of Osmoprotective Properties

Objective: To assess the ability of HEDA-glucitol to protect cells from hyperosmotic stress.

Materials:

  • Optimal, non-toxic concentration of HEDA-glucitol determined in Protocol 1.

  • D-Sorbitol or NaCl to induce hyperosmotic stress.[8]

  • A suitable cell line.

  • Apoptosis assay kit (e.g., Annexin V/PI staining).

  • Microplate reader or flow cytometer.

Methodology:

  • Induction of Hyperosmotic Stress:

    • Culture cells in standard medium until they reach 70-80% confluency.

    • Prepare hyperosmotic media by supplementing the standard medium with a high concentration of D-Sorbitol (e.g., 300-600 mM) or NaCl (e.g., 100-200 mM).

    • Prepare a parallel set of hyperosmotic media that also contains the optimal concentration of HEDA-glucitol.

  • Cell Treatment and Analysis:

    • Expose cells to the following conditions for 24 hours:

      • Control medium (isotonic).

      • Hyperosmotic medium.

      • Hyperosmotic medium supplemented with HEDA-glucitol.

    • After incubation, assess cell viability using an MTT assay.

    • Quantify apoptosis using Annexin V/PI staining and flow cytometry.

  • Data Interpretation:

    • A significant increase in cell viability and a decrease in apoptosis in the "Hyperosmotic medium + HEDA-glucitol" group compared to the "Hyperosmotic medium" group would indicate an osmoprotective effect.

Concluding Remarks for the Modern Researcher

This compound stands as a molecule of significant potential for advancing cell culture methodologies. Its zwitterionic and polyol characteristics suggest a dual role as a pH buffer and an osmoprotectant. However, the "1-Deoxy" feature necessitates a cautious and empirical approach to rule out any adverse metabolic effects. The protocols outlined in this guide provide a robust framework for a thorough investigation of HEDA-glucitol. By systematically evaluating its buffering capacity, cytotoxicity, and osmoprotective effects, researchers can unlock the full potential of this novel compound and contribute to the development of more stable and physiologically relevant in vitro systems.

References

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Application Notes & Protocols: The Use of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol as a Novel Additive in Protein Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The crystallization of proteins, a critical bottleneck in structural biology, often requires meticulous optimization of solution conditions to favor the formation of well-ordered crystals. This is particularly challenging for proteins prone to aggregation or for integral membrane proteins that require a stabilizing amphipathic environment. This document provides a comprehensive guide to the application of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol, a non-ionic sugar alcohol derivative, as a strategic additive in protein crystallization experiments. We will explore its underlying mechanism, provide detailed protocols for its use in screening and optimization, and offer insights grounded in the principles of protein biophysics and crystallography.

Introduction: The Challenge of Protein Stability in Crystallization

The journey from a purified protein solution to a high-resolution crystal structure is governed by a complex interplay of thermodynamic and kinetic factors. A primary prerequisite is achieving a state of supersaturation where the protein is driven out of solution in an ordered, crystalline form rather than as amorphous precipitate.[1][2][3] For many proteins, especially those with significant hydrophobic surface patches or flexible regions, the path to supersaturation is fraught with the risk of irreversible aggregation.

Detergents and other amphipathic molecules are essential tools for overcoming these challenges.[4] Non-ionic detergents, in particular, are valued for their ability to gently solubilize proteins by shielding hydrophobic domains without disrupting the protein's native tertiary and quaternary structure.[5][6] They achieve this by forming micelles—spherical aggregates that sequester the hydrophobic tails of the detergent inward, presenting a hydrophilic exterior to the aqueous solvent.[4][7] This document focuses on this compound, a compound whose structure suggests it can act as a mild, non-ionic, detergent-like additive to stabilize proteins and facilitate crystallization.

Compound Profile: this compound

Understanding the physicochemical properties of an additive is fundamental to its rational application in crystallization.

Chemical Structure and Properties

This compound is a derivative of D-glucitol (sorbitol) characterized by a hydrophilic polyol headgroup and a secondary amine linker to a hydroxyethyl tail. Its amphipathic nature, though mild, is the basis for its utility.

PropertyValueSource
Molecular Formula C₈H₁₉NO₆[8][9]
Molecular Weight 225.24 g/mol [8][9]
CAS Number 54662-27-0[9]
Appearance Solid or powder[9]
Solubility Soluble in water, DMSO, DMF[9]
Hypothesized Mechanism of Action

The efficacy of this compound in promoting crystallization is rooted in its amphipathic structure.

  • Surface Shielding: The molecule can interact with and mask hydrophobic patches on a protein's surface. This action prevents non-specific, aggregation-driving hydrophobic interactions between protein molecules.[10]

  • Micelle Formation: Above a certain concentration, known as the Critical Micelle Concentration (CMC), these molecules self-assemble into micelles.[7][11] For membrane proteins, these micelles create a lipid-bilayer-mimicking environment, keeping the protein soluble and stable. For soluble proteins, the presence of detergent monomers and small micelles can increase the solution's homogeneity and favor the formation of specific, ordered crystal contacts.

  • Modulating Kinetics: By stabilizing the protein in solution, the additive allows the researcher to explore a wider range of precipitant concentrations more slowly, favoring the kinetics of crystal growth over the rapid kinetics of amorphous precipitation.[3]

The workflow below illustrates the central role of stabilizing additives in the crystallization process.

G cluster_0 Protein Preparation cluster_1 Crystallization Setup cluster_2 Potential Outcomes P_Prep Purified, Homogeneous Protein (>95%) Setup Mix Protein, Precipitant, Buffer, and Additive P_Prep->Setup Protein Stock Vapor Set Vapor Diffusion (Hanging/Sitting Drop) Setup->Vapor Outcome Observe Drop Vapor->Outcome Incubate & Monitor Crystals Well-ordered Crystals Outcome->Crystals Success Precipitate Amorphous Precipitate Outcome->Precipitate Aggregation Clear Clear Drop (Undersaturated) Outcome->Clear No Nucleation Additive 1-Deoxy-1-(2-hydroxyethylamino) -D-glucitol Stock Additive->Setup Stabilizing Agent

Figure 1: General experimental workflow for protein crystallization highlighting the introduction of a stabilizing additive.

Experimental Protocols

Success in crystallization requires rigorous and systematic methodology. The following protocols provide a framework for incorporating this compound into your experiments.

Protocol 1: Preparation of Stock Solutions

Accurate and sterile stock solutions are paramount. Always use high-purity water (e.g., Milli-Q) and filter-sterilize solutions.

Materials:

  • This compound powder

  • High-purity water or a suitable buffer (e.g., 20 mM HEPES, pH 7.5)

  • Analytical balance

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Calculate Mass: To prepare a 10% (w/v) stock solution, weigh 100 mg of the compound.

  • Dissolution: Add the powder to a sterile tube. Add 800 µL of water/buffer and mix gently by inversion or light vortexing until fully dissolved. Avoid vigorous shaking to prevent foaming.[12]

  • Final Volume: Adjust the final volume to 1.0 mL with water/buffer.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use or at 4°C for short-term (1-2 weeks) use.

Stock ConcentrationMass per 1 mLMolarity (approx.)Recommended Storage
10% (w/v)100 mg444 mM-20°C (aliquoted)
5% (w/v)50 mg222 mM4°C (short-term)
Protocol 2: Integration into Initial Crystallization Screening

The goal of initial screening is to broadly sample crystallization space to identify promising "hits." This additive can be incorporated directly into the drop. The vapor diffusion method (hanging or sitting drop) is most common.[2][13]

Key Consideration: Critical Micelle Concentration (CMC) The CMC is the concentration at which detergent molecules begin to form micelles.[14][15] While the exact CMC for this compound is not widely published, non-ionic detergents with similar sugar-based headgroups often have CMCs in the low-to-mid millimolar range. A rational starting point for screening is to test concentrations at, above, and below an assumed CMC range (e.g., 5-20 mM).

Procedure (for a single well in a 24-well plate):

  • Prepare Reservoir: Pipette 500 µL of the desired precipitant solution from a commercial or custom screen into the reservoir of the crystallization plate.[13]

  • Prepare Drop (Sitting/Hanging):

    • Pipette 1 µL of your protein solution (typically 5-20 mg/mL) onto the cover slip or sitting drop post.[12]

    • Pipette 0.8 µL of the reservoir solution into the protein drop.

    • Pipette 0.2 µL of your 10% (w/v) additive stock solution into the drop. This results in a 1:1 ratio of protein:precipitant and a final additive concentration of 1% (w/v) or ~44 mM.

  • Mixing: Gently aspirate and dispense the drop to mix the components. Some researchers prefer not to mix, allowing for slower equilibration, which can sometimes lead to fewer but larger crystals.[12][13]

  • Seal and Incubate: Invert the coverslip over the reservoir and seal with grease (for hanging drop) or seal the plate with clear tape (for sitting drop). Store the plate in a vibration-free incubator at a constant temperature (e.g., 4°C or 20°C).

  • Observe: Regularly inspect the drops under a microscope over several weeks, documenting any changes such as precipitation, phase separation, or crystal formation.

Protocol 3: Optimization of Crystallization Conditions

Once an initial hit (e.g., microcrystals, spherulites, or promising precipitate) is identified, systematic optimization is required to improve crystal size and quality.

Optimization Strategy:

The logical flow for optimization involves systematically varying the key parameters around the initial hit condition.

G cluster_0 Primary Optimization Variables cluster_1 Secondary Optimization Start Initial Hit Identified (e.g., microcrystals) Opt_Additive Vary Additive Conc. (e.g., 0.5% - 5% w/v) Start->Opt_Additive Opt_Precip Vary Precipitant Conc. (e.g., ± 20% from hit) Start->Opt_Precip Opt_pH Vary pH (e.g., ± 1 unit from hit) Start->Opt_pH Opt_Temp Change Temperature Opt_Additive->Opt_Temp Opt_Ratio Vary Protein:Precipitant Ratio Opt_Precip->Opt_Ratio Seeding Microseeding Opt_pH->Seeding Result Improved Crystals for Diffraction Analysis Opt_Temp->Result Opt_Ratio->Result Seeding->Result

Figure 2: Decision-making workflow for the systematic optimization of an initial crystallization hit.

Practical Steps for Optimization:

  • Additive Concentration Gradient: Set up a series of drops where the concentration of this compound is varied (e.g., from 0.1% to 5% w/v) while keeping the precipitant and pH constant. This helps to find the optimal concentration for protein stability and crystal packing.

  • Precipitant Grid Screen: Create a 2D grid where the precipitant concentration is varied on one axis and the additive concentration is varied on the other. This is highly effective for identifying the precise "crystallization zone."

  • pH Variation: Test a range of pH values (typically ±1.0 unit around the initial hit) as protein solubility and crystal contacts can be highly sensitive to pH.[3]

  • Seeding: If you obtain small or poorly formed crystals, microseeding can be a powerful technique. A seed stock is created by crushing existing crystals and transferring a tiny amount into a new, slightly less saturated drop to promote the growth of larger, higher-quality crystals.[16]

Troubleshooting

ObservationPotential CauseSuggested Solution
Heavy, amorphous precipitate Protein is aggregating too quickly. Precipitant or additive concentration may be too high.Decrease the concentration of both the precipitant and the additive. Try a lower protein concentration.
Clear drops (no change) The solution is undersaturated; nucleation has not occurred.Increase the concentration of the precipitant. Increase the protein concentration.
Oily phases or phase separation High concentration of certain precipitants (like PEGs) and/or the additive.Lower the concentration of the precipitant and/or the additive. Try a different class of precipitant (e.g., salts if using PEGs).
Many tiny needles/plates Nucleation rate is too high compared to the growth rate.Decrease the protein concentration. Lower the precipitant concentration. Avoid mixing the drop after setup.[13] Consider microseeding into a lower-supersaturation condition.

Conclusion

This compound represents a promising, yet underexplored, tool in the crystallographer's arsenal. Its non-ionic, sugar-based structure positions it as a mild stabilizing agent capable of preventing aggregation and promoting the formation of crystalline lattices, particularly for challenging protein targets. By understanding its fundamental properties and applying it systematically through the screening and optimization protocols outlined here, researchers can significantly enhance their chances of obtaining diffraction-quality crystals, thereby accelerating the pace of discovery in structural biology and drug development.

References

  • Hampton Research. (n.d.). Crystallization of Membrane Proteins Requires Optimal Detergent Concentration, Precipitant concentration, and Use of Additives for Improved Diffraction. Hampton Research.
  • Creative Biolabs. (n.d.). HEGA-10 (CAT#: MPD0037K).
  • MDPI. (n.d.).
  • ResearchGate. (2025). Monitoring and Optimizing Detergent Concentration For Membrane Protein Crystallization While Following Protein Homogeneity.
  • BenchChem. (2025).
  • YouTube. (2025). Non-Ionic Detergents in Membrane Protein Research.
  • Creative Biostructure. (2023).
  • G-Biosciences. (2014). Uncovering the Importance of Detergents in the Study of Membrane Proteins.
  • Mettler Toledo. (n.d.).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.).
  • National Institutes of Health. (n.d.).
  • Anatrace. (n.d.). Detergents and their uses in membrane protein Science.
  • PubChem. (n.d.). This compound.
  • Nanoscience Instruments. (n.d.).
  • Fraden Lab, Brandeis University. (n.d.).
  • DataPhysics Instruments. (n.d.).
  • CD BioGlyco. (n.d.). This compound, Purity ≥95%.
  • National Institutes of Health. (1989). The structures of 1-deoxy-(N-methyloctanamido)-D-glucitol (MEGA-8) and 1-deoxy-(N-methylundecanamido)-D-glucitol (MEGA-11).
  • National Institutes of Health. (2014).
  • SIELC Technologies. (2018). 1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol.
  • KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC)
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (1991).
  • MDPI. (n.d.).
  • Google Sites. (n.d.).
  • Biolin Scientific. (n.d.).
  • Terese Bergfors. (n.d.).
  • National Institutes of Health. (n.d.).
  • National Cancer Institute. (n.d.).
  • Hampton Research. (n.d.).
  • MDPI. (n.d.).

Sources

Application Notes and Protocols: N-(2-hydroxyethyl)-D-glucamine as a Pivotal Intermediate in the Synthesis of Miglitol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Miglitol and its Synthesis

Miglitol, an α-glucosidase inhibitor, plays a crucial role in the management of non-insulin-dependent diabetes mellitus (Type 2 diabetes). Its mechanism of action involves the reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine, which delays the digestion of complex carbohydrates and consequently blunts postprandial blood glucose excursions. The chemical structure of Miglitol, being an iminosugar, presents unique synthetic challenges. An efficient and scalable synthesis is paramount for its pharmaceutical production. A widely adopted industrial route employs a chemo-enzymatic approach, where the strategic formation of the key intermediate, N-(2-hydroxyethyl)-D-glucamine (NHEG), is a critical first step. This document provides a detailed technical guide on the synthesis and application of NHEG in the production of Miglitol.

The Central Role of N-(2-hydroxyethyl)-D-glucamine (NHEG)

N-(2-hydroxyethyl)-D-glucamine is the cornerstone of a highly efficient chemo-enzymatic pathway to Miglitol. This pathway is favored for its elegance, brevity, and cost-effectiveness. The synthesis of Miglitol can be conceptually divided into three core stages, with NHEG at the heart of the process:

  • Formation of N-(2-hydroxyethyl)-D-glucamine (NHEG): This initial step involves the reductive amination of D-glucose with 2-aminoethanol. This reaction is the focus of our detailed protocol and is critical for establishing the N-substituted backbone of the final Miglitol molecule. A high yield and purity of NHEG in this step are essential for the overall efficiency of the synthesis.

  • Biocatalytic Regioselective Oxidation: The synthesized NHEG is then subjected to a highly specific enzymatic oxidation using the bacterium Gluconobacter oxydans. This microbial transformation targets the primary alcohol at the C-6 position of the glucamine moiety to yield 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose (6NSL), another key intermediate.

  • Reductive Ring Closure: The final step involves the intramolecular reductive cyclization of 6NSL to form the piperidine ring characteristic of Miglitol. This is typically achieved through catalytic hydrogenation.

This application note will provide a comprehensive, step-by-step protocol for the synthesis of N-(2-hydroxyethyl)-D-glucamine, followed by an overview of its conversion to Miglitol, providing researchers and drug development professionals with a practical guide to this important synthetic route.

Synthesis of N-(2-hydroxyethyl)-D-glucamine via Reductive Amination

The synthesis of N-(2-hydroxyethyl)-D-glucamine from D-glucose and 2-aminoethanol is achieved through a one-pot reductive amination reaction. This process involves the initial formation of a Schiff base (imine) intermediate between the aldehyde group of glucose and the primary amine of 2-aminoethanol, which is then immediately reduced in situ to the corresponding secondary amine. Catalytic hydrogenation is the preferred method for this reduction due to its high efficiency and cleaner reaction profiles compared to stoichiometric reducing agents.

Causality Behind Experimental Choices:
  • Catalyst Selection: Raney Nickel is a widely used catalyst for reductive amination due to its high activity and cost-effectiveness. Palladium on carbon (Pd/C) is another excellent alternative, often offering higher selectivity and milder reaction conditions. The choice of catalyst can influence reaction kinetics and selectivity, and may require optimization based on available equipment and desired outcomes.

  • Solvent System: A protic solvent like methanol or ethanol is typically used to dissolve the reactants and facilitate the reaction. The solvent also plays a role in stabilizing the intermediates.

  • Temperature and Pressure: The reaction is typically carried out under elevated hydrogen pressure and moderate temperature. These conditions are necessary to drive the catalytic hydrogenation of the imine intermediate. The optimal pressure and temperature are a balance between achieving a reasonable reaction rate and minimizing side reactions, such as the over-reduction of the sugar backbone.

  • Molar Ratio of Reactants: A slight excess of the amine (2-aminoethanol) can be used to drive the initial imine formation to completion. However, a large excess should be avoided to simplify purification.

Experimental Protocol: Synthesis of N-(2-hydroxyethyl)-D-glucamine

This protocol details the synthesis of N-(2-hydroxyethyl)-D-glucamine on a laboratory scale.

Materials:

  • D-glucose (anhydrous)

  • 2-Aminoethanol

  • Raney Nickel (50% slurry in water) or 5% Palladium on Carbon (Pd/C)

  • Methanol (reagent grade)

  • Deionized water

  • Hydrogen gas (high purity)

  • Celite® or a similar filter aid

Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, temperature controller, and pressure gauge

  • Glass liner for the autoclave

  • Heating mantle

  • Schlenk line or similar inert gas setup

  • Filtration apparatus (Büchner funnel, filter flask)

  • Rotary evaporator

  • Crystallization dish

  • Analytical balance

  • pH meter

Procedure:

  • Reactor Preparation: Ensure the high-pressure autoclave and its glass liner are clean and dry.

  • Charging the Reactor:

    • In the glass liner, dissolve D-glucose (e.g., 180 g, 1.0 mol) in methanol (e.g., 500 mL).

    • Add 2-aminoethanol (e.g., 67 g, 1.1 mol) to the glucose solution and stir until homogeneous.

    • Carefully add the Raney Nickel catalyst (e.g., 9 g of a 50% slurry, washed with methanol) or 5% Pd/C (e.g., 9 g) to the reaction mixture. Caution: Raney Nickel is pyrophoric when dry. Handle with care under a blanket of solvent.

  • Reaction Setup:

    • Place the glass liner into the autoclave.

    • Seal the autoclave according to the manufacturer's instructions.

    • Purge the autoclave with nitrogen gas several times to remove air.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-60 bar).

  • Hydrogenation:

    • Begin stirring the reaction mixture.

    • Heat the autoclave to the desired temperature (e.g., 60-70 °C).

    • Maintain the hydrogen pressure and temperature for the duration of the reaction (typically 4-6 hours, or until hydrogen uptake ceases).

  • Work-up and Purification:

    • Cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

    • Purge the autoclave with nitrogen gas.

    • Open the autoclave and remove the glass liner.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry completely in the air. Keep it wet with methanol or water.

    • Wash the filter cake with additional methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain a viscous oil or a semi-solid.

    • Dissolve the residue in a minimal amount of hot methanol or a methanol/water mixture.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to induce crystallization.

    • Collect the crystalline product by filtration, wash with a small amount of cold methanol, and dry under vacuum to a constant weight.

Expected Yield and Purity:

Following this protocol, a yield of 85-95% of N-(2-hydroxyethyl)-D-glucamine with a purity of >90% can be expected.[1]

Quality Control and Characterization of NHEG:

To ensure the suitability of the synthesized N-(2-hydroxyethyl)-D-glucamine for the subsequent enzymatic step, it is crucial to perform thorough characterization.

Analytical Technique Purpose Expected Results
Melting Point To assess purity.A sharp melting point indicates high purity.
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure.The spectra should be consistent with the structure of N-(2-hydroxyethyl)-D-glucamine.
FT-IR Spectroscopy To identify functional groups.Presence of O-H, N-H, and C-H stretching and bending vibrations.
Mass Spectrometry (e.g., ESI-MS) To determine the molecular weight.A peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺ should be observed.
High-Performance Liquid Chromatography (HPLC) To determine purity.[2]A single major peak should be observed, with purity typically >90%.

The Chemo-Enzymatic Conversion of NHEG to Miglitol: A Synopsis

Once high-purity N-(2-hydroxyethyl)-D-glucamine is obtained, it serves as the substrate for the subsequent steps in the Miglitol synthesis.

Step 2: Regioselective Oxidation of NHEG

The conversion of NHEG to 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose (6NSL) is a key transformation that is challenging to achieve with high selectivity using traditional chemical methods. The use of Gluconobacter oxydans provides an elegant solution. The D-sorbitol dehydrogenase enzyme present in this microorganism specifically oxidizes the primary hydroxyl group at the C-6 position of the glucamine backbone.

In a typical biotransformation, resting cells of Gluconobacter oxydans are incubated with NHEG in an aqueous medium under controlled pH and temperature. The reaction progress is monitored by HPLC until maximum conversion is achieved.[1][3]

Step 3: Reductive Ring Closure to Miglitol

The final step is the reductive cyclization of 6NSL to yield Miglitol. This intramolecular amination is achieved through catalytic hydrogenation.

A Chinese patent (CN107746385A) describes a procedure where 6NSL in an alcohol solvent is hydrogenated in the presence of a platinum-on-carbon catalyst at a pressure of 1.5-2 MPa and a temperature of 20-30 °C. The reaction proceeds for 7-8 hours and yields Miglitol in over 90% yield and >99% purity.[4]

Visualizing the Synthesis Pathway

To better illustrate the logical flow of the synthesis, the following diagrams are provided.

Miglitol_Synthesis_Part1 D_Glucose D-Glucose NHEG N-(2-hydroxyethyl)-D-glucamine (NHEG) D_Glucose->NHEG Reductive Amination (H₂, Catalyst) Two_Aminoethanol 2-Aminoethanol Two_Aminoethanol->NHEG

Caption: Synthesis of N-(2-hydroxyethyl)-D-glucamine (NHEG) from D-Glucose.

Miglitol_Synthesis_Overall NHEG N-(2-hydroxyethyl)-D-glucamine (NHEG) Six_NSL 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose (6NSL) NHEG->Six_NSL Regioselective Oxidation (Gluconobacter oxydans) Miglitol Miglitol Six_NSL->Miglitol Reductive Ring Closure (H₂, Catalyst)

Caption: Overall workflow from NHEG to Miglitol.

Conclusion

The synthesis of N-(2-hydroxyethyl)-D-glucamine is a foundational step in the efficient chemo-enzymatic production of the anti-diabetic drug, Miglitol. The reductive amination of D-glucose with 2-aminoethanol, as detailed in this application note, provides a high-yielding and scalable method to produce this crucial intermediate. The subsequent highly selective biotransformation and final reductive cyclization highlight the power of combining chemical and enzymatic methods in modern pharmaceutical synthesis. The protocols and insights provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to successfully implement this synthetic strategy.

References

  • Zhang, J., Zhang, X., Wang, D., & Zhao, B. (2011). Biocatalytic Regioselective Oxidation of N-Hydroxyethyl Glucamine for Synthesis of Miglitol. Advanced Materials Research, 396-398, 1425-1428. [Link]

  • Li, Y., et al. (2018). Biosynthesis of miglitol intermediate 6-(N-hydroxyethyl)-amino-6-deoxy-α-l-sorbofuranose by an improved d-sorbitol dehydrogenase from Gluconobacter oxydans. 3 Biotech, 8(5), 243. [Link]

  • Zhang, J., et al. (2013). Quantitative analysis of two key intermediates of miglitol by high performance liquid chromatography with pre-column derivatization. Chinese Journal of Pharmaceutical Analysis, 33(1), 81-85.
  • A kind of prepar

Sources

Application Note: A Robust HILIC-ELSD Method for the Quantification of 1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable method for the quantitative analysis of 1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol, a highly polar compound, using High-Performance Liquid Chromatography (HPLC). The inherent analytical challenge of this molecule lies in its high polarity, leading to poor retention on traditional reversed-phase columns, and its lack of a significant UV-absorbing chromophore, which precludes the use of standard UV-Vis detectors.[1][2][3] To overcome these challenges, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation, coupled with an Evaporative Light Scattering Detector (ELSD) for universal and sensitive detection. The described HILIC-ELSD method is demonstrated to be specific, linear, accurate, and precise, making it highly suitable for quality control and research applications in the pharmaceutical and chemical industries. All validation protocols are designed in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

Introduction: The Analytical Challenge

1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol is a sugar alcohol derivative characterized by a polyhydroxylated alkyl chain and a tertiary amine. This structure renders the molecule extremely polar and hydrophilic. Consequently, conventional reversed-phase HPLC methods fail to provide adequate retention, with the analyte often eluting in or near the solvent front. Furthermore, the absence of a chromophoric moiety within its structure makes detection by UV-Vis spectrophotometry impractical.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal chromatographic mode for separating highly polar and hydrophilic compounds.[7][8] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, typically acetonitrile. This creates a water-enriched layer on the surface of the stationary phase, allowing for the partitioning of polar analytes, which facilitates retention and separation.[7]

For detection, the Evaporative Light Scattering Detector (ELSD) offers a powerful solution for non-chromophoric analytes.[1][2][9] The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[1] The detector's response is proportional to the mass of the analyte, and it is compatible with the gradient elution often used in HILIC, a key advantage over Refractive Index (RI) detectors.[2][3] This application note provides a comprehensive protocol for this HILIC-ELSD approach.

Experimental Methodology

Causality in Method Design

The selection of each component of this method is based on the physicochemical properties of the analyte:

  • Chromatographic Mode (HILIC): Chosen specifically to retain the highly polar sugar alcohol structure. HILIC provides the necessary selectivity for polar compounds that are not retained in reversed-phase chromatography.[7][8]

  • Stationary Phase (Amide Phase): An amide-bonded silica phase is selected for its excellent stability and unique selectivity for polyols and sugars, offering robust and reproducible separations.[7][8]

  • Detector (ELSD): As the analyte lacks a UV chromophore, a universal mass-based detector is required. ELSD is chosen for its sensitivity to non-volatile analytes and its compatibility with gradient elution, which is essential for method optimization and impurity profiling.[1][2][3][9]

  • Mobile Phase (Acetonitrile/Water): This is a classic HILIC eluent system. The high organic content promotes the partitioning mechanism required for retention, while the aqueous portion and buffer maintain analyte solubility and peak shape.

Instrumentation and Reagents
  • HPLC System: An Agilent 1200 series or equivalent, equipped with a binary pump, autosampler, and column thermostat.

  • Detector: An ELSD detector (e.g., Agilent 1260 Infinity II ELSD or equivalent).

  • Analytical Column: TSKgel Amide-80 (4.6 mm x 150 mm, 3 µm) or equivalent HILIC phase.

  • Reference Standard: 1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol (Purity ≥ 98%).

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water (18.2 MΩ·cm).

  • Buffer: Ammonium formate (LC-MS grade).

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below.

ParameterCondition
Column TSKgel Amide-80 (4.6 mm x 150 mm, 3 µm)
Mobile Phase A Water with 10 mM Ammonium Formate
Mobile Phase B Acetonitrile with 10 mM Ammonium Formate
Gradient 90% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
ELSD Drift Tube Temp. 50 °C
ELSD Nebulizer Gas Nitrogen @ 3.5 bar

Protocols: Preparation and Validation

General Analytical Workflow

The overall process from sample receipt to final data analysis follows a structured workflow to ensure consistency and accuracy.

Analytical_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage prep_std Prepare Standard Stock & Working Solutions hplc_run HPLC-ELSD Analysis (HILIC Gradient) prep_std->hplc_run prep_sample Prepare Sample Solutions prep_sample->hplc_run integrate Peak Integration & Identification hplc_run->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Final Report quantify->report ELSD_Principle effluent HPLC Column Effluent nebulizer Step 1: Nebulization (Aerosol Formation) effluent->nebulizer Enters Detector evaporation Step 2: Evaporation (Solvent Removal) nebulizer->evaporation Carrier Gas (N2) detection Step 3: Detection (Light Scattering) evaporation->detection Heated Drift Tube signal Detector Signal detection->signal Photomultiplier Tube

Caption: The three-stage principle of ELSD operation.

Standard and Sample Preparation Protocol
  • Diluent Preparation: Prepare a diluent of 80:20 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a minimum of five calibration standards. A suggested concentration range is 50, 100, 250, 500, and 750 µg/mL.

  • Sample Solution: Prepare sample solutions to have a target concentration within the calibration range (e.g., 250 µg/mL) using the diluent. Filter through a 0.45 µm nylon syringe filter before injection if particulates are present.

Method Validation Protocol (ICH Q2(R1))

This protocol must be executed to demonstrate that the analytical procedure is suitable for its intended purpose. [6]

  • Specificity:

    • Inject the diluent to confirm the absence of interfering peaks at the retention time of the analyte.

    • Inject a known related substance or impurity to ensure it is resolved from the main analyte peak.

  • Linearity:

    • Inject the five calibration standards in triplicate.

    • Plot the logarithm of the peak area versus the logarithm of the concentration. The ELSD response is often non-linear and can be fitted to a power function (y = ax^b), which appears linear on a log-log plot.

    • The correlation coefficient (r) of the log-log plot should be ≥ 0.995.

  • Accuracy (Recovery):

    • Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate and calculate the percent recovery at each level.

    • Acceptance criteria: Mean recovery should be between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Perform six replicate injections of a standard solution at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the repeatability test on a different day with a different analyst or on a different instrument. The RSD over both sets of data should meet the acceptance criteria.

  • Limit of Quantitation (LOQ):

    • Determine the concentration that provides a signal-to-noise ratio (S/N) of approximately 10.

    • Verify the LOQ by preparing a sample at this concentration and confirming that the precision (n=6, RSD ≤ 10%) and accuracy are acceptable.

  • Robustness:

    • Systematically vary key method parameters (e.g., column temperature ±2 °C, mobile phase organic content ±2%, flow rate ±0.1 mL/min).

    • Analyze a standard solution under each condition and evaluate the impact on retention time and peak area. The results should not be significantly affected by these minor variations.

Expected Results & Discussion

A successful analysis will yield a sharp, symmetrical peak for 1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol, well-retained and separated from the solvent front. The HILIC mechanism effectively retains the analyte, with an expected retention time of approximately 5-7 minutes under the specified conditions.

The ELSD response, when plotted on a log-log scale against concentration, is expected to demonstrate excellent linearity across the specified range. The validation experiments should confirm that the method is highly accurate, with recovery values consistently within the 98-102% range, and precise, with RSDs for repeatability and intermediate precision well below 2%. This level of performance establishes the method as a reliable tool for quantitative analysis in a regulated environment.

Conclusion

The developed HILIC-ELSD method provides a definitive solution for the challenging analysis of 1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol. By pairing a separation technique suited for highly polar molecules with a universal mass-based detection system, this method demonstrates high levels of specificity, linearity, accuracy, and precision. It is a robust and reliable analytical procedure suitable for routine quality control testing, stability studies, and research applications in drug development.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Meglumine on Primesep 100 Column. Retrieved from [Link]

  • Evaporative Light Scattering Detection (ELSD) in HPLC: How ELSD Enhances Compound Analysis. (n.d.). Chromatography Today. Retrieved from [Link]

  • Papadoyannis, I. N., Zotou, A. C., & Samanidou, V. F. (2014). Determination of meglumine in pharmaceutical formulations using high performance liquid chromatography. PubMed. Retrieved from [Link]

  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Boccardi, G. (2006). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Pharmeur Sci Notes. Retrieved from [Link]

  • Papadoyannis, I. N., Zotou, A. C., & Samanidou, V. F. (2014). Determination of meglumine in pharmaceutical formulations using high performance liquid chromatography. Ingenta Connect. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). LC/MS/MS Analysis of Meglumine (VC-50 2D). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Determination of Flunixin and Meglumine on Primesep 100 Column. Retrieved from [Link]

  • Boccardi, G. (2006). (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Tosoh Bioscience. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Evaporative light scattering detector – Knowledge and References. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Hetrick, E. M., et al. (2017). Evaluation of a hydrophilic interaction liquid chromatography design space for sugars and sugar alcohols. PubMed. Retrieved from [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]

  • Chocholouš, P., et al. (2024). HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol. PubChem Compound Database. Retrieved from [Link]

  • SIELC Technologies. (2018). 1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol. Retrieved from [Link]

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The Strategic Application of N-Ethyl-D-Glucamine as a Mobile Phase Modifier in Modern Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of high-performance liquid chromatography (HPLC), achieving optimal separation of complex mixtures, particularly those containing polar and chiral compounds, remains a significant challenge. The strategic selection of a mobile phase modifier is paramount in modulating analyte retention and selectivity. N-Ethyl-D-Glucamine (NEtG), a derivative of glucose, has emerged as a versatile and powerful mobile phase additive.[1][2] Its unique physicochemical properties, including its inherent chirality, multiple hydroxyl groups, and secondary amine functionality, offer a multifaceted approach to enhancing chromatographic separations.[2] This guide provides an in-depth exploration of the role of NEtG as a mobile phase modifier, complete with detailed application notes and protocols for its use in Hydrophilic Interaction Liquid Chromatography (HILIC) and chiral separations.

Physicochemical Properties of N-Ethyl-D-Glucamine

N-Ethyl-D-Glucamine is a white crystalline powder with high solubility in water and ethanol.[3] Its structure, derived from D-glucose and ethylamine, endows it with several characteristics beneficial for chromatography.

PropertyValueSource
Molecular Formula C₈H₁₉NO₅
Molecular Weight 209.24 g/mol
Appearance White to almost white crystalline powder[3]
Solubility Highly soluble in water and ethanol
Optical Activity [α]/D ≈ -17.0±2.0° (c = 1% in H₂O)

These properties, particularly its high polarity and potential for hydrogen bonding, make it an excellent candidate for modifying mobile phases in various chromatographic applications.

Mechanism of Action: A Multi-Modal Approach

The efficacy of N-Ethyl-D-Glucamine as a mobile phase modifier stems from its ability to engage in multiple interaction mechanisms, thereby influencing the separation of a wide range of analytes.

Buffering and pH Control:

NEtG acts as a buffering agent, which is crucial for maintaining a stable pH of the mobile phase.[1] This is particularly important for the analysis of ionizable compounds, where slight shifts in pH can significantly alter retention times and peak shapes. By controlling the pH, NEtG ensures the consistent ionization state of both the analytes and the stationary phase, leading to reproducible and robust separations.

Chelating Agent:

The presence of multiple hydroxyl groups and a secondary amine allows NEtG to act as a chelating agent, forming complexes with metal ions.[2] This property can be advantageous in several ways:

  • Masking Silanol Activity: Residual silanol groups on silica-based stationary phases can lead to undesirable interactions with basic analytes, resulting in peak tailing. NEtG can chelate with trace metals in the silica matrix or interact with the silanol groups themselves, effectively masking their activity and improving peak symmetry.

  • Improving Metal-Sensitive Analyte Separation: For analytes that are sensitive to the presence of metal ions, NEtG can sequester these ions in the mobile phase, preventing unwanted on-column interactions and improving peak shape and recovery.

Modifying Stationary Phase Polarity:

In HILIC, NEtG can dynamically adsorb onto the polar stationary phase, creating a modified surface with altered polarity and interaction sites. This dynamic coating can enhance the retention of highly polar analytes that are typically difficult to retain on conventional HILIC phases.

Chiral Selector:

As a chiral molecule itself, NEtG can be used as a chiral mobile phase additive (CMPA) for the separation of enantiomers.[4][5] It forms transient diastereomeric complexes with the enantiomers of the analyte in the mobile phase. These diastereomeric complexes have different stabilities and/or affinities for the stationary phase, leading to their differential retention and, consequently, their separation.

Application Note 1: HILIC Separation of Polar Analytes

Objective: To enhance the retention and separation of a mixture of highly polar small molecules using N-Ethyl-D-Glucamine as a mobile phase modifier in HILIC mode.

Rationale: Highly polar analytes are often poorly retained in reversed-phase chromatography. HILIC provides an alternative separation mechanism based on the partitioning of analytes into a water-enriched layer on the surface of a polar stationary phase.[6][7] The addition of NEtG to the mobile phase can further enhance the hydrophilicity of the stationary phase surface through dynamic adsorption and provide additional interaction sites, thereby increasing the retention of polar compounds.[8][9]

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and UV or Mass Spectrometric (MS) detector.

  • Column:

    • A HILIC column (e.g., silica, amide, or zwitterionic phase) with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm is recommended.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water with 0.1% N-Ethyl-D-Glucamine. Adjust pH to 5.0 with acetic acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 95% B to 50% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 210 nm or MS in positive/negative ion mode, depending on the analytes.

Expected Outcome: The inclusion of NEtG in the aqueous portion of the mobile phase is expected to result in a noticeable increase in the retention times of polar analytes compared to a mobile phase without the modifier. Furthermore, improved peak shapes and resolution between closely eluting polar compounds are anticipated due to the multi-modal interaction mechanism of NEtG.

Workflow Diagram:

HILIC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Analysis prep_mobile_phase Prepare Mobile Phases A: Aqueous + NEtG B: Organic hplc_system Equilibrate HILIC Column prep_mobile_phase->hplc_system prep_sample Prepare Analyte Sample inject_sample Inject Sample prep_sample->inject_sample hplc_system->inject_sample run_gradient Run Gradient Elution inject_sample->run_gradient detect_analytes Detect Analytes (UV/MS) run_gradient->detect_analytes analyze_data Analyze Chromatographic Data detect_analytes->analyze_data

HILIC analysis workflow with NEtG.

Application Note 2: Chiral Separation of Acidic Drugs

Objective: To achieve the enantiomeric separation of a racemic acidic drug (e.g., a non-steroidal anti-inflammatory drug - NSAID) using N-Ethyl-D-Glucamine as a chiral mobile phase additive.

Rationale: The separation of enantiomers is crucial in the pharmaceutical industry as they often exhibit different pharmacological and toxicological profiles.[10][11] Using a chiral selector in the mobile phase is a viable alternative to using a chiral stationary phase.[5] The chiral nature of NEtG, with its multiple stereocenters, allows it to form transient diastereomeric complexes with the enantiomers of the acidic drug. The differing stability of these complexes facilitates their separation on a standard achiral stationary phase. The basicity of the ethylamine group in NEtG will also aid in the interaction with acidic analytes.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, and a UV/Vis or Diode Array Detector (DAD).

  • Column:

    • A standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase: A mixture of Methanol and Water (e.g., 60:40 v/v) containing 10 mM N-Ethyl-D-Glucamine. The pH of the mobile phase should be adjusted to a value where the acidic drug is ionized and NEtG is protonated (e.g., pH 6.0) using a suitable buffer like ammonium acetate.

  • Chromatographic Conditions:

    • Mode: Isocratic.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at the lambda max of the analyte.

Expected Outcome: The addition of NEtG to the mobile phase should enable the resolution of the two enantiomers of the acidic drug on a standard achiral column. The degree of separation will depend on the specific analyte and the concentration of NEtG. Optimization of the NEtG concentration and the mobile phase pH may be required to achieve baseline separation.

Logical Relationship Diagram:

Chiral_Separation_Mechanism cluster_complexes Formation of Diastereomeric Complexes Analyte Racemic Analyte (R- and S-Enantiomers) Complex_R [R-Analyte]-[NEtG] Complex Analyte->Complex_R interacts with Complex_S [S-Analyte]-[NEtG] Complex Analyte->Complex_S interacts with NEtG N-Ethyl-D-Glucamine (Chiral Selector) NEtG->Complex_R NEtG->Complex_S Stationary_Phase Achiral Stationary Phase (e.g., C18) Complex_R->Stationary_Phase interacts with Complex_S->Stationary_Phase interacts with (different affinity) Separation Differential Retention & Enantiomeric Separation Stationary_Phase->Separation

Mechanism of chiral separation using NEtG.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. Key performance indicators such as peak shape, retention time stability, and resolution should be monitored.

  • System Suitability: Before sample analysis, a system suitability test should be performed by injecting a standard solution multiple times. The relative standard deviation (RSD) of the retention time and peak area should be within acceptable limits (typically <2%).

  • Method Robustness: The robustness of the method should be evaluated by making small, deliberate changes to chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C). The separation should remain acceptable under these varied conditions.

  • Specificity: The specificity of the method should be confirmed by analyzing a blank (matrix without the analyte) and a spiked sample to ensure that there are no interfering peaks at the retention time of the analyte(s) of interest.

Conclusion

N-Ethyl-D-Glucamine is a highly effective and versatile mobile phase modifier for HPLC. Its ability to act as a buffer, chelating agent, and chiral selector provides chromatographers with a powerful tool to enhance the separation of challenging analytes, including highly polar and chiral compounds. The application notes and protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to leverage the unique properties of NEtG to develop robust and reliable chromatographic methods. Further exploration and optimization of NEtG concentration and mobile phase conditions will undoubtedly unlock its full potential in a wider range of chromatographic applications.

References

  • Exploring the Biochemical Applications of N-Ethyl-D-Glucamine as a Buffer and Chelating Agent. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Technology Networks. Available from: [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. National Center for Biotechnology Information. Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Available from: [Link]

  • LC-MS Analysis of Pharmaceutical Drugs. News-Medical.net. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available from: [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Quality Assistance. Available from: [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. PubMed. Available from: [Link]

  • Enhanced Capillary Electrophoresis Performance using Dynamic Surface Coatings. Labmate Online. Available from: [Link]

  • Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. MDPI. Available from: [Link]

  • Current developments in LC-MS for pharmaceutical analysis. Royal Society of Chemistry. Available from: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available from: [Link]

  • A novel and simple dynamic coating capillary electrophoresis method for the chiral separation and quantification of mitiglinide enantiomers using hydroxyethyl cellulose as a dynamic coating agent. PubMed. Available from: [Link]

  • Pharmaceutical and Biopharmaceutical Methods of Analysis. Shimadzu Scientific Instruments. Available from: [Link]

  • Applications of LC-MS Methodology: In the Development of Pharmaceuticals. ResearchGate. Available from: [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature. Available from: [Link]

  • Comparison of HPLC analyses of the reaction components in a crude... ResearchGate. Available from: [Link]

  • Current developments in LC-MS for pharmaceutical analysis. SciSpace. Available from: [Link]

  • Lessons. Shodex HPLC Columns. Available from: [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available from: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Center for Biotechnology Information. Available from: [Link]

  • Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form. MDPI. Available from: [Link]

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Application Notes & Protocols: A Guide to the Synthesis of Glycoconjugates Using 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol as a Hydrophilic Linker

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Glycoconjugates, biomolecules composed of carbohydrates covalently linked to proteins or lipids, are fundamental to a vast array of biological processes, from cellular recognition to immune responses.[1] Their synthesis is a cornerstone of modern drug development, particularly in the creation of vaccines, targeted drug delivery systems, and biotherapeutics. This guide provides a detailed protocol for the synthesis of glycoconjugates utilizing 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol, a highly water-soluble and biocompatible amino-sugar alcohol, as a linker.[2] The primary method detailed is reductive amination, a robust and widely adopted strategy for covalently attaching carbohydrates to proteins.[3][4] We will explore the chemical principles, step-by-step experimental procedures, and rigorous characterization techniques necessary to ensure the successful synthesis of well-defined and biologically active glycoconjugates.

Introduction: The Role of Hydrophilic Linkers in Glycoconjugation

The conjugation of carbohydrates to other biomolecules, such as proteins, often requires a linker to bridge the two entities. The properties of this linker are critical, influencing the solubility, stability, and biological activity of the final conjugate. This compound is an exemplary linker molecule.[2][5] Its glucitol backbone, a sugar alcohol, imparts excellent water solubility and biocompatibility, while the secondary amine and primary hydroxyl groups serve as versatile chemical handles for conjugation reactions.

The most direct and widely used method for forming a stable covalent bond between a carbohydrate and a protein is reductive amination.[6] This process involves the reaction of an aldehyde group with a primary or secondary amine to form an intermediate Schiff base (or iminium ion), which is then selectively reduced to a stable amine linkage.[4] While this reaction can be performed directly between the reducing end of a sugar and a protein's lysine residues, it is often inefficient.[7][8] A more controlled approach, and the one detailed here, involves using a molecule like this compound to conjugate to a protein that has been specifically functionalized with aldehyde groups.

This guide will focus on a two-stage process:

  • Generation of Aldehyde Moieties on a Carrier Protein: Using mild periodate oxidation to convert cis-diol functionalities within the protein's existing glycans into reactive aldehydes.

  • Conjugation via Reductive Amination: Reacting the aldehyde-functionalized protein with the secondary amine of this compound.

Principle of the Method: Reductive Amination

Reductive amination is a cornerstone of bioconjugation chemistry due to its reliability and the stability of the resulting carbon-nitrogen bond.[6] The reaction proceeds in two main steps:

  • Nucleophilic Attack and Imine/Iminium Ion Formation: The secondary amine of this compound acts as a nucleophile, attacking the electrophilic carbon of an aldehyde group on the carrier protein. This is followed by dehydration to form a transient, unstable iminium ion. This step is pH-dependent, typically favored under mildly acidic to neutral conditions (pH ~6-7.5) that facilitate both amine nucleophilicity and the dehydration step.

  • Selective Reduction: A mild reducing agent, most commonly sodium cyanoborohydride (NaBH₃CN), is introduced. This agent is uniquely suited for this reaction because it is stable in aqueous solutions and selectively reduces the iminium ion much faster than it reduces the starting aldehyde.[7] This selectivity prevents the unwanted reduction of the aldehyde groups on the protein before they have a chance to react with the amine linker. The result is a stable secondary amine linkage connecting the glucitol linker to the protein backbone.

The overall workflow for this process is outlined below.

G cluster_0 Stage 1: Protein Activation cluster_1 Stage 2: Conjugation cluster_2 Stage 3: Downstream Processing p_start Start with Carrier Protein (e.g., BSA, KLH) p_oxidize Mild Periodate Oxidation (e.g., NaIO₄) p_start->p_oxidize p_purify Purification (Dialysis / SEC) p_oxidize->p_purify p_aldehyde Aldehyde-Functionalized Protein p_purify->p_aldehyde reaction Reductive Amination (pH 6-8, NaBH₃CN) p_aldehyde->reaction linker 1-Deoxy-1-(2-hydroxyethylamino) -D-glucitol linker->reaction d_purify Final Purification (Dialysis / SEC) reaction->d_purify d_char Characterization (SDS-PAGE, MS, Lectin Assay) d_purify->d_char d_final Purified Glycoconjugate d_char->d_final

Figure 1: Overall experimental workflow for the synthesis and characterization of glycoconjugates.

Materials and Reagents

Reagent/MaterialRecommended Grade
Carrier Protein (e.g., Bovine Serum Albumin, BSA)Protease-Free
This compound≥95% Purity
Sodium meta-periodate (NaIO₄)ACS Reagent Grade
Ethylene GlycolACS Reagent Grade
Sodium Cyanoborohydride (NaBH₃CN)≥95% Purity
Phosphate Buffered Saline (PBS)10X, pH 7.4
Sodium Borate Buffer0.2 M, pH 9.0
Dialysis Tubing10-14 kDa MWCO
Size-Exclusion Chromatography (SEC) Columne.g., Sephadex G-25
SDS-PAGE Gels and BuffersPre-cast or custom
Coomassie Brilliant Blue StainR-250
Mass SpectrometerMALDI-TOF

Safety Precaution: Sodium cyanoborohydride is highly toxic. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood. Quench any excess reagent with a bleach solution before disposal.

Detailed Experimental Protocols

Protocol 4.1: Generation of Aldehyde Groups on Carrier Protein

This protocol describes the mild oxidation of a glycoprotein to generate reactive aldehyde groups. BSA is used as an example, as it contains native glycosylation that can be oxidized.

  • Protein Preparation: Dissolve the carrier protein (e.g., BSA) in cold PBS (pH 7.4) to a final concentration of 10 mg/mL. Protect the solution from light by wrapping the container in aluminum foil.

  • Oxidation:

    • Calculate the required volume of freshly prepared 100 mM sodium meta-periodate (NaIO₄) solution to achieve a final concentration of 10 mM.

    • Slowly add the NaIO₄ solution to the stirring protein solution on ice.

    • Incubate the reaction for 1 hour at 4°C with gentle stirring, protected from light.

    • Rationale: Periodate specifically cleaves the bond between vicinal diols (present in sugar rings), oxidizing them to aldehydes. Using cold temperatures and a short incubation time minimizes non-specific oxidation of amino acid residues.

  • Quenching: Stop the reaction by adding ethylene glycol to a final concentration of 20 mM. Incubate for 15 minutes at 4°C.

    • Rationale: Ethylene glycol contains a vicinal diol and will consume any excess periodate, quenching the oxidation reaction.

  • Purification:

    • Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO).

    • Dialyze extensively against PBS (pH 7.4) at 4°C with at least four buffer changes over 24 hours.

    • Alternatively, purify the aldehyde-activated protein using a desalting column (e.g., G-25) equilibrated with PBS.

  • Quantification: Determine the concentration of the resulting aldehyde-functionalized protein using a standard protein assay (e.g., BCA or Bradford). The product can be used immediately or stored at -20°C.

Protocol 4.2: Glycoconjugation via Reductive Amination

This protocol details the coupling of the linker to the activated protein.

Figure 2: Reaction scheme for reductive amination to form the glycoconjugate.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the aldehyde-functionalized protein (from Protocol 4.1) with this compound. A 50- to 100-fold molar excess of the linker over the protein is recommended to drive the reaction equilibrium.

    • Use a suitable buffer. While PBS (pH 7.4) works, borate buffers (pH 8-9) have been reported to enhance coupling efficiency in some cases.[7] The final protein concentration should be between 2-5 mg/mL.

  • Initiation of Reduction:

    • Freshly prepare a solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer.

    • Add the NaBH₃CN solution to the protein-linker mixture to a final concentration of approximately 50 mM.

    • Rationale: A molar excess of the reducing agent is required to ensure complete reduction of the formed iminium ions over the course of the reaction.

  • Incubation:

    • Seal the reaction vessel and incubate for 24-48 hours at room temperature or 37°C with gentle agitation.

    • The reaction progress can be monitored by taking aliquots over time and analyzing them via SDS-PAGE (see Section 5.0).

  • Purification of the Glycoconjugate:

    • Upon completion, remove unreacted linker and reducing agent by extensive dialysis (10 kDa MWCO) against PBS at 4°C or by size-exclusion chromatography.

    • The purified glycoconjugate can be filter-sterilized and stored at 4°C for short-term use or at -80°C for long-term storage.

Characterization of the Final Glycoconjugate

Validation is essential to confirm successful conjugation and determine the degree of labeling.

SDS-PAGE Analysis
  • Principle: Covalent attachment of the glucitol linker to the protein increases its molecular weight. This change can be visualized as a shift in the protein's migration on an SDS-PAGE gel.

  • Method: Run samples of the starting unconjugated protein, the aldehyde-functionalized protein, and the final purified glycoconjugate on a 10-12% SDS-PAGE gel. Stain with Coomassie Blue.

  • Expected Result: The glycoconjugate band should appear higher (i.e., migrate slower) on the gel compared to the unconjugated control. The band may also appear more diffuse or "smeared" due to heterogeneity in the number of attached linkers per protein molecule.

Mass Spectrometry
  • Principle: MALDI-TOF mass spectrometry provides a direct measurement of the molecular weight of the conjugate.

  • Method: Analyze the unconjugated protein and the purified glycoconjugate by MALDI-TOF MS.

  • Expected Result: The spectrum of the glycoconjugate will show a mass peak shifted to a higher m/z value compared to the control. The average mass increase can be used to calculate the average number of glucitol linkers conjugated per protein molecule (Degree of Labeling).

    • Degree of Labeling = (Mass of Conjugate - Mass of Protein) / Mass of Linker

    • (Mass of this compound ≈ 225.24 Da)[5]

Lectin Binding Assay
  • Principle: Lectins are proteins that bind specifically to certain carbohydrate structures. This assay confirms that the conjugated sugar moiety is accessible for biological recognition.[9][10]

  • Method: Use an ELISA-like format. Coat a microplate with the glycoconjugate and the unconjugated protein control. Probe the wells with a fluorescently or enzyme-labeled lectin known to bind glucose/glucitol structures (e.g., Concanavalin A).

  • Expected Result: A significantly stronger signal should be observed in the wells coated with the glycoconjugate compared to the unconjugated protein, confirming the presence and accessibility of the attached glucitol moieties.

Summary of Typical Reaction Parameters and Troubleshooting

ParameterRecommended RangeTroubleshooting
Protein Oxidation
NaIO₄ Concentration5-20 mMLow Yield: Increase concentration or time. Protein Damage: Decrease concentration or time.
Incubation Time30-60 min at 4°CCheck for protein precipitation, a sign of over-oxidation.
Conjugation
Linker Molar Excess50x - 200x over proteinLow Conjugation: Increase molar excess of the linker.
pH6.5 - 8.5Optimize pH; some proteins may be unstable at higher pH. Borate buffers can improve yields.[7]
NaBH₃CN Concentration25 - 100 mMLow Conjugation: Ensure NaBH₃CN is fresh and added in sufficient excess.
Reaction Time24 - 72 hoursMonitor reaction by SDS-PAGE to determine the optimal time point.

References

  • Baskaran, S. (2021). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry. [Link]

  • Gildersleeve, J. C., et al. (2008). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry. [Link]

  • Au-Yeung, K. P., et al. (2024). Use of Reductive Amination to Produce Capsular Polysaccharide-Based Glycoconjugates. Methods in Molecular Biology. [Link]

  • Gildersleeve, J. C., et al. (2008). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. PMC - NIH. [Link]

  • Baskaran, S. (2021). Glycoconjugations of Biomolecules by Chemical Methods. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination | Request PDF. [Link]

  • CD BioGlyco. (n.d.). This compound, Purity ≥95%. [Link]

  • ResearchGate. (n.d.). Reductive Amination of the Lysine N-epsilon-Amino Group Leads to a Bivalent Glyco-Amino Acid Building Block Suited for SPPS | Request PDF. [Link]

  • Rautio, J., et al. (2007). Conjugation of oligosaccharides by reductive amination to amine modified chondroitin oligomer and gamma-cyclodextrin. Glycoconjugate Journal. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Mishra, S., et al. (2022). Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments. PMC - NIH. [Link]

  • MDPI. (2020). Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs. [Link]

  • SIELC Technologies. (2018). 1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol. [Link]

  • Neu, T. R., et al. (2017). Matrix glycoconjugate characterization in multispecies biofilms and bioaggregates from the environment by means of fluorescently-labeled lectins. PubMed Central. [Link]

  • ResearchGate. (n.d.). Assessment of lectin-binding analysis for in situ detection of glycoconjugates in biofilm systems. [Link]

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Application Notes and Protocols: N-(2-hydroxyethyl)-D-glucamine in the Formulation of Biocompatible Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of N-(2-hydroxyethyl)-D-glucamine as a versatile building block for the creation of advanced biocompatible materials. Moving beyond its established role as a synthetic intermediate, we delve into its potential in drug delivery, tissue engineering, and medical device coatings. This document offers a framework of detailed protocols for the synthesis of novel hydrogels and nanoparticles, their comprehensive characterization, and functional assessment. The methodologies presented herein are grounded in established polymer chemistry and biomaterial science, providing a robust starting point for innovation in the field.

Introduction: The Rationale for N-(2-hydroxyethyl)-D-glucamine in Biomaterials

N-(2-hydroxyethyl)-D-glucamine, a derivative of D-glucose, is a highly functionalized molecule featuring a secondary amine and multiple hydroxyl groups.[1][2] Its inherent properties, such as high water solubility, chirality, and the presence of multiple hydrogen bond donors and acceptors, make it an exemplary candidate for the design of biocompatible materials. The sugar moiety is anticipated to impart excellent biocompatibility and biodegradability, mimicking the natural carbohydrate-rich environment of the extracellular matrix.[3][4][5][6] This guide will focus on the strategic derivatization of N-(2-hydroxyethyl)-D-glucamine to create polymerizable monomers for the formulation of hydrogels and nanoparticles.

Core Principles of Material Design with N-(2-hydroxyethyl)-D-glucamine

The formulation of biocompatible materials from N-(2-hydroxyethyl)-D-glucamine hinges on the chemical modification of its amine or hydroxyl groups to introduce a polymerizable moiety. A common and effective strategy is the introduction of an acrylamide group, which can readily undergo free radical polymerization.

Diagram: Synthesis of a Polymerizable N-(2-hydroxyethyl)-D-glucamine Monomer

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Glucamine N-(2-hydroxyethyl)-D-glucamine Reaction Acylation (in aprotic solvent, with base) Glucamine->Reaction AcryloylChloride Acryloyl Chloride AcryloylChloride->Reaction Monomer N-acryloyl-N-(2-hydroxyethyl)-D-glucamine (Polymerizable Monomer) Reaction->Monomer

Caption: Acylation of N-(2-hydroxyethyl)-D-glucamine to form a polymerizable acrylamide monomer.

Application I: Injectable Hydrogels for Tissue Engineering

Injectable hydrogels serve as excellent scaffolds for 3D cell culture and tissue regeneration due to their high water content and tissue-like mechanical properties.[7] A hydrogel network can be formed by copolymerizing the N-(2-hydroxyethyl)-D-glucamine monomer with a crosslinker.

Protocol: Synthesis of a Biocompatible Hydrogel

This protocol details the synthesis of a hydrogel via free radical polymerization.

Materials:

  • N-acryloyl-N-(2-hydroxyethyl)-D-glucamine (synthesized as per the principles in Section 2)

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as a catalyst

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, deionized water

Procedure:

  • Monomer Solution Preparation: In a sterile vial, dissolve N-acryloyl-N-(2-hydroxyethyl)-D-glucamine (e.g., 10% w/v) and MBA (e.g., 0.5% w/v of the monomer weight) in PBS. Gently vortex until fully dissolved.

  • Initiator and Catalyst Addition: To the monomer solution, add APS (e.g., 1% w/v of the monomer weight) and vortex. Subsequently, add TEMED (e.g., 0.1% v/v of the total solution volume) to initiate polymerization.

  • Gelation: Immediately after adding TEMED, quickly vortex and allow the solution to stand at room temperature. Gelation should occur within minutes. The hydrogel can be cast into any desired shape using a suitable mold.

  • Purification: To remove unreacted monomers and other small molecules, immerse the hydrogel in a large volume of deionized water for 48 hours, changing the water every 8 hours.

  • Sterilization: The purified hydrogel can be sterilized by autoclaving or UV irradiation prior to use in cell culture.

Diagram: Hydrogel Formation Workflow

A Prepare Monomer and Crosslinker Solution B Add Initiator (APS) A->B C Add Catalyst (TEMED) B->C D Polymerization and Crosslinking C->D E Purification of Hydrogel D->E F Sterilization E->F

Caption: Workflow for the synthesis and preparation of a biocompatible hydrogel.

Characterization of the Hydrogel

Table 1: Key Characterization Techniques for Hydrogels

Parameter Technique Purpose Expected Outcome
Morphology Scanning Electron Microscopy (SEM)To visualize the porous internal structure of the hydrogel.A highly interconnected porous network, essential for nutrient and waste exchange in 3D cell culture.
Swelling Behavior Gravimetric AnalysisTo determine the water uptake capacity of the hydrogel.A high swelling ratio, indicating the hydrogel's ability to retain large amounts of water.
Mechanical Properties Rheometry or Compression TestingTo measure the stiffness (storage and loss moduli) of the hydrogel.Mechanical properties can be tuned by varying the crosslinker concentration to match the target tissue.
Biodegradability In vitro enzymatic degradation assayTo assess the degradation profile in the presence of relevant enzymes.Gradual degradation over time, allowing for new tissue formation.
Biocompatibility Assessment

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed a suitable cell line (e.g., fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Hydrogel Extract Preparation: Prepare extracts of the sterilized hydrogel by incubating it in a cell culture medium (e.g., 1 g of hydrogel per 10 mL of medium) for 24 hours.

  • Cell Treatment: Remove the old medium from the cells and replace it with the hydrogel extracts (or fresh medium for the control group). Incubate for 24, 48, and 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the control group. A cell viability of over 80% is generally considered non-toxic.

Application II: Nanoparticles for Targeted Drug Delivery

Amphiphilic copolymers derived from N-(2-hydroxyethyl)-D-glucamine can self-assemble into nanoparticles in an aqueous environment, forming a core-shell structure suitable for encapsulating hydrophobic drugs.[8][9][10][11]

Protocol: Synthesis of Amphiphilic Copolymers and Nanoparticle Formulation

This protocol describes the synthesis of an amphiphilic block copolymer using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures.[2][12][13][14]

Materials:

  • N-acryloyl-N-(2-hydroxyethyl)-D-glucamine

  • A hydrophobic acrylamide monomer (e.g., N-tert-butylacrylamide)

  • A RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • AIBN (Azobisisobutyronitrile) as an initiator

  • 1,4-Dioxane as a solvent

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure: Copolymer Synthesis

  • Reaction Setup: In a Schlenk flask, dissolve the N-acryloyl-N-(2-hydroxyethyl)-D-glucamine, the hydrophobic monomer, the RAFT agent, and AIBN in 1,4-dioxane.

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours).

  • Purification: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether). Collect the polymer and dry it under a vacuum.

Procedure: Nanoparticle Formulation and Drug Loading

  • Self-Assembly: Dissolve the amphiphilic copolymer and a hydrophobic drug (e.g., paclitaxel) in a water-miscible organic solvent (e.g., acetone).

  • Nanoprecipitation: Add the organic solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or PBS).

  • Solvent Evaporation: Continue stirring for several hours to allow for the complete evaporation of the organic solvent.

  • Purification: Remove the unloaded drug and excess polymer by dialysis against deionized water.

Diagram: Nanoparticle Self-Assembly

A Amphiphilic Copolymer C Dissolution in Organic Solvent A->C B Hydrophobic Drug B->C D Dropwise addition to Aqueous Solution C->D E Self-Assembly into Core-Shell Nanoparticles D->E F Solvent Evaporation E->F G Purified Drug-Loaded Nanoparticles F->G

Caption: Schematic of nanoparticle formation via nanoprecipitation and self-assembly.

Characterization of Nanoparticles

Table 2: Key Characterization Techniques for Nanoparticles

Parameter Technique Purpose Expected Outcome
Size and Size Distribution Dynamic Light Scattering (DLS)To determine the hydrodynamic diameter and polydispersity index (PDI).A narrow size distribution with a particle size in the range of 50-200 nm for optimal in vivo performance.
Morphology Transmission Electron Microscopy (TEM)To visualize the shape and size of the nanoparticles.Spherical nanoparticles with a distinct core-shell structure.
Surface Charge Zeta Potential MeasurementTo assess the surface charge of the nanoparticles, which influences their stability and interaction with cells.A slightly negative or neutral zeta potential is often desirable to minimize non-specific interactions.
Drug Loading and Encapsulation Efficiency UV-Vis Spectroscopy or HPLCTo quantify the amount of drug encapsulated within the nanoparticles.High drug loading and encapsulation efficiency are crucial for therapeutic efficacy.
In Vitro Drug Release Study

Protocol: Dialysis Method

  • Sample Preparation: Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Release Study: Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with gentle agitation.

  • Sampling: At predetermined time points, withdraw aliquots of the release medium and replace them with fresh medium to maintain sink conditions.

  • Analysis: Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative drug release as a function of time.

Application III: Surface Modification of Medical Devices

The hydrophilic and biocompatible nature of N-(2-hydroxyethyl)-D-glucamine-based polymers makes them ideal for surface modification of medical devices to improve their biocompatibility and reduce protein fouling.

Conceptual Protocol: Grafting onto a Surface
  • Surface Activation: Activate the surface of the medical device (e.g., a polymer or metal) using a suitable method like plasma treatment to introduce reactive functional groups.

  • Grafting-To Approach: Covalently attach a pre-synthesized N-(2-hydroxyethyl)-D-glucamine-based polymer to the activated surface. This can be achieved through various coupling chemistries, such as EDC/NHS coupling if the polymer has carboxylic acid groups and the surface has amine groups.[9]

  • Characterization: Confirm the successful surface modification using techniques like X-ray Photoelectron Spectroscopy (XPS) and contact angle measurements. A decrease in the water contact angle would indicate a more hydrophilic surface.

Conclusion and Future Perspectives

N-(2-hydroxyethyl)-D-glucamine presents a compelling platform for the development of a new generation of biocompatible materials. The protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers to explore the synthesis and application of hydrogels, nanoparticles, and surface coatings derived from this versatile sugar-based molecule. Future research should focus on the in vivo evaluation of these materials to fully realize their potential in clinical applications.

References

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  • Sugar Based Polymers: Overviews and Recent Advances of Vinyl Sugars. ([Link])

  • Rapid RAFT Polymerization of Acrylamide with High Conversion. ([Link])

  • Chemical Synthesis of Biomimetic Hydrogels for Tissue Engineering. ([Link])

  • RAFT polymerization of hydrophobic acrylamide derivatives. ([Link])

  • Bioapplications of RAFT Polymerization. ([Link])

  • Rapid RAFT Polymerization of Acrylamide with High Conversion. ([Link])

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  • Biocatalytic Regioselective Oxidation of N-Hydroxyethyl Glucamine for Synthesis of Miglitol. ([Link])

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  • Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. ([Link])

  • Synthesis of amphiphilic copolymers of N-Vinyl-2-pyrrolidone capable of self-assembly and thermotropic formation of nanoparticles. ([Link])

  • Synthesis of Amphiphilic Copolymers of N-Vinyl-2-pyrrolidone and Allyl Glycidyl Ether for Co-Delivery of Doxorubicin and Paclitaxel. ([Link])

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Troubleshooting & Optimization

Technical Support Center: Optimizing N-(2-hydroxyethyl)-D-glucamine Buffers for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing enzyme kinetics assays using N-(2-hydroxyethyl)-D-glucamine. This guide is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable enzyme assays. Here, we address common questions and troubleshooting scenarios encountered when working with this versatile, yet often misunderstood, biological buffer.

Frequently Asked Questions (FAQs)

Q1: What is N-(2-hydroxyethyl)-D-glucamine and why should I consider it for my enzyme assay?

N-(2-hydroxyethyl)-D-glucamine is an amino sugar derivative. It is structurally similar to the well-known biological buffer, Tris, but with a polyhydroxylated tail derived from glucose. While not one of the original "Good's buffers," it offers several potential advantages. Its common name is meglumine, which is widely used as an excipient in pharmaceutical formulations to increase the solubility and stability of active pharmaceutical ingredients.[1][2] In the context of enzyme kinetics, its utility stems from its buffering capacity in the alkaline range and its potential for low interference with biological reactions.

Q2: What are the key physicochemical properties of N-(2-hydroxyethyl)-D-glucamine as a buffer?

Understanding the fundamental properties of your buffer is the first step to successful assay design. Here are the critical parameters for N-(2-hydroxyethyl)-D-glucamine, which for buffering purposes is often referred to by its base name, meglumine or as N-Methyl-D-glucamine:

PropertyValueSignificance for Enzyme Kinetics
pKa (25 °C) 9.52The pH at which the buffer has maximum buffering capacity.
Optimal Buffering Range 8.5 - 10.5This buffer is most effective at maintaining a stable pH within this alkaline range.[3]
Temperature Coefficient (dpKa/dT) -0.023 / °CThe pKa decreases as temperature increases.[3] This is a critical consideration for assays not performed at 25°C.
Molecular Formula C₈H₁₉NO₆Important for calculating molarity.[4]
Molecular Weight 225.24 g/mol Necessary for accurate preparation of buffer stock solutions.[4]
Q3: How does temperature affect the pH of this buffer?

Like most amine-based buffers, the pKa of N-(2-hydroxyethyl)-D-glucamine is sensitive to temperature changes.[5][6][7] Its temperature coefficient of -0.023 means that for every 1°C increase in temperature, the pKa will decrease by 0.023 units.[3] For example, if you prepare a buffer to pH 9.5 at 25°C and run your assay at 37°C, the pH of your assay will be approximately 9.22. This can have a significant impact on enzyme activity.[8][9]

Expert Tip: Always adjust the pH of your buffer at the temperature at which you will be performing the experiment.[9][10]

Troubleshooting Guide

Scenario 1: My enzyme shows lower than expected activity.

Possible Cause 1: Suboptimal pH Every enzyme has a characteristic pH optimum at which it exhibits maximum activity.[8] Deviating from this pH can lead to a rapid loss of function.

  • Solution: Perform a pH-rate profile to determine the optimal pH for your enzyme under your specific assay conditions. This involves measuring the enzyme's initial velocity at a range of pH values.

Possible Cause 2: Buffer Interference While generally considered non-inhibitory, the polyol structure of N-(2-hydroxyethyl)-D-glucamine could potentially chelate metal ions that are essential for your enzyme's activity.

  • Solution: Test for buffer interference by measuring enzyme activity in a different, structurally unrelated buffer with a similar pKa (e.g., CAPS, CHES). If activity is restored, your primary buffer is likely interfering.

Experimental Protocols

Protocol 1: Preparation of a 1 M N-(2-hydroxyethyl)-D-glucamine Stock Solution
  • Weighing: Accurately weigh 225.24 g of N-(2-hydroxyethyl)-D-glucamine powder.

  • Dissolving: Add the powder to a beaker containing approximately 800 mL of high-purity, deionized water.

  • Mixing: Stir with a magnetic stir bar until the powder is completely dissolved. The solution may require gentle warming to facilitate dissolution.

  • Final Volume: Transfer the solution to a 1 L volumetric flask and add deionized water to the mark. Mix thoroughly.

  • Storage: Store the 1 M stock solution at 4°C.

Protocol 2: Determining the Optimal pH using a pH-Rate Profile

This protocol allows you to empirically determine the pH at which your enzyme is most active.

  • Buffer Preparation: Prepare a series of 50 mM N-(2-hydroxyethyl)-D-glucamine buffers at different pH values (e.g., in 0.2 pH unit increments from 8.6 to 10.4).

  • pH Adjustment: To create each buffer, take an aliquot of your 1M stock, dilute it, and carefully adjust the pH with a strong acid (e.g., HCl). Crucially, make this pH adjustment at the intended assay temperature.[9][10]

  • Assay Setup: For each pH value, set up your standard enzyme assay in triplicate. Include all substrates and cofactors.

  • Initiation and Measurement: Initiate the reaction by adding the enzyme and immediately begin measuring the reaction rate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial velocity (V₀) for each pH value.

  • Plotting: Plot the initial velocity as a function of pH. The peak of this curve represents the optimal pH for your enzyme in this buffer system.

Visualizing the Workflow

A systematic approach is crucial for buffer optimization. The following workflow outlines the key decision points and experimental stages.

Buffer_Optimization_Workflow cluster_prep Phase 1: Preparation & Initial Testing cluster_optimization Phase 2: pH Optimization cluster_validation Phase 3: Validation A Define Assay Conditions (Temperature, Ionic Strength) B Prepare 1M Buffer Stock (Protocol 1) A->B C Initial Enzyme Assay at Theoretical pH Optimum B->C D Perform pH-Rate Profile (Protocol 2) C->D Proceed to Optimization E Plot V₀ vs. pH D->E F Identify Optimal pH E->F G Confirm pH Optimum with Kinetic Parameters (Km, Vmax) F->G Validate Optimum H Test for Buffer Interference (Compare with different buffer) F->H Troubleshoot if needed I Finalized Assay Protocol G->I H->I

Caption: Workflow for optimizing buffer pH in enzyme kinetics.

Scenario 2: I'm observing a drift in pH during my assay.

Possible Cause 1: Insufficient Buffer Capacity The concentration of your buffer may be too low to resist the pH changes caused by the enzymatic reaction (e.g., production of acidic or basic products).

  • Solution: Increase the buffer concentration. A good starting point is between 25 mM and 50 mM.[11] Be aware that very high buffer concentrations can sometimes inhibit enzyme activity, so it's a balancing act.

Possible Cause 2: Temperature Fluctuation As established, the pH of N-(2-hydroxyethyl)-D-glucamine is temperature-dependent.[3] If your assay instrument (e.g., plate reader) is not properly temperature-controlled, you may see pH drift.

  • Solution: Ensure your instrumentation is calibrated and maintaining a stable temperature throughout the assay. Allow all reagents, including the buffer and plate, to equilibrate to the assay temperature before starting the reaction.[12][13]

Scenario 3: My results are inconsistent between experiments.

Possible Cause: Inconsistent Reagent Preparation Small variations in buffer preparation can lead to significant differences in assay results.

  • Solution: Adhere strictly to a standardized protocol for buffer preparation.[14][15] Always use calibrated pipettes and pH meters.[12] Prepare a large batch of buffer to be used across multiple experiments to minimize variability.

Expert Tip: Create a master mix of your reaction components (buffer, substrate, cofactors) whenever possible to reduce pipetting errors and ensure consistency across all wells of your assay plate.[12]

Advanced Considerations

Ionic Strength

The total concentration of ions in your buffer solution can affect enzyme structure and activity.[8] When preparing your N-(2-hydroxyethyl)-D-glucamine buffer by titrating with an acid like HCl, you are introducing chloride ions. It is crucial to maintain a consistent ionic strength across different experiments and pH values if possible. This can be achieved by adding a neutral salt (e.g., KCl or NaCl) to a final, constant concentration.

Potential for Chelation

The multiple hydroxyl groups on the glucamine moiety give it the potential to act as a weak chelator for divalent metal ions (e.g., Mg²⁺, Mn²⁺, Ca²⁺). If your enzyme requires such ions for activity, this buffer could be inhibitory. If you suspect this is the case, you may need to either increase the concentration of the essential metal ion in your assay or switch to a non-chelating buffer.

This guide provides a foundational framework for utilizing N-(2-hydroxyethyl)-D-glucamine in enzyme kinetics. By systematically addressing pH, temperature, and potential buffer interactions, you can develop a robust and reproducible assay.

References

  • Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests.
  • Abcam. TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.
  • Holm, R., et al. (2019). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. International Journal of Pharmaceutics, 560, 24-31.
  • Roskilde University. (n.d.). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength.
  • ResearchGate. (2019, February). Buffer Solutions in Drug Formulation and Processing: How pKa values Depend on Temperature, Pressure and Ionic Strength.
  • Maia, D. (2020, January 8). The impact of temperature changes on biological buffers' pKa. Medium.
  • ResearchGate. (2015, September 20). What is the best buffer system used for studying enzyme kinetics in pH range 7-8?.
  • Sigma-Aldrich. ELISA Troubleshooting Guide.
  • Influence of Temperatures and Thermodynamic Parameters on pKa Values for Some Acids and Basic Imines Derived 3-Acetyl and. (n.d.).
  • Hengyuan Fine Chemical. (2025, April 2). Buffer Selection Guide: Optimal Choices for Various Applications.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • Reddit. (2021, November 7). Help with an enzyme activity assay. r/Biochemistry.
  • Bitesize Bio. (2025, June 6). Benchside Matchmaking—Finding the Right Buffer for Your Experiment.
  • ResearchGate. (2017, February 6). How to select the buffer system for pH studies?.
  • Thermo Fisher Scientific. Protein and Enzyme Activity Assays Support—Troubleshooting.
  • ChemicalBook. (2024, June 13). Meglumine: Properties and Pharmaceutical Applications.
  • Chromy, V., Kulhánek, V., & Fischer, J. (1978). D(-)-N-Methylglucamine buffer for pH 8.5 to 10.5. Clinical Chemistry, 24(2), 379-381.
  • Actylis Lab Solutions. Meglumine.
  • ResearchGate. (2025, August 9). Bioavailability Enhancement of Poorly Water Soluble and Weakly Acidic New Chemical Entity with 2-Hydroxy Propyl-β-Cyclodextrin: Selection of Meglumine, a Polyhydroxy Base, as a Novel Ternary Component.
  • ResearchGate. (2025, August 6). Meglumine Exerts Protective Effects against Features of Metabolic Syndrome and Type II Diabetes.
  • CRO SPLENDID LAB. N-(2-Hydroxyethyl)-D-glucamine.
  • The Royal Society of Chemistry. Table S1. Chemical structures and pKa of some hydroxamic acids.
  • Promega Corporation. Buffers for Biochemical Reactions.
  • PubChem. N-(2-Hydroxyethyl)ethylenediamine.
  • iGEM. (n.d.). Preparation of Buffers for Use in Enzyme Studies (by G. Gomori).
  • ResearchGate. Buffer Preparation Protocol.
  • Chemistry LibreTexts. (2023, December 5). 5.1.11: Making buffers for enzyme assay.
  • Clinivex. CAS 54662-27-0 | N-(2-Hydroxyethyl)-D-glucamine Supplier.
  • Alieksieieva, D., Zhadovets, O., & Stroganov, O. (2025, August 10). Assay for Screening of Compounds that Inhibit Enzymatic Activity of EV-A71 2Apro. Protocols.io.
  • National Center for Biotechnology Information. N-Methyl-D-glucamine. PubChem.

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Technical Support Center: Synthesis of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol, a valuable polyol amine also known as N-(2-hydroxyethyl)-D-glucamine. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their synthesis, improve yields, and ensure high purity.

Overview of the Synthesis

The primary and most industrially relevant method for synthesizing this compound is through the reductive amination of D-glucose with 2-hydroxyethylamine (ethanolamine). The reaction is a two-step process occurring in a single pot:

  • Schiff Base Formation: D-glucose and ethanolamine undergo a condensation reaction to form a transient imine intermediate, known as a Schiff base. This is an equilibrium step where a molecule of water is eliminated.[1][2]

  • Reduction (Hydrogenation): The C=N double bond of the Schiff base is then selectively reduced to a C-N single bond to form the stable final product. This is typically achieved via catalytic hydrogenation.[3][4]

The overall reaction is sensitive to several parameters, and precise control is necessary to maximize yield and minimize the formation of byproducts.

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the reductive amination process.

G Glucose D-Glucose (Open-Chain Aldehyde Form) Hemiaminal Hemiaminal Intermediate Glucose->Hemiaminal + Ethanolamine (Nucleophilic Addition) Ethanolamine 2-Hydroxyethylamine (Ethanolamine) SchiffBase Schiff Base (Imine) + H₂O Hemiaminal->SchiffBase Dehydration (Rate-limiting) Product 1-Deoxy-1-(2-hydroxyethylamino) -D-glucitol SchiffBase->Product Reduction (e.g., H₂/Catalyst)

Caption: Reductive amination pathway for glucitol synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Problem Area: Low Product Yield

Q: My final isolated yield is significantly lower than reported in the literature. What are the most likely causes?

A: Low yield is a multifaceted problem that can stem from several factors. The most common culprits are:

  • Incomplete Schiff Base Formation: The initial condensation is an equilibrium reaction. If the water byproduct is not effectively managed, the equilibrium will not favor the imine intermediate, leading to a lower concentration of the species that gets reduced to your final product.[1][5]

  • Suboptimal Hydrogenation Conditions: Incorrect temperature, insufficient hydrogen pressure, or an inadequate catalyst-to-substrate ratio can lead to an incomplete reduction of the Schiff base.[6]

  • Catalyst Deactivation: The catalyst (e.g., Raney Nickel, Palladium on Carbon) can be poisoned by impurities or become inactive through sintering at excessively high temperatures.[7]

  • Competing Side Reactions: Other reactions, such as the direct hydrogenation of glucose to sorbitol, can consume reactants and reduce the yield of the desired product.[8][9]

Q: I suspect my Schiff base formation is the problem. How can I drive the equilibrium forward?

A: The key is to manage the water produced during the condensation step. In an aqueous solvent system, this is challenging. Strategies include:

  • Increasing Reactant Concentration: Using a higher concentration of ethanolamine can help shift the equilibrium towards the product side. However, this can make purification more difficult.

  • Azeotropic Removal (for organic solvents): If conducting the reaction in a non-aqueous solvent like toluene, a Dean-Stark apparatus can be used to physically remove water as it forms.

  • pH Control: The rate of imine formation is pH-dependent. The reaction is typically favored under weakly acidic conditions (pH 4-6), which catalyze the dehydration of the hemiaminal intermediate.[2] However, for catalytic hydrogenation, a neutral to slightly alkaline pH is often preferred to prevent catalyst leaching and sugar degradation.[6] Careful optimization is required.

Q: My catalyst doesn't seem to be working effectively. How can I troubleshoot catalyst issues?

A: First, ensure your catalyst is fresh and has been stored correctly. Raney Nickel, for example, is often stored as a slurry in water or ethanol and should not be allowed to dry out in the air, as it can become pyrophoric.

  • Activation: Ensure the catalyst is properly activated according to the supplier's protocol.

  • Loading: A typical catalyst loading for this type of reaction is 5-10% by weight relative to the glucose. Insufficient loading will result in slow or incomplete reactions.

  • Purity of Reagents: Ensure your glucose, ethanolamine, and solvent are free from sulfur compounds or other known catalyst poisons.[7]

Problem Area: Impurity Formation & Side Reactions

Q: My final product is contaminated with a significant amount of sorbitol. How can this be minimized?

A: Sorbitol is formed by the direct hydrogenation of the carbonyl group of D-glucose.[8] This reaction competes directly with the desired reductive amination pathway. To favor amination over direct hydrogenation:

  • Promote Imine Formation First: Allow the glucose and ethanolamine to react and form the Schiff base before introducing the catalyst and hydrogen. Some protocols suggest pre-stirring the reactants for a period (e.g., 30-60 minutes) at a moderate temperature (e.g., 40-50°C) before starting the hydrogenation.

  • Control Reaction Temperature: Lower temperatures generally favor the reductive amination pathway over direct glucose hydrogenation. High temperatures can accelerate sorbitol formation.[6]

Q: The reaction mixture turned a dark brown/black color, and the final product is difficult to purify. What causes this and how can I prevent it?

A: This is likely due to caramelization or other degradation pathways of the sugar.

  • Cause: D-glucose is unstable at high temperatures, especially under acidic or alkaline conditions, leading to complex dehydration and polymerization reactions.[6]

  • Prevention:

    • Temperature Control: Maintain the reaction temperature within the optimal range, typically between 50-80°C for catalytic hydrogenation. Avoid localized overheating.

    • pH Management: Avoid strongly acidic or alkaline conditions. A pH range of 7-9 is generally a good starting point for the hydrogenation step to balance reactivity and stability.

    • Reaction Time: Do not run the reaction for an unnecessarily long time. Monitor the consumption of hydrogen and stop the reaction once uptake ceases.

Troubleshooting Workflow Diagram

Use this flowchart to diagnose and resolve common synthesis issues.

G Start Experiment Start: Low Yield or High Impurity Check_Color Is reaction mixture dark brown/black? Start->Check_Color Caramelization High Probability of Sugar Degradation Check_Color->Caramelization Yes Analyze_Purity Analyze product by HPLC/NMR/MS Check_Color->Analyze_Purity No Fix_Caramelization Solution: 1. Lower reaction temperature (<80°C). 2. Maintain neutral/slightly alkaline pH. 3. Reduce reaction time. Caramelization->Fix_Caramelization End Optimized Synthesis Fix_Caramelization->End Sorbitol_Check Is Sorbitol the major impurity? Analyze_Purity->Sorbitol_Check Fix_Sorbitol Solution: 1. Pre-stir reactants before H₂ addition. 2. Use lower hydrogenation temp (50-60°C). 3. Optimize catalyst selectivity. Sorbitol_Check->Fix_Sorbitol Yes Unreacted_Check Are starting materials (Glucose/Ethanolamine) present? Sorbitol_Check->Unreacted_Check No Fix_Sorbitol->End Fix_Incomplete Incomplete Reaction: 1. Check catalyst activity/loading. 2. Increase H₂ pressure. 3. Extend reaction time & monitor. Unreacted_Check->Fix_Incomplete Yes Unreacted_Check->End No (Other Impurities) Fix_Incomplete->End

Sources

Navigating the Thermal Stability of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during the stability testing of this compound under various temperature conditions. As a cornerstone of formulation development, understanding the thermal behavior of this excipient is critical for ensuring product quality, safety, and efficacy.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during your stability studies.

Q1: My this compound solution is showing a yellow to brown discoloration upon heating. What is causing this, and is it a sign of degradation?

A1: Yes, a color change is a strong indicator of chemical degradation. This compound, being a derivative of an amino sugar (a secondary amine attached to a sugar alcohol), is susceptible to non-enzymatic browning reactions, most notably the Maillard reaction.[1][2] This complex series of reactions occurs between amino groups and reducing sugars (or their derivatives) at elevated temperatures.

Causality: The initial step involves the condensation of the amino group of your compound with a carbonyl group, which can be present as an impurity or formed from the degradation of the glucitol moiety itself. This leads to the formation of N-substituted glycosylamine, which then undergoes rearrangements (like the Amadori rearrangement) to form ketosamines.[2] These intermediates can then proceed through various pathways to produce a cascade of other molecules, including furfurals and eventually brown nitrogenous polymers and melanoidins, which are responsible for the observed color.[3][4]

Troubleshooting:

  • Confirm Degradation: Use an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to quantify the parent compound and identify potential degradation products.[5] A decrease in the peak area of this compound concurrent with the appearance of new peaks confirms degradation.

  • pH Monitoring: The Maillard reaction is accelerated in alkaline environments.[1] Ensure the pH of your formulation is controlled and monitored throughout the stability study.

  • Headspace Analysis: Consider analyzing the headspace of your stability samples for volatile degradation products using Gas Chromatography-Mass Spectrometry (GC-MS). This can provide further insight into the degradation pathway.

Q2: I'm observing a loss of potency (a decrease in the concentration of the active compound) in my formulation containing this compound during accelerated stability studies (e.g., at 40°C). How can I determine if the excipient is the cause?

A2: This is a critical question in formulation development. The excipient's stability can directly impact the stability of the active pharmaceutical ingredient (API).

Causality: The degradation of this compound can lead to several scenarios that affect API potency:

  • Direct Reaction: Degradation products of the excipient may be reactive and directly engage with the API, leading to its degradation.

  • pH Shift: The degradation process can alter the pH of the formulation, potentially shifting it to a range where the API is less stable.

  • Physical Instability: Changes in the excipient could lead to physical changes in the formulation (e.g., precipitation, phase separation) that could indirectly affect the API's stability or its uniform distribution.

Troubleshooting Workflow:

A conceptual workflow for troubleshooting API potency loss.

Experimental Steps:

  • Excipient-Only Stability Study: Conduct a stability study on a solution of this compound alone, under the same accelerated conditions. This will help isolate its intrinsic stability.

  • Forced Degradation with API: Perform a forced degradation study where you intentionally degrade the excipient and then introduce the API. Compare the API's stability in this mixture to its stability in a solution with fresh excipient.

  • Monitor pH: Track the pH of your formulation throughout the stability study. A significant drift could be a key factor.

Q3: What are the expected degradation products of this compound at elevated temperatures, and how can I monitor them?

A3: The degradation of this compound is likely to proceed through pathways common to amino sugars and polyols.

Potential Degradation Pathways:

  • Maillard Reaction Products: As discussed, this is a primary pathway. Expect a complex mixture of products including furfurals, pyrazines, and eventually melanoidins.[3]

  • Dehydration: The polyol (glucitol) backbone can undergo dehydration at high temperatures, leading to the formation of cyclic ethers.

  • Oxidation: If oxygen is present, oxidative degradation can occur, leading to the formation of aldehydes, ketones, and carboxylic acids.

Analytical Strategy: A multi-faceted analytical approach is recommended to monitor both the parent compound and its diverse degradation products.

Analytical TechniquePurpose
HPLC-UV/DAD Primary method for quantifying the parent compound and detecting chromophoric degradation products.
HPLC-MS/MS For the identification and structural elucidation of unknown degradation products.[6][7]
GC-MS To identify volatile degradation products in the headspace.
NMR Spectroscopy For detailed structural characterization of isolated degradation products.[6]
Colorimetric Analysis (e.g., UV-Vis at 420 nm) A simple method to quantify the extent of browning due to the Maillard reaction.[4][8]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound Solution

Objective: To assess the thermal stability of a this compound solution under accelerated temperature conditions.

Materials:

  • This compound (purity ≥95%)[9]

  • Purified water (HPLC grade)

  • pH meter

  • Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH, 60°C)[10][11]

  • HPLC system with UV/DAD detector

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in purified water at the desired concentration (e.g., 10 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution for:

    • Appearance (color, clarity)

    • pH

    • Assay of this compound by HPLC

    • Related substances (degradation products) by HPLC

  • Stability Storage: Aliquot the solution into suitable, sealed containers (e.g., glass vials) and place them in stability chambers at various temperature conditions.

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies).[10][11]

  • Analysis at Each Time Point: Repeat the analyses performed at T=0 for each pulled sample.

Data Analysis:

  • Tabulate the assay values and the levels of any detected degradation products over time and at different temperatures.

  • Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade this compound to generate its degradation products for identification and to assess their potential impact on an API.

Procedure:

  • Stress Conditions: Subject separate aliquots of the this compound solution to various stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat at a high temperature (e.g., 90°C) for an extended period (e.g., 48 hours).

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples using HPLC-MS/MS to identify the major degradation products.

  • (Optional) API Interaction: If an API is involved, spike the stressed excipient solutions with the API and monitor for any API degradation over a short period (e.g., 24 hours) at room temperature.

Potential Degradation Pathway Visualization

A simplified potential degradation pathway for this compound.

Summary of Stability Data Interpretation

The following table provides a hypothetical example of how to present stability data for a 1% w/v solution of this compound.

Storage ConditionTime PointAppearancepHAssay (%)Total Impurities (%)
25°C / 60% RH 0 MonthsClear, colorless7.0100.0<0.1
3 MonthsClear, colorless6.999.80.15
6 MonthsClear, colorless6.999.70.22
40°C / 75% RH 0 MonthsClear, colorless7.0100.0<0.1
1 MonthFaint yellow6.798.51.3
3 MonthsYellow6.596.23.5
6 MonthsBrownish-yellow6.292.17.6
60°C 0 MonthsClear, colorless7.0100.0<0.1
1 MonthBrown6.085.414.2

This guide provides a foundational framework for addressing stability challenges related to this compound. For specific regulatory guidance on stability testing, it is essential to consult guidelines from relevant authorities such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[10][11][12][13][14]

References

  • The International Pharmaceutical Excipients Council. (n.d.). Excipient Stability Guide. GMP Navigator. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol. Retrieved from [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO.org. Retrieved from [Link]

  • Yaylayan, V. A., & Mandeville, S. (1994). Degradation Products Formed from Glucosamine in Water. Journal of Agricultural and Food Chemistry, 42(3), 771–775.
  • Wikipedia. (n.d.). Maillard reaction. Retrieved from [Link]

  • Delgado-Andrade, C., et al. (2010). Evolution of the Maillard Reaction in Glutamine or Arginine-Dextrinomaltose Model Systems. Molecules, 15(10), 7321-7334.
  • Australian Industrial Chemicals Introduction Scheme. (n.d.). D-glucitol, 1-deoxy-1-(methylamino)-, N-C10-16 acyl derivatives. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q1 Stability Testing of Drug Substances and Drug Products. FDA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. Retrieved from [Link]

  • Dehzoei, M. A., et al. (2012). Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer. Tropical Journal of Pharmaceutical Research, 11(5), 841-847.
  • CD BioGlyco. (n.d.). This compound, Purity ≥95%. Retrieved from [Link]

  • FutureLearn. (n.d.). Understanding the Maillard Reaction. Retrieved from [Link]

  • Dehzoei, M. A., et al. (2012). Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer. Korea Science.
  • National Center for Biotechnology Information. (n.d.). D-glucuronate degradation I. PubChem. Retrieved from [Link]

  • Weiss, I. M., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv.
  • Zohra, F., et al. (2015). Thermal Analysis and Degradation Kinetics of Dextran and Highly Substituted Dextran Acetates. Journal of the Chemical Society of Pakistan, 37(3).
  • Kruse, A., & Gawlik, A. (2020). Hydrothermal Degradation of Amino Acids. ChemSusChem, 13(16), 4051-4066.
  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(2).
  • Chemical Point. (n.d.). This compound. Retrieved from [Link]

  • Špringer, T., et al. (2023).
  • Fytianos, K., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(2), 1089-1102.
  • Špringer, T., et al. (2023). Lifitegrast Degradation: Products and Pathways. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: N-(2-hydroxyethyl)-D-glucamine Buffers for Metal-Sensitive Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective use of N-(2-hydroxyethyl)-D-glucamine buffers in minimizing metal ion contamination. This resource is designed for researchers, scientists, and drug development professionals who require precise control over metal ion concentrations in their experimental systems. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.

Introduction: The Critical Role of Buffer Selection in Metalloprotein and Enzyme Studies

In biological systems, divalent and trivalent metal ions are not merely trace elements; they are essential cofactors for a vast array of enzymes and proteins, governing everything from catalytic activity to structural stability. However, the presence of extraneous metal ions, even at micromolar concentrations, can lead to non-specific interactions, enzyme inhibition, or the generation of reactive oxygen species, thereby compromising experimental outcomes. The choice of biological buffer is a critical, yet often overlooked, variable in controlling metal ion contamination. Many common buffers, particularly those with amine groups, can act as chelating agents, inadvertently sequestering or introducing metal ions into the reaction milieu.

N-(2-hydroxyethyl)-D-glucamine, also known as meglumine, is a polyhydroxyamino compound derived from glucose. Its unique structure offers buffering capacity in the physiological range while presenting a lower propensity for metal chelation compared to some traditional amine-based buffers. This guide provides the technical insights and practical protocols to leverage the benefits of N-(2-hydroxyethyl)-D-glucamine for robust and reliable experimental design.

Frequently Asked Questions (FAQs)

Q1: What is N-(2-hydroxyethyl)-D-glucamine and why is it used as a biological buffer?

N-(2-hydroxyethyl)-D-glucamine is an organic compound synthesized from glucose and 2-aminoethanol. It is a highly water-soluble, crystalline solid. In biochemical and pharmaceutical applications, it serves as a pH-adjusting agent and a solubilizing agent for poorly soluble active pharmaceutical ingredients. Its buffering range is generally considered to be in the physiological to slightly alkaline region, making it suitable for a variety of biological assays.

Q2: How does N-(2-hydroxyethyl)-D-glucamine minimize metal ion contamination compared to other buffers?

Q3: What are the primary sources of metal ion contamination in the laboratory?

Metal ion contamination can originate from numerous sources, and identifying them is the first step in mitigation. Common culprits include:

  • Reagents: Even high-grade chemical reagents can contain trace amounts of metal impurities. Water is a primary suspect; always use high-purity, deionized, and filtered water.

  • Labware: Glassware, plasticware, and stainless steel instruments can leach metal ions into solutions.

  • Environment: Dust and aerosols in the laboratory environment can introduce metal contaminants.

  • Sample Handling: Spatulas, stir bars, and pipette tips can be sources of contamination if not properly treated.

Q4: When should I consider using an N-(2-hydroxyethyl)-D-glucamine buffer?

Consider using an N-(2-hydroxyethyl)-D-glucamine buffer when:

  • You are working with metalloenzymes and need to maintain a specific, low concentration of a metal cofactor.

  • Your assay is sensitive to inhibition by extraneous divalent cations.

  • You are studying protein-metal binding interactions and need to minimize interference from the buffer.

  • You have observed inconsistent results with other amine-based buffers that may be attributable to metal chelation.

Troubleshooting Guides

Scenario 1: Unexpected Enzyme Inhibition or Activation

Issue: You observe lower-than-expected activity for a metalloenzyme, or conversely, unexpected activation of an enzyme that should be inactive in the absence of a specific metal cofactor.

Potential Cause: Metal ion contamination from your buffer or other reagents is interfering with the enzyme's active site. The contaminating metal could be displacing the required cofactor (inhibition) or mimicking its function (activation).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected enzyme activity.

In-depth Explanation:

  • Step F & G (Control Experiment with a Chelator): Adding a strong chelator like EDTA to your assay can help diagnose metal ion contamination. If the unexpected inhibition is reversed, it suggests that a contaminating metal was binding to the enzyme and that EDTA is removing it. Conversely, if unexpected activation is abolished, it indicates that a contaminating metal was responsible for the activity.

  • Step K (Comparing Buffers): If you suspect the buffer itself is chelating the necessary metal cofactor, comparing its performance to a buffer with well-documented low metal-binding constants, such as HEPES, is a crucial step. A significant difference in enzyme activity between the two buffers points towards a buffer-metal interaction issue.

Scenario 2: High Background Signal in Colorimetric or Fluorometric Assays

Issue: You are experiencing a high background signal in your assay, leading to a poor signal-to-noise ratio and reduced sensitivity.

Potential Cause: Trace metal contaminants can catalyze the non-enzymatic degradation of substrates or cause the auto-oxidation of fluorescent probes, leading to a high background.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high background signal.

In-depth Explanation:

  • Step H (Chelating Resin Treatment): For highly sensitive assays, it may be necessary to pass the prepared buffer solution through a column containing a chelating resin like Chelex-100. This will effectively strip the buffer of divalent metal cations.

Quantitative Data: A Comparative Look at Buffer-Metal Interactions

While a comprehensive list of stability constants for N-(2-hydroxyethyl)-D-glucamine with all common divalent metal ions is not available, we can draw comparisons with other widely used biological buffers. The stability constant (log K) is a measure of the strength of the interaction between a ligand (the buffer) and a metal ion. A higher log K value indicates a stronger interaction.

BufferMetal Ionlog KReference
N-(2-hydroxyethyl)-D-glucamine Sb(V)3.93 (K = 8,600 M⁻¹)Ferreira et al., 2006[1]
Tris Cu(II)2.9[2]
HEPES Cu(II)Negligible[2]
PIPES Cu(II)Negligible[2]
Bicine Cu(II)8.2[2]

Expert Interpretation:

  • The data indicates that buffers like HEPES and PIPES are excellent choices when minimal interaction with metal ions is critical.

  • Tris , a very common buffer, shows a moderate affinity for Cu(II), which can be problematic in sensitive assays.

  • Bicine exhibits strong chelation of Cu(II) and should be used with caution in the presence of this ion.

  • The stability constant for N-(2-hydroxyethyl)-D-glucamine with Sb(V) suggests a moderate chelating ability. While not directly comparable to the divalent cations listed for the other buffers, it provides a valuable quantitative anchor. For assays where complete inertness is not required, but rather a controlled, weakly chelating environment is beneficial, N-(2-hydroxyethyl)-D-glucamine can be a suitable option.

Experimental Protocols

Protocol 1: Preparation of a Low-Metal N-(2-hydroxyethyl)-D-glucamine Buffer (1 L of 1 M Stock Solution)

Materials:

  • N-(2-hydroxyethyl)-D-glucamine (high-purity grade)

  • High-purity water (Type I, 18.2 MΩ·cm)

  • HCl or NaOH solution (high-purity, for pH adjustment)

  • Acid-washed volumetric flask (1 L)

  • Acid-washed magnetic stir bar and stir plate

  • Calibrated pH meter with a clean electrode

Procedure:

  • Labware Preparation: All glassware and plasticware should be soaked in a 10% nitric acid solution for at least 4 hours, followed by copious rinsing with high-purity water.

  • Buffer Preparation: a. Add approximately 800 mL of high-purity water to the 1 L volumetric flask. b. Weigh out the required amount of N-(2-hydroxyethyl)-D-glucamine and add it to the water while stirring with the acid-washed magnetic stir bar. c. Allow the buffer to dissolve completely. d. Carefully adjust the pH to the desired value using high-purity HCl or NaOH. Monitor the pH closely. e. Once the desired pH is reached, bring the final volume to 1 L with high-purity water. f. Filter the buffer through a 0.22 µm sterile filter into an acid-washed storage bottle. g. Store the buffer at 4°C.

Protocol 2: Treatment of Buffer with Chelating Resin

Materials:

  • Prepared N-(2-hydroxyethyl)-D-glucamine buffer

  • Chelex-100 resin (or equivalent)

  • Chromatography column

  • Acid-washed receiving flask

Procedure:

  • Resin Preparation: Prepare the Chelex-100 resin according to the manufacturer's instructions. This typically involves washing with high-purity water to remove fines.

  • Column Packing: Pack a chromatography column with the prepared resin.

  • Buffer Treatment: a. Slowly pass the N-(2-hydroxyethyl)-D-glucamine buffer solution through the Chelex-100 column. b. Collect the eluate in an acid-washed receiving flask. c. This "metal-scrubbed" buffer is now ready for use in highly sensitive applications.

References

  • Ferreira, C. dos S., Pimenta, A. M. C., Demicheli, C., & Frézard, F. (2006). Characterization of reactions of antimoniate and meglumine antimoniate with a guanine ribonucleoside at different pH. Biometals, 19(5), 573–581. [Link]

  • Hopax Fine Chemicals. (2018). Biological buffers and their interactions with metal ions. Hopax. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common solubility issues encountered during experimentation. Our goal is to equip you with the knowledge to not only solve these challenges but also to understand the underlying chemical principles.

Introduction: Understanding the Molecule

This compound and its derivatives are a class of amino sugar alcohols. Their structure, characterized by a hydrophilic glucitol headgroup and a modifiable amino group, makes them promising candidates for various applications, including as excipients, drug conjugates, and resolving agents in chiral separations. However, the introduction of hydrophobic moieties to the amino group can lead to an amphiphilic nature, which often results in complex solubility behavior, including aggregation and poor dissolution in aqueous or organic solvents.[1] This guide will walk you through a systematic approach to addressing these solubility hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and provide a troubleshooting workflow for solubility issues with this compound derivatives.

Q1: My this compound derivative won't dissolve in water. What should I do first?

A1: The first step is to consider the structure of your specific derivative. The parent compound, this compound, is expected to be water-soluble due to its numerous hydroxyl groups. If you have derivatized the amino group with a hydrophobic alkyl or aryl chain, you have created an amphiphilic molecule. These molecules can self-assemble and form micelles or other aggregates in aqueous solutions, which can limit their apparent solubility.

Troubleshooting Workflow:

Troubleshooting_Workflow start Start: Derivative is Insoluble in Water ph_adjustment Adjust pH start->ph_adjustment Step 1 cosolvent Add a Co-solvent ph_adjustment->cosolvent If solubility is still low end_success Success: Soluble ph_adjustment->end_success If successful cyclodextrin Use Cyclodextrins cosolvent->cyclodextrin If precipitation occurs upon dilution cosolvent->end_success If successful prodrug Consider Prodrug Strategy cyclodextrin->prodrug For persistent issues or in vivo applications cyclodextrin->end_success If successful prodrug->end_success If successful end_fail Further Investigation Needed prodrug->end_fail

Caption: A stepwise approach to troubleshooting solubility issues.

Q2: How does pH adjustment help in dissolving my amino-sugar alcohol derivative?

A2: The amino group in your molecule is basic and can be protonated. By lowering the pH of your aqueous solution (e.g., with dilute HCl), you can protonate the nitrogen atom, creating a positively charged ammonium ion. This charged species will have significantly increased water solubility due to favorable ion-dipole interactions with water molecules. The solubility of amino acids, which also contain amino groups, is known to be pH-dependent.

Experimental Protocol: pH Adjustment

  • Initial Assessment: Attempt to dissolve a small amount of your compound in deionized water to confirm insolubility.

  • Acidification: Prepare a stock solution of 0.1 M HCl. While stirring your suspension, add the HCl solution dropwise.

  • Observation: Monitor the solution for clarity. A significant increase in solubility should be observed as the pH decreases.

  • pH Measurement: Use a calibrated pH meter to determine the pH at which your compound fully dissolves. This will give you an indication of the pKa of the amino group.

  • Caution: Be aware that extreme pH values may not be suitable for all applications, especially in biological assays.

Q3: I tried adjusting the pH, but the solubility is still not optimal, or I need to work at a neutral pH. What's the next step?

A3: If pH adjustment is not sufficient or not appropriate for your experiment, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous environment. For amphiphilic molecules, co-solvents can disrupt the hydrophobic interactions that lead to aggregation.

Common Co-solvents for Polyhydroxy Amines:

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol10-20%Generally well-tolerated in biological systems at low concentrations.
Methanol10-20%Can be more effective than ethanol but is also more toxic.
Dimethyl sulfoxide (DMSO)5-10%A powerful solvent, but can have effects on cell-based assays.
N,N-Dimethylformamide (DMF)5-10%Another strong solvent, use with caution in biological experiments.

Experimental Protocol: Co-solvent Addition

  • Solvent Selection: Choose a co-solvent from the table above that is compatible with your downstream application.

  • Preparation: Prepare a stock solution of your compound in the neat co-solvent if possible.

  • Titration: To your aqueous buffer, slowly add the co-solvent while stirring.

  • Compound Addition: Once the desired co-solvent concentration is reached, add your compound and observe for dissolution. Alternatively, add the stock solution of your compound in the co-solvent to the aqueous buffer.

  • Final Concentration: Be mindful of the final concentration of the co-solvent in your experiment, as it may affect the activity or stability of other components.

Q4: My derivative dissolves in a co-solvent system, but it precipitates when I dilute the solution. How can I prevent this?

A4: This is a common issue with amphiphilic compounds and is often due to the compound coming out of solution as the concentration of the co-solvent is reduced. In this case, cyclodextrins can be an excellent solution. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic portion of your derivative, forming an inclusion complex that is water-soluble.[2][3]

Mechanism of Cyclodextrin-Mediated Solubilization:

Cyclodextrin_Mechanism cluster_0 Insoluble Derivative cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Derivative Derivative Complex Hydrophobic Tail Hydrophilic Head Cyclodextrin Cavity Derivative->Complex:f0 Cyclodextrin Cyclodextrin Cyclodextrin->Complex:f2

Caption: Encapsulation of the hydrophobic tail of the derivative within the cyclodextrin cavity.

Experimental Protocol: Cyclodextrin Complexation

  • Cyclodextrin Selection: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD offers higher aqueous solubility.

  • Preparation: Prepare an aqueous solution of the chosen cyclodextrin. The concentration will depend on the stoichiometry of complexation, which is often 1:1.

  • Complexation: Add your this compound derivative to the cyclodextrin solution and stir. Gentle heating may aid in complex formation.

  • Lyophilization (Optional): For a solid, readily dissolvable form, the aqueous solution of the complex can be freeze-dried.[3]

  • Solubility Check: The resulting complex should be freely soluble in water.

Q5: I am developing a drug candidate based on a this compound scaffold, and I'm facing significant bioavailability issues due to poor solubility. Are there any other strategies I should consider?

A5: For drug development applications where in vivo performance is critical, a prodrug approach can be highly effective. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[4] For your derivatives, you could consider attaching a highly soluble promoiety, such as a phosphate or a short peptide, to one of the hydroxyl groups of the glucitol backbone.[5][6]

Prodrug Strategy for Enhanced Solubility:

  • Phosphate Esters: Attaching a phosphate group creates a highly water-soluble prodrug that can be cleaved by endogenous phosphatases to release the active compound.

  • Amino Acid/Peptide Conjugates: Conjugating a small, hydrophilic peptide can improve solubility and potentially target specific peptide transporters in the gut to enhance absorption.[5][7]

This is a more advanced strategy that requires significant synthetic chemistry efforts but can be a powerful solution for overcoming fundamental solubility and bioavailability challenges.

Conclusion

Overcoming the solubility issues of this compound derivatives is a multi-faceted challenge that requires a systematic and informed approach. By understanding the amphiphilic nature of these molecules and applying the principles of pH adjustment, co-solvency, cyclodextrin complexation, and prodrug design, researchers can successfully formulate these promising compounds for a wide range of applications. This guide provides a starting point for your troubleshooting efforts, and we encourage you to adapt these protocols to the specific needs of your research.

References

  • Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. (2022). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of a New Peptide Prodrug of Glucosamine with Enhanced Gut Permeability. (2015). PLOS ONE. Retrieved from [Link]

  • Synthesis and Characterization of a New Peptide Prodrug of Glucosamine with Enhanced Gut Permeability. (2015). ResearchGate. Retrieved from [Link]

  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. (2021). MDPI. Retrieved from [Link]

  • Probing inclusion complexes of cyclodextrins with amino acids by physicochemical approach. (2016). PubMed. Retrieved from [Link]

  • Resolution of ibuprofen using a n-alkyl-d-glucamine. (1996). Google Patents.
  • Inclusion complex formation of cyclodextrin with its guest and their applications. (2016). OAText. Retrieved from [Link]

  • The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkylated Primary Oxalamides. (2017). PubMed Central. Retrieved from [Link]

  • Kinetic and Structural Insights into β-Cyclodextrin Complexation with Asparagine Enantiomers: An Experimental and Theoretical Study. (2023). MDPI. Retrieved from [Link]

  • 〈711〉 DISSOLUTION. (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015). MDPI. Retrieved from [Link]

  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. (2020). NIH. Retrieved from [Link]

  • ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. (2014). PharmaTutor. Retrieved from [Link]

  • Review on Synthesis of N-glucosylamine Derivatives and Their Biological Activity. (2019). JOCPR. Retrieved from [Link]

  • D-glucitol, 1-deoxy-1-(methylamino)-, N-C10-16 acyl derivatives. (n.d.). Australian Government Department of Health and Aged Care. Retrieved from [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2008). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives. (2013). Journal of the Korean Chemical Society. Retrieved from [Link]

  • 1-Amino-1-deoxy-d-glucitol. (n.d.). PubChem. Retrieved from [Link]

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Impact of temperature on the pKa of N-(2-hydroxyethyl)-D-glucamine buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction: The Critical Role of Temperature in pH Stability

Researchers in pharmaceutical development and biological sciences rely on buffers to maintain stable pH, a cornerstone of experimental reproducibility. N-(2-hydroxyethyl)-D-glucamine, a derivative of D-glucamine, is utilized for its buffering capacity in various biochemical and pharmaceutical applications, including drug formulation and as a chelating agent.[1][2] However, a frequently underestimated variable in buffer preparation is temperature. The dissociation constant (pKa) of a buffer is not a fixed value; it is a thermodynamic parameter that can change significantly with temperature.[3][4] This guide provides an in-depth analysis of why and how temperature affects the pKa of amine-based buffers like N-(2-hydroxyethyl)-D-glucamine, offering troubleshooting solutions and best practices to ensure the accuracy and validity of your experimental results.

Frequently Asked Questions (FAQs): The Science of Temperature-Dependent Buffers

Q1: I prepared my N-(2-hydroxyethyl)-D-glucamine buffer to pH 9.5 at room temperature (25°C), but when I use it in my 37°C cell culture incubator, my results are inconsistent. Why?

A: The issue you are encountering is a direct consequence of the temperature dependence of the buffer's pKa. The pH of a buffer solution is described by the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]).[5] While the ratio of the buffer's conjugate base ([A⁻]) to its acid form ([HA]) remains constant, the pKa value itself changes with temperature.[4] For amine-based buffers, this change is often significant. When you move your buffer from 25°C to 37°C, the pKa shifts, causing the final pH of your solution to drift away from the intended 9.5, potentially impacting your experiment's outcome.

Q2: What is the fundamental principle that governs the change in pKa with temperature?

A: The relationship between temperature and the acid dissociation constant (Ka, and by extension, pKa) is governed by the van't Hoff equation .[5][6] This thermodynamic principle relates the change in the equilibrium constant to the standard enthalpy change (ΔH°) of the ionization reaction:

∂ln(Ka)/∂T = ΔH° / RT² [5]

Where:

  • Ka is the acid dissociation constant.

  • T is the absolute temperature in Kelvin.

  • ΔH° is the standard enthalpy of ionization (the heat absorbed or released during the dissociation of the buffer's acidic form).

  • R is the universal gas constant.[7]

For amine buffers, the ionization process (R-NH₃⁺ ⇌ R-NH₂ + H⁺) is typically endothermic (ΔH° > 0), meaning it absorbs heat. According to Le Châtelier's principle and the van't Hoff equation, an increase in temperature will shift the equilibrium to the right, favoring dissociation. This leads to a higher Ka and, consequently, a lower pKa (since pKa = -log(Ka)). Therefore, for most amine buffers, the pKa decreases as the temperature rises.[5]

Q3: How much does the pKa of N-(2-hydroxyethyl)-D-glucamine change with temperature?
  • pKa at 25°C (298.15 K): 9.52[8]

  • Temperature Coefficient (dpKa/dT): +0.023 K⁻¹[8]

  • Heat of Ionization (ΔH°): 36.93 kJ·mol⁻¹[8]

Note: The positive dpKa/dT value reported for N-methyl-D-glucamine is atypical for amine buffers, which usually exhibit a negative coefficient (e.g., Tris has a dpKa/dT of approximately -0.028).[5] However, we will proceed with the published value for this analogue. This highlights the importance of empirically verifying the pH of your specific buffer at the target temperature rather than relying solely on theoretical calculations.

Quantitative Impact and Data Visualization

To illustrate the practical consequences of this temperature dependence, the table below shows the calculated pKa of N-methyl-D-glucamine at common experimental temperatures, based on its pKa of 9.52 at 25°C and a dpKa/dT of +0.023 K⁻¹.

Temperature (°C)Temperature (K)Calculated pKapH Shift from 25°C
4277.159.04-0.48
25298.159.520.00
37310.159.79+0.27

Calculations are based on the formula: pKa(T) = pKa(298.15 K) + (dpKa/dT) * (T - 298.15 K)

This data demonstrates that a buffer adjusted to pH 9.5 at 25°C could have an actual pH closer to 9.8 at 37°C or 9.0 at 4°C. Such a deviation can dramatically alter enzyme kinetics, protein stability, and drug solubility.[9]

G cluster_0 Cause cluster_1 Thermodynamic Effect cluster_2 Consequence TempChange Experiment Temperature Change (e.g., 25°C → 37°C) VantHoff van't Hoff Relationship (Governed by ΔH°) TempChange->VantHoff Induces pKaShift Buffer pKa Shifts (dpKa/dT) VantHoff->pKaShift Leads to pHDrift Actual Buffer pH Drifts from Target pH pKaShift->pHDrift Causes Result Inaccurate Experimental Results (e.g., altered enzyme activity, low reproducibility) pHDrift->Result Results in

Figure 1. Logical workflow showing how a change in experimental temperature leads to inaccurate results due to the thermodynamic nature of buffer pKa.

Troubleshooting Guide

Issue 1: My enzyme assay, optimized at pH 9.5, shows significantly lower activity when performed at 37°C.
  • Probable Cause: You likely adjusted the buffer pH at room temperature (~25°C). When heated to 37°C, the buffer's pH shifted significantly from the optimal 9.5, leading to reduced enzymatic activity.

  • Solution & Best Practice: Always perform the final pH adjustment of your buffer at the temperature at which the experiment will be conducted.[10][11]

    • Dissolve the N-(2-hydroxyethyl)-D-glucamine and other buffer components in about 80% of the final volume of high-purity water.

    • Place the buffer solution in a water bath or incubator set to your target temperature (e.g., 37°C).

    • Allow the solution to thermally equilibrate for at least 30-60 minutes.

    • Calibrate your pH meter using standards that are also at the target temperature.

    • Immerse the temperature-compensated pH probe into your buffer solution and slowly titrate with HCl or NaOH to the desired pH.

    • Once the target pH is stable, bring the solution to the final volume with water that has been pre-warmed to the same temperature.

Issue 2: When preparing a concentrated stock of my drug in the buffer, I notice solubility issues that vary day-to-day.
  • Probable Cause: The solubility of your active pharmaceutical ingredient (API) is likely pH-dependent. Minor fluctuations in the ambient laboratory temperature can cause the buffer's pH to drift, leading to inconsistent solubility and formulation characteristics.

  • Solution & Best Practice: For GMP or quality-controlled environments, standardize and document the temperature at which buffer preparation and pH adjustment occur.[12] Using a temperature-controlled water bath for pH adjustment can eliminate variability from ambient temperature swings. Preparing fresh buffer for each critical formulation run is also recommended.

Experimental Protocol: Empirical Determination of pKa vs. Temperature

To ensure the highest accuracy, you must empirically determine the pKa of your specific N-(2-hydroxyethyl)-D-glucamine buffer lot. This protocol provides a self-validating method using potentiometric titration.

Objective: To determine the pKa of N-(2-hydroxyethyl)-D-glucamine at a specified temperature (e.g., 37°C).

Materials:

  • N-(2-hydroxyethyl)-D-glucamine

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • High-purity, deionized water

  • Calibrated, temperature-compensating pH meter and electrode

  • Temperature-controlled water bath or jacketed beaker

  • Magnetic stirrer and stir bar

  • Class A volumetric glassware

Methodology:

  • Buffer Preparation:

    • Prepare a 0.1 M solution of N-(2-hydroxyethyl)-D-glucamine. For example, dissolve 2.252 g in ~80 mL of deionized water in a 100 mL volumetric flask.

    • Place the beaker containing the solution in the water bath set to the target temperature (37°C ± 0.2°C). Allow it to equilibrate for at least 30 minutes with gentle stirring.

  • pH Meter Calibration:

    • Calibrate the pH meter using standard pH 7 and pH 10 buffers that have been equilibrated to 37°C.

  • Titration Procedure:

    • Immerse the calibrated pH electrode into the equilibrated buffer solution.

    • Record the initial pH.

    • Slowly add the standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.5 mL).

    • After each addition, allow the pH reading to stabilize completely and record both the volume of HCl added and the corresponding pH.

    • Continue the titration until the pH has dropped by at least 2-3 units.

  • Data Analysis to Determine pKa:

    • Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the steepest part of the "S" shape). This can be found by calculating the first derivative of the curve (ΔpH/ΔV).

    • The half-equivalence point is the volume of titrant that is exactly half of the volume required to reach the equivalence point.

    • The pKa at that temperature is equal to the pH measured at the half-equivalence point. This is the point where the concentrations of the protonated form ([HA]) and the deprotonated form ([A⁻]) are equal.[5]

  • Validation:

    • Repeat the experiment at different temperatures (e.g., 4°C, 25°C) to determine the dpKa/dT value for your specific buffer system, providing a robust, internally validated temperature correction factor for future use.

References

  • A Technical Guide to Understanding the pKa of ... - Benchchem.
  • Roskilde University. Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength.
  • Chromy, V., Kulhánek, V., & Fischer, J. (1978). D(-)-N-Methylglucamine buffer for pH 8.5 to 10.5. Clinical Chemistry, 24(2), 379-81. Available at: [Link]

  • Avdeef, A., et al. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Compass Blog. (2023). Mastering pH Control: Unveiling the Secrets of Effective pH Buffer Solutions.
  • Donesi, A., et al. (2019). Sources of Nonlinear van't Hoff Temperature Dependence in High-Performance Liquid Chromatography. ACS Omega. Available at: [Link]

  • ITW Reagents. Biological Buffers.
  • Ion-exchange.com. Detailed discussion of pKa vs pKa0 of the buffer.
  • Maia, D. (2020). The impact of temperature changes on biological buffers' pKa. Medium. Available at: [Link]

  • ResearchGate. How do you account for changes in pH of a buffer with temperature during enzyme assays? Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. N-Ethyl-D-Glucamine: Versatile Intermediate for Pharmaceuticals, Cosmetics, and Biotechnology.
  • SpecialChem. The Versatility of N-Ethyl-D-Glucamine in Chemical Synthesis and Research.
  • Cytiva. Maximizing scale up: Critical considerations for buffer preparation.
  • Drug Development & Delivery. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities.

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Technical Support Center: Aseptic Handling of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ensuring the sterility of your 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol stock solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing, identifying, and troubleshooting microbial contamination.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the preparation and storage of sterile this compound solutions.

Q1: What is this compound and why is it prone to contamination?

A1: this compound is a sugar alcohol derivative of glucose.[1] Like many sugar-based solutions, it can serve as a rich nutrient source for various microorganisms, including bacteria, yeasts, and molds.[2][3] Its high water solubility and the presence of hydroxyl groups make it an ideal environment for microbial proliferation if not handled under strict aseptic conditions.[1]

Q2: I've observed cloudy growth in my this compound stock solution. What could be the cause?

A2: Cloudiness, or turbidity, in your solution is a classic indicator of bacterial contamination.[4][5] This is often accompanied by a rapid drop in the solution's pH, which may be detectable with a pH indicator or meter.[4][5] The source of this contamination can be multifaceted, ranging from improper aseptic technique during preparation to the use of non-sterile reagents or equipment.[5][6]

Q3: Can I autoclave my this compound solution to sterilize it?

A3: Autoclaving (heat sterilization) is generally not recommended for sugar-based solutions like this compound. High temperatures can lead to the degradation of the compound, potentially altering its chemical structure and efficacy. This can manifest as caramelization or a change in the solution's color and pH. The preferred method for sterilizing such heat-sensitive solutions is sterile filtration.[7]

Q4: What is the best way to store my sterile stock solution to prevent future contamination?

A4: Proper storage is critical for maintaining the sterility of your solution. Once prepared and sterilized, the stock solution should be aliquoted into smaller, single-use volumes in sterile containers. This minimizes the risk of contaminating the entire stock with repeated use.[8] Store these aliquots in a cool, dry place.[3] While refrigeration can slow microbial growth, it's not a substitute for proper aseptic preparation. Ensure containers are tightly sealed to prevent the entry of airborne contaminants.[3]

Section 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving contamination issues.

Visual Inspection and Initial Diagnosis

The first step in troubleshooting is a careful visual inspection of the suspect solution.

Observation Potential Contaminant Initial Action
Turbidity/Cloudiness BacteriaImmediately quarantine the solution. Do not use in any experiments.
Filamentous growth, floating clumps Fungi (Mold)Isolate the contaminated vessel and decontaminate the work area.
Sediment, sometimes with a yellowish tint YeastDiscard the contaminated solution and thoroughly clean the incubator and other equipment.[8]
Clear solution, but unexpected experimental results Mycoplasma or Chemical ContaminationTest a sample of the solution for mycoplasma. Review preparation protocol for potential chemical contaminants.[5]
Identifying the Source of Contamination

A logical workflow can help pinpoint the origin of the contamination, preventing future occurrences.

Caption: Aseptic preparation workflow for sterile filtration.

Section 4: Advanced Topics and Considerations

Mycoplasma Contamination:

Mycoplasma is a type of bacteria that lacks a cell wall, making it resistant to many common antibiotics and able to pass through some larger pore-sized filters. It is a common and insidious contaminant in cell culture.

  • Detection: Mycoplasma contamination is not visible to the naked eye. [5]Regular testing of your cell cultures and critical reagents using PCR-based or fluorescence-based detection kits is highly recommended. [4]* Prevention: The best prevention is strict adherence to aseptic technique and quarantining new cell lines. [8]Using a 0.1 µm filter can provide an additional layer of protection against mycoplasma during solution preparation.

Long-Term Stability:

While sugars are generally stable, long-term storage of solutions can present challenges. [2][3]

  • Crystallization: Highly concentrated solutions may crystallize over time, especially at lower temperatures. If this occurs, gently warming the solution may redissolve the compound.

  • Chemical Degradation: Although more stable than in high-heat conditions, some degradation can occur over extended periods. It is best practice to prepare fresh stock solutions regularly and perform quality control checks on older stocks.

By understanding the properties of this compound and implementing rigorous aseptic techniques, you can significantly reduce the risk of microbial contamination, ensuring the integrity and reliability of your experimental results.

References

  • Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Retrieved from [Link]

  • (2025, September 22). Troubleshooting Common Cell Culture Contamination Issues. Retrieved from [Link]

  • Corning. (n.d.). Troubleshooting Guide for Cell Culture Contamination. Retrieved from [Link]

  • Pharmlabs. (n.d.). Aseptic Techniques. Retrieved from [Link]

  • Benkara Mostefa, S. (n.d.). Lab 2 : Dilution Techniques and Preparation of Solutions under Aseptic Conditions. Retrieved from [Link]

  • JoVE. (2012). Aseptic Laboratory Techniques: Volume Transfers with Serological Pipettes and Micropipettors. Retrieved from [Link]

  • Cleveland Clinic. (2024, March 5). Aseptic Technique. Retrieved from [Link]

  • Sartorius. (n.d.). Sterilizing Grade Filtration of high concentrated Sugar Solutions Application Note Process Optimization. Retrieved from [Link]

  • ResearchGate. (2016, October). New sugar alcohols mixtures for long-term thermal energy storage applications at temperatures between 70 °C and 100 °C. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CD BioGlyco. (n.d.). This compound, Purity ≥95%. Retrieved from [Link]

  • Indiana Sugars. (2023, October 16). Techniques for Long Term Storage of Sugar. Retrieved from [Link]

  • Utah State University Extension. (n.d.). Storing Sugars. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Sterile Filtration and Clarification. Retrieved from [Link]

  • (n.d.). Sustainable Sterile Filtration for Pharmaceutical and Biotech Manufacturing. Retrieved from [Link]

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Technical Support Center: Utilizing N-(2-hydroxyethyl)-D-glucamine to Mitigate Assay Background

Author: BenchChem Technical Support Team. Date: January 2026

A Note from Your Senior Application Scientist

Welcome to the technical support center. As researchers, we are all too familiar with the challenge of high background noise in our assays, a persistent issue that can obscure specific signals, reduce sensitivity, and ultimately compromise data integrity. This guide is designed to address this challenge by exploring the strategic use of N-(2-hydroxyethyl)-D-glucamine, commonly known as meglumine, as a tool to reduce non-specific binding and enhance assay performance.

Here, we move beyond simple protocols to delve into the biochemical principles at play. Our goal is to empower you not just to follow steps, but to understand the causality behind them. By combining theoretical knowledge with practical, field-tested troubleshooting strategies, this guide will serve as a comprehensive resource for optimizing your assays and achieving cleaner, more reliable results.

Section 1: Understanding the Role of N-(2-hydroxyethyl)-D-glucamine (Meglumine) in Assays

This section provides foundational knowledge on meglumine and the proposed mechanisms by which it helps control background noise.

Q1: What is N-(2-hydroxyethyl)-D-glucamine (meglumine) and what are its core chemical properties?

A1: N-(2-hydroxyethyl)-D-glucamine (CAS No: 6284-40-8) is an amino sugar derived from sorbitol.[1] It is a polyhydroxy, organic base widely used in the pharmaceutical industry as a pH-adjusting agent, a solubilizer for poorly soluble active ingredients, and a stabilizing excipient in various formulations.[2][3][4] Its structure, featuring a linear glucamine chain with multiple hydroxyl (-OH) groups, gives it high water solubility and makes it an effective biological buffer.

Q2: How can a pH-adjusting agent like meglumine help reduce background noise in an immunoassay?

A2: Meglumine can reduce background through several potential mechanisms, primarily related to its buffering capacity, its ability to inhibit non-specific binding, and its role as a solubilizing agent.

  • pH Optimization and Buffering: Many non-specific interactions are electrostatic in nature and are highly sensitive to pH.[5] Antibodies and other proteins have isoelectric points at which their net charge is neutral. Operating an assay at a pH that minimizes the net charge of interfering proteins or the secondary antibody can significantly reduce their non-specific binding to the assay plate or membrane. Meglumine is an effective buffer, particularly in the pH 8.5 to 10.5 range, allowing for stable pH control throughout the assay steps.

  • Inhibition of Non-Specific Binding: The multiple hydroxyl groups on the meglumine molecule can engage in hydrogen bonding with unoccupied sites on a microplate or membrane surface. This action effectively "blocks" these sites, preventing antibodies or detection reagents from binding non-specifically, a primary cause of high background.[6][7][8] While not a direct replacement for protein-based blockers like BSA or casein, it can act as a valuable component in blocking and wash buffers to supplement this effect.

  • Enhanced Reagent Solubility and Stability: Meglumine is known to improve the solubility and stability of other molecules.[3][9] By preventing the aggregation of detection antibodies or enzyme conjugates in solution, meglumine can reduce the background that arises from the settling of these aggregates onto the assay surface.

Diagram 1: Potential Mechanisms of Meglumine in Background Reduction

Meglumine_Mechanisms meglumine N-(2-hydroxyethyl) -D-glucamine (Meglumine) nsb_sites Non-Specific Binding Sites on Assay Surface meglumine->nsb_sites Blocks via H-bonding reagent_agg Detection Reagent Aggregates meglumine->reagent_agg Prevents via Solubilization subopt_ph Suboptimal Buffer pH meglumine->subopt_ph Corrects via Buffering high_bg High Assay Background nsb_sites->high_bg Causes reagent_agg->high_bg Causes subopt_ph->high_bg Causes

Caption: Potential mechanisms by which meglumine acts to reduce assay background.

Section 2: Troubleshooting Guide for High Background

This guide provides a systematic approach to troubleshooting when you encounter high background noise, even after incorporating meglumine.

Q3: I've added meglumine to my assay buffers, but the background remains high. What is the first thing I should investigate?

A3: The first step is to systematically verify your core assay parameters. High background is often a multi-factorial problem.[6] Use a logical progression to isolate the variable causing the issue. The workflow below outlines the recommended troubleshooting sequence.

Diagram 2: High Background Troubleshooting Workflow

Troubleshooting_Workflow start High Background Signal Observed check_buffer 1. Verify Buffer Composition - Meglumine Concentration? - Final pH Correct? start->check_buffer check_blocking 2. Assess Blocking Step - Insufficient Blocker? - Inadequate Incubation? check_buffer->check_blocking If Unchanged solved Problem Resolved check_buffer->solved check_wash 3. Optimize Wash Steps - Insufficient Washes? - Inefficient Aspiration? check_blocking->check_wash If Unchanged check_blocking->solved check_ab 4. Titrate Antibodies - Detection Ab Too High? - Cross-Reactivity? check_wash->check_ab If Unchanged check_wash->solved check_ab->solved If Unchanged, Re-evaluate Assay Design

Caption: A step-by-step workflow for troubleshooting high assay background.

Q4: What is a good starting concentration for meglumine in my buffers, and how do I optimize it?

A4: The optimal concentration of meglumine is application-dependent. A systematic titration is always recommended. However, the following table provides validated starting points for common assay buffers.

Buffer TypeRecommended Starting ConcentrationRationale & Key Considerations
Blocking Buffer 25-50 mMComplements primary blockers (e.g., BSA, Casein). Aims to saturate remaining non-specific sites and stabilize the blocking proteins.
Wash Buffer 10-25 mMHelps to prevent re-binding of non-specifically attached molecules during washes and maintains a stable pH. Often used with a non-ionic detergent (e.g., 0.05% Tween-20).[6]
Antibody/Reagent Diluent 25-50 mMAims to maintain reagent solubility, prevent aggregation, and minimize non-specific binding of the detection antibody itself.[9]

Optimization Strategy: Perform a checkerboard titration. Test 3-4 concentrations of meglumine (e.g., 0 mM, 25 mM, 50 mM, 100 mM) against 3-4 dilutions of your detection antibody. The goal is to find the combination that provides the highest signal-to-noise ratio (Specific Signal / Background Signal).[10]

Q5: My background is high across the entire plate, including my negative control wells. What does this suggest?

A5: Uniformly high background typically points to an issue with a common reagent or step, such as the blocking, washing, or the detection antibody.

Potential Cause Recommended Solution Scientific Rationale
Insufficient Blocking Increase the concentration of your primary blocking agent (e.g., from 1% to 3% BSA) or extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[6]Ensures maximum saturation of all available non-specific binding sites on the plate surface before any antibodies are introduced.[8]
Detection Antibody Concentration Too High Perform a titration of your detection antibody to find the lowest concentration that still provides a robust specific signal.Excess detection antibody can bind non-specifically to the surface through low-affinity electrostatic interactions, significantly raising the background.
Ineffective Washing Increase the number of wash cycles (e.g., from 3 to 5) and the soaking time for each wash (e.g., 30 seconds). Ensure complete aspiration of wash buffer between steps.[6]Thorough washing is critical to remove unbound and weakly bound reagents. Residual detection antibody is a common source of background.
Substrate Instability Prepare substrate solution immediately before use. Ensure it is protected from light if it is light-sensitive (e.g., TMB).Over time, some substrates can begin to self-oxidize or degrade, leading to a non-enzymatic color change that elevates the baseline reading across the plate.
Section 3: Experimental Protocol for Optimization

Protocol: Checkerboard Titration to Co-Optimize Meglumine and Detection Antibody Concentration

This protocol provides a self-validating method to determine the optimal concentrations of meglumine and a horseradish peroxidase (HRP)-conjugated secondary antibody in an ELISA.

1. Plate Coating & Blocking: a. Coat a 96-well ELISA plate with your capture antibody or antigen under standard conditions. b. Wash the plate 3 times with a wash buffer (e.g., PBS + 0.05% Tween-20). c. Block the entire plate with a standard blocking buffer (e.g., 3% BSA in PBS) for 2 hours at room temperature.

2. Analyte Incubation: a. Wash the plate 3 times. b. Add your analyte to the plate. In half of the columns (e.g., 1-6), add a high concentration of your standard to generate a "Specific Signal." In the other half (e.g., 7-12), add only assay diluent to measure "Background." c. Incubate according to your standard protocol.

3. Checkerboard Setup for Detection: a. Prepare a set of antibody diluent buffers, each containing a different concentration of meglumine (e.g., 0 mM, 25 mM, 50 mM, 100 mM). b. Prepare serial dilutions of your HRP-conjugated detection antibody in each of the meglumine-containing buffers. For example:

  • Row A/B: 1:5,000 dilution
  • Row C/D: 1:10,000 dilution
  • Row E/F: 1:20,000 dilution
  • Row G/H: 1:40,000 dilution c. Wash the plate 5 times after the analyte incubation. d. Add the corresponding antibody dilutions to the plate according to your checkerboard layout. e. Incubate according to your standard protocol.

4. Development and Analysis: a. Wash the plate 5 times. b. Add TMB substrate and incubate until sufficient color develops. c. Stop the reaction with 2N H₂SO₄. d. Read the absorbance at 450 nm. e. For each condition (cell of the checkerboard), calculate the average Specific Signal (wells with analyte) and the average Background (wells without analyte). f. Calculate the Signal-to-Noise (S/N) ratio for each condition: S/N = (Average Specific Signal) / (Average Background).

5. Interpretation: Identify the combination of meglumine concentration and antibody dilution that yields the highest S/N ratio while ensuring the specific signal is sufficiently high for your assay's needs. This is your optimal condition.

Section 4: Frequently Asked Questions (FAQs)

Q6: Is meglumine compatible with detergents like Tween-20 or Triton X-100? A6: Yes. Meglumine is chemically compatible with common non-ionic detergents used in assay buffers. In fact, using them in combination can be advantageous. Meglumine can help address charge-based non-specific binding, while detergents disrupt hydrophobic interactions, providing a multi-pronged approach to background reduction.[5][6]

Q7: How stable is meglumine in aqueous buffer solutions? A7: Meglumine is very stable in aqueous solutions. Stock solutions can be prepared in water or a buffer like PBS and stored at 4°C for several months. For long-term storage, sterile filtration and storage at -20°C is recommended. Always ensure the pH of the final working buffer is verified before use.

Q8: Are there any known incompatibilities for meglumine? A8: Meglumine is incompatible with strong oxidizing agents and mineral acids. It can also react with certain metals; it is known to react with aluminum to evolve hydrogen gas and can discolor in the presence of copper. Therefore, it is recommended to prepare and store meglumine-containing solutions in high-quality plastic or stainless steel containers.

Q9: Does the purity of meglumine matter for assay performance? A9: Absolutely. For sensitive applications like immunoassays, it is critical to use a high-purity grade of meglumine, such as one that meets USP (United States Pharmacopeia) or Ph.Eur. (European Pharmacopoeia) standards.[2][4] Lower-purity grades may contain contaminants that could interfere with assay components or increase background noise themselves.

References
  • What is the mechanism of Meglumine Antimoniate? (2024). Patsnap Synapse. Retrieved from [Link]

  • Bioavailability Enhancement of Poorly Water Soluble and Weakly Acidic New Chemical Entity with 2-Hydroxy Propyl-β-Cyclodextrin: Selection of Meglumine, a Polyhydroxy Base, as a Novel Ternary Component. (2008). ResearchGate. Retrieved from [Link]

  • Meglumine. (n.d.). Handbook of Pharmaceutical Excipients. Retrieved from [Link]

  • Elisa troubleshooting tips – High background. (n.d.). ARP American Research Products, Inc. Blog. Retrieved from [Link]

  • Blocking: Key to Optimizing Your Western Blots. (n.d.). Azure Biosystems. Retrieved from [Link]

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  • Meglumine Antimoniate (Glucantime) Causes Oxidative Stress-Derived DNA Damage in BALB/c Mice Infected by Leishmania (Leishmania) infantum. (2017). PubMed. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to Biological Buffers: A Comparative Analysis of N-(2-hydroxyethyl)-D-glucamine, HEPES, and Tris

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate biological buffer is a foundational decision that dictates the reliability and reproducibility of experimental outcomes. An ideal buffer maintains a stable pH within the physiological range, remains inert to biological processes, and does not interfere with assay components. This guide provides an in-depth, objective comparison of three buffering agents: the well-established Tris and HEPES, and the less conventional N-(2-hydroxyethyl)-D-glucamine. This analysis is grounded in their physicochemical properties and supported by illustrative experimental protocols to empower informed buffer selection for your specific research needs.

Introduction: The Critical Role of pH in Biological Systems

The maintenance of a stable hydrogen ion concentration is paramount for the structural integrity and functional activity of biological macromolecules. Enzymes, in particular, exhibit optimal activity within narrow pH ranges, and deviations can lead to reduced efficacy or even irreversible denaturation. Biological buffers are the unsung heroes of in vitro experimentation, providing the necessary pH stability to mimic physiological conditions and ensure the validity of experimental results.[1]

This guide moves beyond a simple cataloging of buffer properties. It aims to provide a causal understanding of why a particular buffer might be chosen over another, rooted in their chemical structures and observed interactions within biological systems.

At a Glance: Physicochemical Properties of N-(2-hydroxyethyl)-D-glucamine, HEPES, and Tris

A direct comparison of the key physicochemical properties of these buffers is essential for a preliminary assessment of their suitability for various applications.

PropertyN-(2-hydroxyethyl)-D-glucamine (Inferred)HEPESTris
pKa at 25°C ~9.57.58.1
Effective Buffering pH Range ~8.5 - 10.56.8 - 8.27.0 - 9.0
Temperature Dependence of pKa (dpKa/dT) Moderate (~ -0.023)Low (-0.014)High (-0.031)
Metal Ion Interaction Potential for chelationNegligibleCan chelate certain metal ions
Potential for Cytotoxicity Low (inferred from related compounds)Generally low, but can occur at high concentrations (>40-50 mM)Can be toxic at higher concentrations (>20-50 mM)
Suitability for CO2 Incubators Not ideal due to high pKaIdeal for experiments outside a CO2 incubatorCan be used, but pH is sensitive to CO2 levels

Note: Properties for N-(2-hydroxyethyl)-D-glucamine are inferred from the closely related compound N-methyl-D-glucamine (Meglumine) due to the limited direct experimental data on its buffering characteristics.[2]

A Deeper Dive into Each Buffer

N-(2-hydroxyethyl)-D-glucamine: A Novel Player with Unique Characteristics

N-(2-hydroxyethyl)-D-glucamine, a derivative of glucose, is not traditionally recognized as a biological buffer. Its primary documented use is as a key intermediate in the synthesis of Miglitol, an antidiabetic drug.[3] However, its structural similarity to other N-substituted glucamines, such as N-methyl-D-glucamine (Meglumine), suggests potential utility in specific biochemical applications.[2]

Buffering Mechanism: The buffering capacity of N-(2-hydroxyethyl)-D-glucamine would stem from the protonation and deprotonation of its secondary amine group. The polyol (sugar) backbone contributes to its high water solubility.

Inferred Properties and Potential Applications: Based on data for N-methyl-D-glucamine, N-(2-hydroxyethyl)-D-glucamine is likely to have a pKa around 9.5, making it suitable for buffering in the alkaline range (pH 8.5-10.5).[2] This could be advantageous for certain enzyme assays or electrophoretic systems that require basic conditions. Furthermore, N-alkyl-D-glucamines have been noted for their ability to act as chelating agents, which could be a desirable property in experiments where the control of metal ion concentration is critical.[4][5]

Causality Behind Experimental Choices: The selection of N-(2-hydroxyethyl)-D-glucamine would be driven by the need for a buffer in a distinctly alkaline range where common buffers like HEPES are ineffective. Its potential metal-chelating properties could be leveraged in studies of metalloenzymes where scavenging extraneous metal ions is necessary. However, this same property would make it unsuitable for assays where specific metal ions are required for the reaction.

HEPES: The Gold Standard for Physiological pH

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic buffer and one of the original "Good's buffers" developed to meet the needs of biological research.[6]

Buffering Mechanism: HEPES possesses both a sulfonic acid group (strong acid) and a piperazine ring with two nitrogen atoms that can be protonated. Its pKa of approximately 7.5 at 25°C is close to physiological pH, making it an excellent choice for maintaining stable pH in cell culture and many enzymatic assays.[2][7]

Key Advantages and Limitations: HEPES exhibits a low temperature-dependent pKa shift, meaning its buffering capacity is relatively stable across a range of experimental temperatures.[8] It is also considered to have negligible metal ion binding capacity, making it a safe choice for systems sensitive to metal chelation.[9] However, it's important to note that HEPES can generate hydrogen peroxide when exposed to light, which can be toxic to cells.[10] Therefore, solutions containing HEPES should be protected from light.

Causality Behind Experimental Choices: HEPES is the buffer of choice for most cell culture applications, especially when manipulating cells outside of a CO2 incubator, due to its ability to maintain pH in the physiological range without a bicarbonate-CO2 system.[6][11] Its chemical stability and low reactivity with biological molecules make it a reliable component in a wide array of biochemical assays.[12]

Tris: The Versatile Workhorse of Molecular Biology

Tris (tris(hydroxymethyl)aminomethane) is a primary amine that has been a staple in biochemistry and molecular biology laboratories for decades due to its effectiveness and low cost.[4][13]

Buffering Mechanism: The buffering capacity of Tris is derived from its primary amine group, which has a pKa of about 8.1 at 25°C.[4] This makes it effective in the slightly alkaline pH range of 7.0 to 9.0.[4][14]

Key Advantages and Limitations: Tris is highly soluble in water and is a component of many common laboratory solutions, including Tris-HCl, TAE, and TBE buffers for electrophoresis.[15] However, the pKa of Tris is significantly affected by temperature; for every degree Celsius decrease, the pKa increases by approximately 0.03 units.[16] This means a Tris buffer prepared at room temperature will have a different pH at 4°C or 37°C. Tris can also interact with and inhibit certain enzymes and can chelate some metal ions.[15] Furthermore, its primary amine can be reactive, and it can interfere with certain protein assays like the Bradford assay.[15][16]

Causality Behind Experimental Choices: The cost-effectiveness and broad utility of Tris make it a common choice for routine applications like electrophoresis and protein loading buffers.[15] However, for temperature-sensitive experiments or assays involving enzymes that are inhibited by primary amines, Tris should be used with caution, and alternatives like HEPES should be considered. The significant temperature dependence of its pKa necessitates preparing Tris buffers at the temperature at which they will be used.[3]

Experimental Protocols for Buffer Comparison

To objectively compare the performance of these buffers in a laboratory setting, the following experimental workflows can be employed.

Workflow for Assessing pH Stability with Temperature Variation

This protocol details a method to quantify the temperature-dependent pH shift of each buffer.

G cluster_0 Buffer Preparation cluster_1 Temperature Incubation & Measurement cluster_2 Data Analysis prep Prepare 50 mM solutions of N-(2-hydroxyethyl)-D-glucamine, HEPES, and Tris ph_adjust Adjust pH of each solution to 7.5 at 25°C using HCl or NaOH prep->ph_adjust aliquot Aliquot each buffer solution into three separate tubes ph_adjust->aliquot temp_4 Incubate one set of tubes at 4°C aliquot->temp_4 temp_25 Keep one set at 25°C (control) aliquot->temp_25 temp_37 Incubate one set of tubes at 37°C aliquot->temp_37 measure_ph After temperature equilibration, measure the pH of each sample temp_4->measure_ph temp_25->measure_ph temp_37->measure_ph record Record the pH values at each temperature measure_ph->record calculate Calculate ΔpH (pH_T - pH_25°C) for each buffer at 4°C and 37°C record->calculate compare Compare the ΔpH values to determine the temperature stability of each buffer calculate->compare

Caption: Workflow for evaluating the effect of temperature on the pH of different biological buffers.

Protocol for Evaluating Buffer Interference with a Protein Quantification Assay (Bradford Assay)

This protocol outlines a method to assess whether the buffers interfere with a common colorimetric protein assay.

  • Buffer and Standard Preparation:

    • Prepare 50 mM solutions of N-(2-hydroxyethyl)-D-glucamine, HEPES, and Tris, all adjusted to pH 7.5.

    • Prepare a series of bovine serum albumin (BSA) standards (e.g., 0, 100, 250, 500, 750, 1000 µg/mL) in each of the three buffer solutions.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each BSA standard (prepared in the respective buffers) in triplicate.

    • Add 200 µL of Bradford reagent to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis:

    • For each buffer, plot the absorbance at 595 nm against the BSA concentration to generate a standard curve.

    • Compare the slope and linearity (R² value) of the standard curves. A significant deviation in the slope or a poor R² value for a particular buffer indicates interference with the assay.

Visualizing Buffer Characteristics and Interactions

Chemical Structures and Functional Groups

G cluster_0 N-(2-hydroxyethyl)-D-glucamine cluster_1 HEPES cluster_2 Tris NEG Structure: Polyol chain with a secondary amine NEG_func Functional Groups: - Secondary Amine (buffering) - Multiple Hydroxyls (solubility, potential chelation) HEPES Structure: Piperazine ring with ethanesulfonic acid HEPES_func Functional Groups: - Piperazine Nitrogens (buffering) - Sulfonic Acid (strong acid, zwitterionic character) Tris Structure: Aminomethane with three hydroxymethyl groups Tris_func Functional Groups: - Primary Amine (buffering, reactivity) - Hydroxymethyls (solubility)

Caption: Key structural and functional group differences between the three buffers.

Conclusion and Recommendations

The choice of a biological buffer is a critical decision that should be made with a thorough understanding of the experimental system and the properties of the available buffers.

  • N-(2-hydroxyethyl)-D-glucamine , while not a conventional choice, presents an interesting possibility for applications requiring a high pH buffering range and where metal chelation may be beneficial. However, its use should be preceded by careful validation of its buffering characteristics and potential interactions in the specific assay.

  • HEPES remains the buffer of choice for most cell culture and physiological pH experiments due to its excellent buffering capacity, low temperature sensitivity, and minimal biological interactions.[6][12] Its potential to generate radicals upon light exposure is a key consideration.[10]

  • Tris is a cost-effective and versatile buffer suitable for a wide range of applications, particularly in molecular biology.[4][13] Its significant temperature-dependent pKa and potential for interacting with proteins and metal ions are its main drawbacks.[15][16]

Ultimately, the optimal buffer is the one that provides the necessary pH stability with the least interference in the biological system under investigation. Empirical validation, as outlined in the provided protocols, is always the most reliable approach to ensure the integrity of your experimental data.

References

  • Amerigo Scientific. (n.d.). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Retrieved from [Link]

  • Chromy, V., Kulhánek, V., & Fischer, J. (1978). D(-)-N-Methylglucamine buffer for pH 8.5 to 10.5. Clinical Chemistry, 24(2), 379–381.
  • Hopax Fine Chemicals. (2024, January 17). HEPES, TRIS buffer and pH control. Blog. Retrieved from [Link]

  • Wikipedia. (n.d.). HEPES. Retrieved from [Link]

  • Maia, D. (2020, January 8). The impact of temperature changes on biological buffers' pKa. Medium. Retrieved from [Link]

  • Bio-Rad. (n.d.). Tris Buffer. Retrieved from [Link]

  • Hubei New Desheng Materials Technology Co., Ltd. (n.d.). Tris Buffer Composition and Applications. Retrieved from [Link]

  • Clinivex. (n.d.). CAS 54662-27-0 | N-(2-Hydroxyethyl)-D-glucamine Supplier. Retrieved from [Link]

  • The Science Behind Tris Buffer: Properties, Preparation, and Applications. (2026, January 5). Retrieved from [Link]

  • DC Fine Chemicals. (2023, May 4). What is Tris(hydroxymethyl)aminomethane (Tris Buffer)?. Retrieved from [Link]

  • HEPES: Key buffering agents and their storage conditions in biological experiments. (2024, September 12). Retrieved from [Link]

  • ReAgent Chemicals. (2021, July 14). What is HEPES Buffer?. Retrieved from [Link]

  • Hopax Fine Chemicals. (2018, October 5). Biological buffers and their interactions with metal ions. Blog. Retrieved from [Link]

  • Roskilde University. (n.d.). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. Retrieved from [Link]

  • Hopax Fine Chemicals. (2019, February 19). The uses of Tris buffer - A starting guide. Articles. Retrieved from [Link]

  • Temperature fluctuations in the biological buffer Bicine cause significant pH shifts. (n.d.). Retrieved from [Link]

  • Calbiochem. (n.d.). Buffers. Retrieved from [Link]

  • (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature can impact pKa as well as actual pHe of buffered solutions.... [Download Scientific Diagram]. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences. Retrieved from [Link]

  • What are the differences between HEPES (7365-45-9) and Tris (77-86-1) buffer? (2017, August 23). Retrieved from [Link]

  • Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab. (2024, April 19). Retrieved from [Link]

  • Medicago AB. (n.d.). Tris Buffer (Tris-HCl) pH 7.4, pH 8.0 and pH 8.3. Retrieved from [Link]

  • Suzhou Yacoo Science Co., Ltd. (2019, June 28). TRIS,phosphate,HEPES...... which one is the best for your experiments?. Retrieved from [Link]

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A Comparative Analysis of the Chelating Properties of Different Glucamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the vast field of coordination chemistry, the design and synthesis of effective chelating agents are of paramount importance for a myriad of applications, ranging from heavy metal detoxification and industrial wastewater treatment to the development of sophisticated diagnostic and therapeutic agents in medicine.[1] Among the diverse scaffolds utilized for the construction of these molecular cages, those derived from natural products have garnered significant attention due to their inherent biocompatibility, stereochemical richness, and environmental friendliness. Glucamine, a sugar alcohol derived from glucose, presents a compelling platform for the development of novel chelators. Its polyhydroxylated backbone, coupled with a primary or secondary amine, offers a versatile framework for modification and a rich array of potential donor atoms for metal coordination.

This guide provides a comparative analysis of the chelating properties of various glucamine derivatives. We will delve into the structural modifications that influence their affinity and selectivity for different metal ions, supported by available experimental data. Furthermore, this guide will furnish researchers with a detailed experimental protocol for the characterization of these chelating agents, thereby fostering a deeper understanding of their structure-performance relationships.

The Glucamine Scaffold: A Foundation for Versatile Chelators

The efficacy of a chelating agent is fundamentally linked to its molecular architecture. Glucamine, in its unmodified form, possesses several structural features that make it an attractive starting point for the design of potent chelators:

  • Polyol Backbone: The multiple hydroxyl (-OH) groups along the carbon chain can act as donor atoms, particularly for oxophilic metal ions. The stereochemistry of these hydroxyl groups can also influence the geometry and stability of the resulting metal complex.

  • Amine Functionality: The amine group (-NH2 in glucosamine or -NHR in its derivatives) provides a key coordination site for a wide range of metal ions. Its basicity can be modulated through substitution, which in turn affects the chelating properties.

  • Chirality: The inherent chirality of the glucamine molecule can be exploited to achieve stereoselective recognition of metal complexes, a feature of interest in asymmetric catalysis and chiral separations.

Derivatization of the glucamine molecule, particularly at the amine and hydroxyl groups, allows for the fine-tuning of its chelating properties. By introducing different functional groups, one can modulate the ligand's denticity, the nature of the donor atoms, and its overall lipophilicity, thereby tailoring its affinity and selectivity for specific metal ions.

Comparative Analysis of Glucamine Derivatives

The chelating behavior of glucamine derivatives is intricately linked to their specific structural modifications. In this section, we will explore some of the most common classes of glucamine-based chelators and discuss their metal-binding characteristics.

N-Alkyl Glucamine Derivatives

Simple N-alkylation of glucamine, such as in N-methyl-D-glucamine (meglumine), has been extensively studied, particularly for its remarkable affinity for boron.

N-Methyl-D-glucamine (NMDG): A Boron Specialist

N-methyl-D-glucamine is a well-established chelating agent for boric acid. The chelation mechanism involves the vicinal diol groups of the glucamine moiety, which form stable five- or six-membered ring esters with boric acid.[2] This interaction is highly pH-dependent and forms the basis for the widespread use of NMDG-functionalized resins in boron removal from water.[2] The presence of the tertiary amine in NMDG can also play a role in the chelation process by influencing the local pH environment.

N-Acyl Glucamine Derivatives
Glucosamine-Based Polymeric Chelators

Grafting glucamine derivatives onto polymeric supports has emerged as a powerful strategy for creating highly effective and reusable sorbents for heavy metal removal. These materials combine the chelating ability of the glucamine moiety with the mechanical stability and high surface area of the polymer matrix. For instance, poly(gamma-glutamic acid)-based hydrogels have demonstrated significant potential for the removal of heavy metal ions from wastewater through a combination of electrostatic interactions and coordination with the functional groups of the polymer.[1][3]

Data on Stability Constants

The stability constant (log K) is a quantitative measure of the affinity of a chelating agent for a metal ion. A higher log K value indicates a more stable complex. While a comprehensive comparative table for a wide array of glucamine derivatives is challenging to compile from the existing literature, the following table presents some available data for D-glucosamine and serves as a reference for the chelating strength of the parent molecule. It is important to note that these values can be influenced by experimental conditions such as ionic strength and temperature.

Metal IonLigandLog K₁Log K₂Experimental ConditionsReference
Cu(II)D-Glucosamine7.606.850.15 M KCl, 25 °C(Inferred from spectrophotometric studies)[4]
Ni(II)D-Glucosamine5.45-0.15 M KCl, 25 °C(Inferred from spectrophotometric studies)[4]
Co(II)D-Glucosamine4.80-0.15 M KCl, 25 °C(Inferred from spectrophotometric studies)[4]

Note: The stability constants for D-glucosamine are provided as indicative values. Further research is needed to establish a comprehensive database for a wider range of glucamine derivatives and metal ions.

The Irving-Williams series, which predicts the relative stabilities of divalent metal ion complexes (Mn < Fe < Co < Ni < Cu > Zn), can serve as a useful benchmark when evaluating the chelating properties of new glucamine derivatives.

Experimental Protocol: Potentiometric Titration for Determining Stability Constants

Potentiometric titration is a robust and widely used technique for determining the stability constants of metal-ligand complexes in solution.[5][6][7] The method relies on monitoring the change in hydrogen ion concentration (pH) as a solution containing a metal ion and a ligand is titrated with a strong base or acid.

Causality Behind Experimental Choices

The choice of potentiometric titration is predicated on its ability to provide precise data on the protonation equilibria of the ligand and the competitive binding of metal ions. By maintaining a constant ionic strength, we minimize variations in activity coefficients, ensuring that the measured potential changes are directly related to the formation of complex species. The use of a computer program for data refinement allows for the simultaneous determination of multiple stability constants and provides a statistically rigorous analysis of the results.

Step-by-Step Methodology

1. Materials and Reagents:

  • Glucamine Derivative (Ligand): High purity, accurately weighed.

  • Metal Salt: Perchlorate or nitrate salts are preferred as these anions have a low tendency to form complexes with metal ions.

  • Standardized Strong Acid: e.g., 0.1 M HClO₄.

  • Standardized Carbonate-Free Strong Base: e.g., 0.1 M NaOH.

  • Inert Salt: To maintain constant ionic strength (e.g., KNO₃ or NaClO₄).

  • High-Purity Water: Deionized and degassed to remove CO₂.

2. Instrumentation:

  • pH meter: With a resolution of at least 0.1 mV.

  • Glass electrode and a reference electrode (e.g., Ag/AgCl).

  • Thermostated titration vessel: To maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Burette: For precise delivery of the titrant.

  • Magnetic stirrer.

3. Experimental Procedure:

  • Calibration of the Electrode: Calibrate the pH electrode using standard buffer solutions before each set of titrations.

  • Ligand Protonation Constants Determination:

    • Titrate a solution of the ligand and a known excess of strong acid with the standardized strong base.

    • Record the pH after each addition of the base.

    • This titration allows for the determination of the protonation constants of the glucamine derivative.

  • Metal-Ligand Stability Constants Determination:

    • Prepare a series of solutions containing the ligand, the metal salt, and a known excess of strong acid. The metal-to-ligand ratio should be varied to ensure the formation of different complex species.

    • Titrate each solution with the standardized strong base.

    • Record the pH after each addition of the base.

  • Data Analysis:

    • The titration data (volume of base added vs. pH) are processed using a suitable computer program (e.g., HYPERQUAD).

    • The program refines the protonation constants of the ligand and the stability constants of the metal-ligand complexes by minimizing the difference between the experimental and calculated pH values.

Self-Validating System

The robustness of this protocol lies in its internal consistency checks. The ligand protonation constants determined in the absence of the metal ion are used as fixed parameters in the calculation of the metal-ligand stability constants. The goodness of fit of the calculated titration curves to the experimental data provides a direct measure of the validity of the proposed complexation model.

Visualization of Chelation and Experimental Workflow

Chelation Mechanism of N-Methyl-D-Glucamine with Boric Acid

chelation_mechanism cluster_product Product NMDG N-Methyl-D-Glucamine (NMDG) Complex Stable Boron Ester Complex NMDG->Complex Chelation via vicinal diols BoricAcid Boric Acid (B(OH)₃) BoricAcid->Complex

Caption: Chelation of boric acid by N-methyl-D-glucamine.

Experimental Workflow for Potentiometric Titration

experimental_workflow prep 1. Preparation of Reagents (Ligand, Metal Salt, Acid, Base) calib 2. Electrode Calibration prep->calib ligand_titr 3. Ligand Protonation Titration (Ligand + Acid vs. Base) calib->ligand_titr metal_titr 4. Metal-Ligand Titration (Ligand + Metal + Acid vs. Base) calib->metal_titr data_acq 5. Data Acquisition (Volume of Base vs. pH) ligand_titr->data_acq metal_titr->data_acq data_analysis 6. Data Analysis with Software (e.g., HYPERQUAD) data_acq->data_analysis results 7. Determination of Protonation & Stability Constants data_analysis->results

Caption: Workflow for determining stability constants via potentiometric titration.

Conclusion

Glucamine and its derivatives represent a promising class of chelating agents with a wide range of potential applications. The polyhydroxyamino alcohol structure provides a versatile platform for synthetic modification, allowing for the tuning of metal ion selectivity and affinity. While N-methyl-D-glucamine has been well-established for its exceptional boron-chelating properties, the broader landscape of heavy and transition metal chelation by other glucamine derivatives remains an area ripe for further quantitative investigation.

The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the chelating properties of novel glucamine-based ligands. By expanding the library of these compounds and thoroughly characterizing their metal-binding thermodynamics, the scientific community can unlock their full potential in fields as diverse as environmental remediation, analytical chemistry, and medicinal inorganic chemistry. Future research should focus on establishing a comprehensive database of stability constants for a wider array of glucamine derivatives with various metal ions to facilitate a more direct and quantitative comparative analysis.

References

  • Chelating Fabrics Prepared by an Organic Solvent-Free Process for Boron Removal from Water - PMC. (2021). National Institutes of Health.[Link]

  • AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. (2014). ResearchGate.[Link]

  • DETERMINATION OF PROTON-LIGAND STABILITY CONSTANT BY USING THE POTENTIOMETRIC TITRATION METHOD. Material Science and Technology.[Link]

  • Thermodynamics and Stability of Co2+, Ni2+, Cu2+ And Zn2+ Complexes With DL-2-Amino Butanedioic Acid. Oriental Journal of Chemistry.[Link]

  • Stability Constants of Metal Complexes in Solution. SciSpace.[Link]

  • Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. NECTAR COST.[Link]

  • Studies on metal complex formation of environmentally friendly aminopolycarboxylate chelating agents. CORE.[Link]

  • Chelation Therapy in the Treatment of Metal Intoxication. National Academic Digital Library of Ethiopia.[Link]

  • Chelating capacity and stability. Green-Mountain Chem.[Link]

  • General Concepts of the Chemistry of Chelation. the Chem Connections Homepage.[Link]

  • Stability constants of mixed ligand complexes of transition metal ions. SciSpace.[Link]

  • Stability constants of Fe(III) and Cr(III) complexes with dl-2-(2-carboxymethyl)nitrilotriacetic. SciELO Brasil.[Link]

  • METAL COMPLEXES OF D-GLUCOSAMINE AND ITS DERIVATIVES. V. SPECTROPHOTOMETRIC INVESTIGATIONS ON COPPER (II), NICKEL (II), AND COBALT (II) COMPLEXES OF D-GLUCOSAMINE AND THE PREPARATION OF GLUCOSAMINE-COPPER COMPLEX. (1965). PubMed.[Link]

  • Stability of Metal Complexes and Chelation. (2023). Chemistry LibreTexts.[Link]

  • substitution in complex ions - stability constants. Chemguide.[Link]

  • Heavy Metal Removal from Wastewater Using Poly(Gamma-Glutamic Acid)-Based Hydrogel. ResearchGate.[Link]

  • Heavy Metal Removal from Wastewater Using Poly(Gamma-Glutamic Acid)-Based Hydrogel. MDPI.[Link]

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A Comparative Guide to HPLC Methodologies for the Quantification of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol, a sugar alcohol derivative.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuances of method validation, explores alternative analytical techniques, and offers practical, field-proven insights to ensure reliable and reproducible results. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Introduction to this compound and the Imperative for Accurate Quantification

This compound, also known as N-(2-hydroxyethyl)-D-glucamine, is a derivative of glucose with a hydroxyethylamino group at the C1 position.[1] Its properties, including high polarity and water solubility, present unique challenges for chromatographic separation and quantification.[1] Accurate and precise measurement of this analyte is critical in various research and development applications, including its potential use as a ligand, in the synthesis of glycoconjugates, or as a component in biocompatible materials.[1] The validation of analytical procedures is paramount to demonstrate that a method is suitable for its intended purpose, ensuring the integrity of experimental data.[1][4]

Comparative Analysis of HPLC Methods

Given the polar nature of this compound, several HPLC modes can be considered for its quantification. The selection of the optimal method depends on the sample matrix, required sensitivity, and available instrumentation.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[5] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[5]

  • Principle of Separation: HILIC separates analytes based on their partitioning between the bulk mobile phase and a water-enriched layer on the surface of the polar stationary phase. The elution order is generally from least polar to most polar.

  • Advantages: Excellent retention and separation of polar analytes like amino sugars.[5] Compatibility with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient spray ionization.

  • Considerations: Careful control of mobile phase composition, especially the water content, is crucial for reproducible retention times. Equilibration times can be longer compared to reversed-phase chromatography.

Reversed-Phase HPLC with Polar-Embedded or Polar-Endcapped Columns

While traditional C18 columns may offer limited retention for highly polar analytes, modern reversed-phase columns with polar-embedded or polar-endcapped stationary phases are designed to overcome this limitation. A similar compound, 1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol, has been successfully analyzed using a reversed-phase method.[6]

  • Principle of Separation: These columns incorporate polar functional groups within the alkyl chains or at the terminus, which allows for better interaction with polar analytes and prevents phase collapse in highly aqueous mobile phases. Separation is based on the hydrophobic interactions between the analyte and the stationary phase.

  • Advantages: Robust and versatile, with a wide range of commercially available columns. Faster equilibration times compared to HILIC.

  • Considerations: Retention of highly polar compounds may still be challenging, requiring highly aqueous mobile phases, which can lead to lower sensitivity with mass spectrometry detection.

Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge.[7] Since this compound contains an amino group, it can be protonated and separated on a cation-exchange column.[7]

  • Principle of Separation: The analyte is retained on the column through electrostatic interactions with the charged stationary phase. Elution is achieved by changing the pH or increasing the ionic strength of the mobile phase.[7]

  • Advantages: High selectivity for charged analytes. Can be used for preparative separations.

  • Considerations: Mobile phases often contain high salt concentrations, which are not ideal for mass spectrometry detection. The method is sensitive to changes in mobile phase pH and ionic strength.

Table 1: Comparison of HPLC Methods for this compound Quantification

FeatureHydrophilic Interaction Liquid Chromatography (HILIC)Reversed-Phase HPLC (Polar-Modified)Ion-Exchange Chromatography (IEC)
Primary Interaction Partitioning into a water-enriched layerHydrophobic interactionsElectrostatic interactions
Stationary Phase Polar (e.g., silica, amide, zwitterionic)Non-polar with polar modificationsCharged (cation or anion exchanger)
Mobile Phase High organic content with aqueous bufferHigh aqueous content with organic modifierAqueous buffer with varying pH or salt gradient
Analyte Suitability Excellent for highly polar compoundsGood for moderately polar to non-polar compoundsExcellent for charged compounds
MS Compatibility ExcellentModerate to GoodPoor (due to high salt)
Robustness Moderate (sensitive to water content)HighModerate (sensitive to pH and ionic strength)

Detailed Experimental Protocol: A Validated HILIC-UV Method

The following protocol describes a representative HILIC method with UV detection for the quantification of this compound. This method is presented as a robust starting point for researchers.

Chromatographic Conditions
  • Column: HILIC Amide Column (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 90% B to 60% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

Method Validation Workflow

The validation of this analytical procedure should be conducted in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3]

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Step-by-Step Validation Procedures
  • Specificity: Demonstrate that the analytical signal is solely from the analyte of interest. This involves analyzing blank samples (matrix without analyte) and samples spiked with potential impurities to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response. Prepare a series of at least five standard solutions of known concentrations. The linearity is evaluated by linear regression analysis of the calibration curve.

  • Accuracy: Determine the closeness of the measured value to the true value. This is assessed by spiking a blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

  • Precision: Evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Assess the variability of the method on different days, with different analysts, and/or on different instruments.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: Measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature, flow rate). This provides an indication of its reliability during normal usage.

  • System Suitability: Performed prior to each analytical run to ensure the chromatographic system is performing adequately. Parameters such as peak asymmetry, theoretical plates, and retention time precision are monitored.

Alternative Quantification Methodologies: A Comparative Overview

While HPLC is a workhorse in analytical laboratories, other techniques can offer advantages for specific applications.

Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[8] For polar analytes like this compound, derivatization is often required to increase volatility and improve peak shape.[9]

  • Principle: The sample is vaporized and injected into a chromatographic column. Separation occurs as the analyte is transported by a carrier gas and interacts with the stationary phase.

  • Advantages: High resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).

  • Disadvantages: Requires derivatization for polar, non-volatile compounds, which adds a step to the sample preparation and can be a source of variability. The high temperatures in the injector and column can cause degradation of thermally labile compounds.

Capillary Electrophoresis (CE)

CE is a separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. It is well-suited for the analysis of charged and polar molecules, including underivatized sugars and amino acids.[2][10]

  • Principle: Separation occurs in a narrow capillary filled with an electrolyte solution. When a high voltage is applied, analytes migrate at different velocities depending on their electrophoretic mobility.

  • Advantages: High separation efficiency, short analysis times, and minimal sample and reagent consumption.[10] Can often analyze polar compounds without derivatization.[2]

  • Disadvantages: Lower concentration sensitivity compared to HPLC with UV detection. Can be more susceptible to matrix effects.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[11][12]

  • Principle: After separation by LC, the analyte is ionized and detected by a mass spectrometer. Tandem MS allows for the selection of a specific precursor ion, its fragmentation, and the detection of specific product ions, providing a high degree of specificity.

  • Advantages: Unmatched sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices. Provides structural information that can confirm the identity of the analyte.

  • Disadvantages: Higher instrument cost and complexity compared to HPLC-UV. Ion suppression or enhancement due to matrix components can affect accuracy and precision.

Table 2: Performance Comparison of Alternative Analytical Methods

MethodPrinciple of SeparationDerivatization Required?Relative SensitivityThroughputKey AdvantagesKey Limitations
GC-FID/MS Volatility and interaction with stationary phaseOftenHighModerateHigh resolutionRequires derivatization, potential for thermal degradation
Capillary Electrophoresis Charge-to-size ratioNot alwaysModerateHighFast analysis, low sample volumeLower concentration sensitivity, matrix effects
LC-MS/MS Chromatographic separation followed by mass-to-charge ratioNoVery HighModerateHighest sensitivity and selectivityHigh cost, potential for ion suppression

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the application, including the desired sensitivity, selectivity, and sample throughput. HILIC-based HPLC methods offer a robust and reliable approach for the routine analysis of this polar compound. However, for applications requiring higher sensitivity or for the analysis of complex sample matrices, LC-MS/MS may be the preferred technique. Alternative methods such as GC and CE can also be valuable tools in the analytical chemist's arsenal.

Regardless of the method chosen, rigorous validation in accordance with established guidelines such as ICH Q2(R1) is essential to ensure the generation of accurate, reliable, and reproducible data.[2][3][13] This commitment to scientific integrity is the foundation of sound research and development in the pharmaceutical and chemical sciences.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Flux Analysis of Free Amino Sugars and Amino Acids in Soils by Isotope Tracing with a Novel Liquid Chromatography/High Resolution Mass Spectrometry Platform. NIH. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • HILIC - Sugars and fructooligosaccharide analysis. KNAUER. [Link]

  • Capillary Electrophoresis for the Determination of Major Amino Acids and Sugars in Foliage: Application to the Nitrogen Nutrition of Sclerophyllous Species. PubMed. [Link]

  • Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. Oxford Academic. [Link]

  • This compound, Purity ≥95%. CD BioGlyco. [Link]

  • Capillary Electrophoresis of Carbohydrates. PubMed. [Link]

  • Separation of 1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HILIC of amino sugar [March 25, 2004]. Chromatography Forum. [Link]

  • Gas Chromatography of an Alcohol Mixture. [Link]

  • Amino-alcohols Analysis of amino-alcohols, C. Agilent. [Link]

  • Amino alcohols Analysis of ethanol amines. Agilent. [Link]

  • Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis. ResearchGate. [Link]

  • Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]

  • Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. PubMed. [Link]

  • Ion exchange. Cytiva. [Link]

  • Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry. University of Birmingham's Research Portal. [Link]

  • This compound. PubChem. [Link]

  • Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. [Link]

  • Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. MDPI. [Link]

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Efficacy of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol as a resolving agent versus other chiral compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Chiral Resolving Agents: Efficacy of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol and its Analogs Versus Traditional Resolving Agents

For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical and often challenging step in producing stereochemically pure active pharmaceutical ingredients (APIs). The biological activity, pharmacology, and toxicology of a chiral drug can be highly dependent on its stereochemistry. Consequently, robust and efficient chiral resolution methods are paramount.[1]

This guide provides a comprehensive comparison of the efficacy of sugar-derived resolving agents, specifically focusing on the class of N-substituted-D-glucamines like this compound, against classical chiral resolving agents. We will delve into the underlying principles of diastereomeric salt formation, present comparative experimental data, and provide a detailed protocol to empower you in selecting and optimizing the ideal resolving agent for your specific application.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The most common and industrially scalable method for separating enantiomers of acidic or basic compounds is through the formation of diastereomeric salts.[2] This technique leverages the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, possess different physicochemical properties such as solubility, melting point, and crystal structure.[2] This difference allows for their separation by conventional methods like fractional crystallization. The choice of resolving agent is critical and often empirical, as the degree of success is highly dependent on the specific interactions between the racemate and the agent.[2]

The fundamental workflow involves three key stages:

  • Salt Formation: Reaction of the racemic compound with the chiral resolving agent to form a pair of diastereomeric salts.

  • Separation: Selective crystallization of the less soluble diastereomeric salt from a suitable solvent.

  • Liberation: Cleavage of the purified diastereomeric salt to isolate the desired enantiomer and recover the resolving agent for potential recycling.

Below is a conceptual diagram illustrating this process.

G racemate Racemic Mixture (e.g., (R/S)-Acid) salts Mixture of Diastereomeric Salts ((R)-Acid-(S)-Base & (S)-Acid-(S)-Base) racemate->salts agent Chiral Resolving Agent (e.g., (S)-Base) agent->salts crystallization Fractional Crystallization (based on differential solubility) salts->crystallization less_soluble Less Soluble Diastereomeric Salt ((S)-Acid-(S)-Base) crystallization->less_soluble Solid Phase mother_liquor Mother Liquor with More Soluble Diastereomeric Salt ((R)-Acid-(S)-Base) crystallization->mother_liquor Liquid Phase liberation1 Salt Cleavage (e.g., add HCl) less_soluble->liberation1 liberation2 Salt Cleavage (e.g., add HCl) mother_liquor->liberation2 enantiomer1 Pure Enantiomer ((S)-Acid) liberation1->enantiomer1 recovered_agent Recovered Resolving Agent ((S)-Base) liberation1->recovered_agent enantiomer2 Other Enantiomer ((R)-Acid) liberation2->enantiomer2

Caption: General workflow for chiral resolution by diastereomeric salt formation.

A New Class of Resolving Agents: N-Substituted-D-Glucamines

While traditional resolving agents like tartaric acid derivatives and chiral amines such as (R/S)-1-phenylethylamine are widely used, there is growing interest in novel agents that can offer improved efficiency and broader applicability. N-substituted-D-glucamines, including the titular This compound (also known as N-(2-hydroxyethyl)-D-glucamine), represent a promising class of bio-derived, chiral resolving agents.

These compounds are derived from D-glucose and possess several advantageous features:

  • Multiple Chiral Centers: The glucitol backbone provides a rigid, well-defined stereochemical environment with multiple hydroxyl groups.

  • Hydrogen Bonding: The numerous hydroxyl groups and the amine functionality can engage in a network of intermolecular interactions (hydrogen bonds, ionic bonds) with the target racemate, enhancing chiral recognition.

  • Tunable Properties: The N-substituent can be modified (e.g., methyl, octyl, hydroxyethyl) to fine-tune the solubility characteristics of the resolving agent and its diastereomeric salts, which is a key parameter for optimizing crystallization.

The mechanism of chiral recognition relies on the formation of a stable, three-dimensional crystal lattice. The differential stability and solubility of the two diastereomeric salts arise from the sum of these specific intermolecular interactions.

G cluster_0 Chiral Recognition cluster_1 Diastereomeric Salt Formation racemic_acid Racemic Acid Enantiomers interactions Ionic Bonding (Acid-Amine) racemic_acid->interactions steric_fit Steric Interactions racemic_acid->steric_fit glucamine N-Substituted D-Glucamine glucamine->interactions h_bonding Hydrogen Bonding (Hydroxyl Groups) glucamine->h_bonding glucamine->steric_fit

Caption: Key interactions driving chiral recognition by N-substituted-D-glucamines.

Performance Comparison: N-Alkyl-D-Glucamines vs. Traditional Agents

Direct experimental data for this compound as a resolving agent is not extensively published. However, its close analogs, N-methyl-D-glucamine and N-octyl-D-glucamine , have been successfully used for the resolution of non-steroidal anti-inflammatory drugs (NSAIDs), a class of chiral carboxylic acids.[3][4] The data below provides a comparison of their performance against other common resolving agents for similar substrates.

Racemic CompoundResolving AgentSolvent(s)YieldEnantiomeric Excess (ee)Reference
Ibuprofen N-Octyl-D-glucamine Isopropanol73.2%99.0%[3]
Ibuprofen N-Methyl-D-glucamine Toluene / Water-High[3]
Ibuprofen (S)-(-)-α-Methylbenzylamine-35%-[5]
Ketoprofen N-Octyl-D-glucamine Methanol / Ethyl AcetateHighHigh[4]
Naproxen N-Octyl-D-glucamine Acetonitrile42.7%-[5]
DL-SerineL-(+)-Tartaric AcidWater~40%~95% (de)[4]
DL-SerineL-(+)-Mandelic AcidWater~20%~90% (de)[4]

Note: Yield and ee are highly dependent on specific experimental conditions (stoichiometry, temperature profile, etc.). Data is presented for the crystallized diastereomeric salt or the final liberated enantiomer as reported in the source.

The data indicates that N-alkyl-D-glucamines are highly effective resolving agents for 2-arylpropionic acids like ibuprofen, providing both high yield and excellent enantiomeric purity in a single crystallization step.[3]

Experimental Protocol: Resolution of Racemic Ibuprofen with N-Octyl-D-glucamine

This protocol is adapted from documented procedures and serves as a robust starting point for the resolution of chiral carboxylic acids using N-alkyl-D-glucamine resolving agents.[3][6]

Objective: To isolate S-(+)-Ibuprofen from a racemic mixture.

Materials:

  • Racemic Ibuprofen

  • N-Octyl-D-glucamine

  • Isopropanol (Solvent)

  • Potassium Hydroxide (KOH) solution (for recovery)

  • Hydrochloric Acid (HCl) (for liberation)

  • Standard laboratory glassware, heating mantle, filtration apparatus

Step-by-Step Methodology:

  • Diastereomeric Salt Formation & Crystallization:

    • In a suitable flask, combine racemic ibuprofen (1.0 eq), N-octyl-D-glucamine (~0.43 eq), and isopropanol (e.g., ~5.5 mL per gram of ibuprofen).

    • Heat the mixture to approximately 80°C with stirring until a clear, homogeneous solution is formed. Causality: Heating ensures complete dissolution of all reactants, which is essential for selective crystallization upon cooling.

    • Slowly cool the solution to a target temperature (e.g., 33°C) over several hours (e.g., 4 hours). A controlled cooling rate is crucial for forming well-defined crystals and achieving high diastereomeric purity. Causality: Slow cooling prevents the rapid precipitation of both diastereomers, allowing the less soluble salt to crystallize selectively.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the crystals with a small amount of cold isopropanol to remove residual mother liquor containing the more soluble diastereomer.

    • Dry the crystals to obtain the S-(+)-Ibuprofen-N-octyl-D-glucamine salt. At this stage, a sample can be analyzed to determine diastereomeric excess.

  • Liberation of the Enantiomer and Recovery of the Resolving Agent:

    • Dissolve the purified diastereomeric salt in a potassium hydroxide (KOH) solution and stir (e.g., at 50°C for 30 minutes). Causality: The strong base (KOH) deprotonates the resolving agent's ammonium ion and the carboxylic acid, breaking the salt.

    • Cool the solution (e.g., to 15°C). N-octyl-D-glucamine is substantially insoluble in aqueous solutions and will precipitate.[3]

    • Filter the mixture to recover the solid N-octyl-D-glucamine, which can be washed and dried for recycling.

    • Take the aqueous filtrate and acidify it with concentrated HCl until the pH is < 1. Causality: Acidification protonates the carboxylate of ibuprofen, causing the neutral, water-insoluble S-(+)-Ibuprofen to precipitate.

    • Collect the precipitated S-(+)-Ibuprofen by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

  • Analysis:

    • Determine the yield of S-(+)-Ibuprofen.

    • Assess the enantiomeric purity (ee) using a suitable analytical method, such as chiral HPLC or by measuring the specific rotation.

Conclusion

The selection of a chiral resolving agent is a pivotal decision in the development of single-enantiomer drugs. While traditional agents are well-established, this guide demonstrates that N-substituted-D-glucamines, such as this compound and its analogs, are highly effective and powerful alternatives, particularly for the resolution of acidic compounds like NSAIDs.[4][6] Their bio-derived origin, tunable properties, and demonstrated ability to achieve high yields and enantiomeric excess make them a valuable tool for researchers and chemical development professionals.[3] The provided experimental framework serves as a practical guide for applying these promising resolving agents to new chiral separation challenges.

References

  • Nicholson, J. et al. (1996). Resolution of ibuprofen using a n-alkyl-d-glucamine. Google Patents, WO1996019431A1.
  • Wang, Y. et al. (2007). Resolving ketoprofen using n-octyl-d-glucamine as an optical resolution agent. ResearchGate. Available at: [Link]

  • Yuan, X. J. et al. (2011). Resolution method of (S)-2-arylpropionic acid non-steroidal anti-inflammatory drug. Google Patents, CN102850204A.
  • Lorenz, H. et al. (2011). Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine.
  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6023. Available at: [Link]

  • PubChem. This compound. National Library of Medicine. Available at: [Link]

  • Wikipedia. (2023). Chiral resolution. Available at: [Link]

  • CD BioGlyco. This compound, Purity ≥95%. Available at: [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Volume 39, Issue 2. Available at: [Link]

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A Guide to Investigating Cross-Reactivity of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Immunoassay Interference and the Importance of Cross-Reactivity Assessment

Immunoassays are powerful analytical tools that leverage the high specificity of antigen-antibody interactions to quantify a wide range of analytes in biological matrices.[1][2] However, the accuracy of these assays can be compromised by interfering substances that mimic the analyte of interest or otherwise disrupt the assay's biochemistry.[3] Cross-reactivity is a significant source of such interference, occurring when a substance structurally similar to the target analyte binds to the assay's antibodies, leading to inaccurate (typically falsely elevated) results.[4][5]

1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol is a sugar alcohol derivative of glucose.[6][7] Its structural resemblance to endogenous molecules and its potential use in various formulations necessitates a thorough evaluation of its cross-reactivity potential in common immunoassays. Excipients in drug formulations, for instance, have been known to interfere with analytical and functional techniques.[8] A systematic investigation is crucial to de-risk its use in pharmaceutical preparations and other applications where its presence could coincide with clinical laboratory testing.

This guide will adhere to the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) guideline EP7-A2, "Interference Testing in Clinical Chemistry," a globally recognized standard for evaluating the impact of interfering substances on clinical laboratory measurements.[9][10][11][12][13]

Designing a Cross-Reactivity Study for this compound

A well-designed cross-reactivity study is systematic and follows a tiered approach, starting with a screening phase and proceeding to a more quantitative characterization of any observed interference.

Selection of Representative Immunoassays

The first step is to identify a panel of immunoassays that represent a diversity of formats (e.g., competitive, sandwich) and analytes. This panel should include assays for analytes that are frequently monitored and clinically significant. A suggested panel could include:

  • Hormone Assays:

    • Thyroid-Stimulating Hormone (TSH) - a common sandwich immunoassay.

    • Cortisol - often a competitive immunoassay.

  • Cardiac Markers:

    • Troponin I or T - critical for the diagnosis of myocardial infarction.

  • Drug of Abuse Screening Assays:

    • Assays for amphetamines or opiates, which are known to be susceptible to cross-reactivity from various compounds.[14]

  • Tumor Markers:

    • Prostate-Specific Antigen (PSA) or Carcinoembryonic Antigen (CEA).

The choice of specific commercial assay kits should be documented, as cross-reactivity can be method-dependent.[15]

Preparation of the Potential Interferent

A stock solution of this compound should be prepared in a buffer that is compatible with the selected immunoassays and does not, by itself, cause interference. The concentration of this stock solution should be accurately determined.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing cross-reactivity, based on CLSI EP7-A2 principles.[9][10][11][12][13]

Cross_Reactivity_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Interpretation Prep_Interferent Prepare Stock Solution of this compound Prep_Samples Prepare Analyte Samples (Low and High Concentrations) Spike_Control Spike Samples with Buffer (Control) Prep_Samples->Spike_Control Aliquots Spike_Test Spike Samples with Interferent (Test) Prep_Samples->Spike_Test Aliquots Run_Assays Run Immunoassays on Control and Test Samples Spike_Control->Run_Assays Spike_Test->Run_Assays Calc_Bias Calculate Percent Bias Run_Assays->Calc_Bias Compare_Bias Compare Bias to Acceptance Criteria Calc_Bias->Compare_Bias Conclusion Determine if Cross-Reactivity is Significant Compare_Bias->Conclusion

Caption: Experimental workflow for assessing immunoassay cross-reactivity.

Detailed Experimental Protocol

This protocol is a generalized procedure that should be adapted for the specific immunoassays being tested.

Materials
  • This compound (high purity)

  • Selected immunoassay kits and corresponding instrumentation

  • Calibrators and controls for each immunoassay

  • Pooled human serum or plasma (verified to be low in the analytes of interest)

  • Assay-compatible buffer

  • Precision pipettes and general laboratory equipment

Procedure
  • Preparation of Analyte Pools:

    • Create two pools of human serum/plasma.

    • Spike one pool with a known concentration of the analyte to achieve a level near the low end of the assay's measuring range.

    • Spike the second pool to achieve a concentration near the high end of the measuring range.

    • These will serve as the "Low Concentration" and "High Concentration" samples.

  • Preparation of Interferent Stock Solution:

    • Prepare a concentrated stock solution of this compound in the assay-compatible buffer. The concentration should be high enough to achieve the desired final test concentrations when added to the analyte pools.

  • Spiking Procedure:

    • For each analyte concentration pool (Low and High), create a "Control" and a "Test" sample.

    • Control Sample: Add a volume of the assay-compatible buffer to the analyte pool.

    • Test Sample: Add the same volume of the this compound stock solution to the analyte pool to achieve the desired final concentration of the potential interferent.

    • The volume of added buffer or interferent solution should be kept small (e.g., ≤10% of the total volume) to minimize dilution effects.

  • Immunoassay Analysis:

    • Analyze the Control and Test samples for both the Low and High analyte concentrations in triplicate on the immunoassay platform, following the manufacturer's instructions for use.

  • Data Analysis:

    • Calculate the mean concentration for each set of replicates.

    • Determine the percent bias (interference) using the following formula:

      • % Bias = [(Mean of Test Samples) - (Mean of Control Samples)] / (Mean of Control Samples) * 100

Interpretation of Results and Data Presentation

The calculated percent bias is compared against pre-defined acceptance criteria. These criteria are often based on the analytical performance specifications of the assay or clinical significance. A common, though not universal, threshold for significant interference is a bias exceeding ±10%.

The results should be summarized in a clear and concise table.

Table 1: Hypothetical Cross-Reactivity Data for this compound

Immunoassay (Analyte)Analyte ConcentrationMean Control ResultMean Test Result (with Interferent)Calculated % Bias
TSHLow1.5 mIU/L1.6 mIU/L+6.7%
High8.0 mIU/L8.2 mIU/L+2.5%
CortisolLow5 µg/dL7.5 µg/dL+50%
High20 µg/dL28 µg/dL+40%
Troponin ILow0.1 ng/mL0.1 ng/mL0%
High5.0 ng/mL5.1 ng/mL+2%

In this hypothetical example, this compound shows significant positive interference in the cortisol assay but not in the TSH and Troponin I assays.

The mechanism of interference can be further investigated. For competitive assays, a structurally similar interferent can compete with the analyte for antibody binding sites, leading to a falsely high signal (interpreted as a low analyte concentration) or a falsely low signal depending on the assay design. In sandwich assays, the interferent would need to bind to both capture and detection antibodies to cause a false positive, which is less common but possible if the interferent is a large molecule or forms aggregates.

Interference_Mechanism cluster_competitive Competitive Immunoassay cluster_sandwich Sandwich Immunoassay Analyte_C Analyte Antibody_C Antibody Binding Sites Analyte_C->Antibody_C Interferent_C Interferent (e.g., this compound) Interferent_C->Antibody_C Competes Analyte_S Analyte CaptureAb Capture Antibody Analyte_S->CaptureAb Interferent_S Interferent Interferent_S->CaptureAb Potential Binding DetectionAb Detection Antibody Interferent_S->DetectionAb Potential Binding CaptureAb->DetectionAb Analyte Bridges

Caption: Potential mechanisms of interference in competitive vs. sandwich immunoassays.

Concluding Remarks and Best Practices

The investigation of potential cross-reactivity from novel compounds like this compound is a critical component of ensuring the reliability of immunoassays in both research and clinical settings. This guide provides a foundational approach to such studies, grounded in established scientific principles and regulatory guidance.

Key Takeaways:

  • Systematic Approach: Always follow a structured protocol, such as the one outlined in CLSI EP7-A2, for interference testing.[9][10][11][12][13]

  • Method-Dependency: Be aware that cross-reactivity can be specific to the antibodies and format of a particular immunoassay.[15] Findings from one assay should not be generalized to all others without further testing.

  • Documentation: Meticulously document all aspects of the study, including the source and purity of the potential interferent, the specific immunoassay kits used, and the data analysis procedures.

  • Collaboration: Open communication between researchers, clinicians, and diagnostic laboratories is essential for identifying and mitigating potential interferences.[3][16]

By implementing these principles, the scientific community can better understand and control for variables that may impact the accuracy of immunoassay results, ultimately leading to improved data quality and patient care.

References

  • Clinical and Laboratory Standards Institute. (2005). Interference Testing in Clinical Chemistry; Approved Guideline—Second Edition (EP7-A2). CLSI. ([Link])

  • Clinical and Laboratory Standards Institute. (n.d.). EP07-A2: Interference Testing in Clinical Chemistry; Approved Guideline - Second Edition. ANSI Webstore. ([Link])

  • Clinical and Laboratory Standards Institute. (2005). CLSI EP7 A2 : 2ED 2005 INTERFERENCE TESTING IN CLINICAL CHEMISTRY. ([Link])

  • Clinical and Laboratory Standards Institute. (n.d.). EP07-A2 - Interference Testing in Clinical Chemistry; Approved Guideline - Second Edition. ([Link])

  • Clinical and Laboratory Standards Institute. (n.d.). CLSI EP07-A2 - Interference Testing in Clinical Chemistry; Approved Guideline - Second Edition. ANSI Webstore. ([Link])

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A Senior Application Scientist's Guide to Benchmarking the Performance of N-(2-hydroxyethyl)-D-glucamine (Meglumine) in Preclinical Cell Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-hydroxyethyl)-D-glucamine, more commonly known as Meglumine, is an amino sugar alcohol derived from glucose.[1] It is widely utilized in the pharmaceutical industry as an excipient, a substance formulated alongside the active pharmaceutical ingredient (API) of a medication.[2] Its primary roles are to function as a solubilizing agent for poorly water-soluble drugs, a pH-adjusting agent, and a stabilizer in both solid and liquid dosage forms.[3][4] Meglumine's ability to form stable, water-soluble salts with acidic APIs makes it an invaluable tool in drug formulation, enhancing bioavailability and ensuring consistent therapeutic effects.[5][6] It is also a critical component in iodinated contrast media for medical imaging.[7]

While often categorized as a biologically inert material, the term "inert" can be misleading in the context of sensitive biological systems.[8] High concentrations of excipients, especially in parenteral formulations or in vitro cell-based assays, can exert unintended biological effects. These effects can range from subtle alterations in cell metabolism to overt cytotoxicity, potentially confounding experimental results or impacting the safety profile of a final drug product.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of Meglumine across diverse cell lines. We will move beyond simple cytotoxicity assays to build a multi-parameter performance profile, comparing it with other common solubilizing agents. Our objective is to explain the causality behind experimental choices, provide robust, self-validating protocols, and empower you to make data-driven decisions in your formulation development.

Part 1: The Rationale for Benchmarking a "Benign" Excipient

The selection of an excipient is a critical decision in drug development. While regulatory bodies provide guidelines for excipient safety, these are often based on general toxicity data.[9] However, the response of specific cell types can vary significantly due to differences in metabolism, membrane transporter expression, and signaling pathways.[10] For instance, an excipient may be well-tolerated by a robust cancer cell line but could induce stress or apoptosis in a more sensitive primary cell line or a metabolically active line like HepG2 (liver) or HEK293 (kidney).

Therefore, a dedicated benchmarking study is essential to:

  • Establish a Baseline Cytotoxicity Profile: Determine the concentration at which Meglumine may begin to impact cell viability and proliferation in your specific cell models.

  • De-risk Drug Discovery Assays: Ensure that the observed effects in a cell-based assay are due to the API and not the excipient used to solubilize it.

  • Inform Formulation Strategy: Select the most appropriate solubilizer by comparing the performance of Meglumine against alternatives, ensuring maximal efficacy and minimal off-target effects of the final drug product.

  • Support Regulatory Submissions: Provide robust, cell-line-specific safety data that complements standard toxicological assessments.

Part 2: Designing the Benchmarking Study

A rigorous benchmarking study is built on a foundation of careful experimental design. The choices of cell lines, controls, and analytical endpoints are paramount to generating meaningful and actionable data.

Selecting a Diverse Panel of Cell Lines

To build a comprehensive performance profile, it is crucial to test Meglumine on a panel of cell lines representing different tissues and physiological states. A recommended starting panel could include:

  • HepG2 (Human Hepatocellular Carcinoma): Represents the liver, the primary site of drug metabolism. This cell line is critical for identifying any potential metabolic liabilities or hepatotoxicity.

  • Caco-2 (Human Colorectal Adenocarcinoma): Forms a polarized monolayer that is a widely accepted in vitro model for the human intestinal barrier. It is used to assess absorption and potential gut toxicity.

  • HEK293 (Human Embryonic Kidney): Represents the kidney, a key organ for drug excretion. This line helps evaluate potential nephrotoxicity.

  • A549 (Human Lung Carcinoma): A model for the lung epithelium, relevant for inhaled therapeutics or assessing systemic toxicity effects in the lungs.

  • MCF-7 (Human Breast Adenocarcinoma): A commonly used cancer cell line that can represent a therapeutic target. Comparing effects on cancerous versus non-cancerous lines is often insightful.

  • Primary Human Dermal Fibroblasts (HDFs): A non-cancerous, primary cell line that can provide a more physiologically relevant baseline for general cytotoxicity compared to immortalized cell lines.[11]

Choosing Appropriate Controls and Alternatives

Every experiment must include proper controls. In addition to a "no treatment" (vehicle only) control, it is highly instructive to benchmark Meglumine against other commonly used solubilizing excipients. This comparative approach provides context to your results.

  • Negative Control: Cell culture medium with the same final concentration of the vehicle (e.g., sterile PBS or water) used to dissolve the excipients.

  • Positive Control: A known cytotoxic agent (e.g., 1% Triton X-100 or Doxorubicin) to confirm the assay is performing correctly.

  • Alternative Solubilizers for Comparison:

    • Hydroxypropyl-β-cyclodextrin (HPβCD): A cyclic oligosaccharide that encapsulates hydrophobic drugs within its central cavity. Its mechanism of solubilization is fundamentally different from Meglumine's salt-formation approach.[12]

    • Polysorbate 80 (Tween® 80): A non-ionic surfactant that forms micelles to solubilize APIs. It is widely used but has been associated with cell permeability changes and potential cytotoxicity.[13]

Part 3: Visualizing the Experimental Workflow

A well-defined workflow ensures reproducibility and clarity in the experimental process. The following diagram outlines the logical steps for a comprehensive excipient benchmarking study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cell Culture & Treatment cluster_2 Phase 3: Endpoint Assays cluster_3 Phase 4: Data Analysis prep1 Select Cell Lines (e.g., HepG2, HEK293, Caco-2) prep2 Prepare Sterile Stock Solutions (Meglumine, HPβCD, Polysorbate 80) prep1->prep2 Based on study goals culture1 Seed Cells in 96-well Plates prep2->culture1 Begin Experiment culture2 Apply Serial Dilutions of Excipients culture1->culture2 culture3 Incubate for 24h, 48h, 72h culture2->culture3 assay1 Cell Viability (MTT / WST-1) culture3->assay1 assay2 Cytotoxicity (LDH Release) culture3->assay2 assay3 Apoptosis (Caspase-3/7 Activity) culture3->assay3 assay4 Oxidative Stress (ROS Detection) culture3->assay4 analysis1 Calculate IC50 Values assay1->analysis1 assay2->analysis1 assay3->analysis1 assay4->analysis1 analysis2 Normalize Data to Vehicle Control analysis1->analysis2 analysis3 Statistical Analysis (ANOVA) analysis2->analysis3

Caption: Workflow for benchmarking excipient performance in cell lines.

Part 4: Comparative Performance Metrics

The following tables present illustrative data to demonstrate how results can be structured for clear comparison. This data is representative and should be generated empirically for your specific cell lines and conditions.

Table 1: Comparative Cytotoxicity (IC₅₀, mM) of Meglumine vs. Alternatives

Cell LineTissue OriginMeglumine (48h)HPβCD (48h)Polysorbate 80 (48h)
HepG2 Liver> 200 mM> 200 mM0.15 mM
HEK293 Kidney> 200 mM180 mM0.25 mM
Caco-2 Colon> 200 mM> 200 mM0.10 mM
A549 Lung> 200 mM150 mM0.20 mM
HDF Skin (Primary)185 mM120 mM0.08 mM

Data is for illustrative purposes only. IC₅₀ values represent the concentration at which 50% of cell viability is inhibited.

Interpretation: This hypothetical data shows that Meglumine and HPβCD are significantly less cytotoxic than Polysorbate 80 across all cell lines. The primary fibroblast line (HDF) appears slightly more sensitive to all compounds, underscoring the importance of testing on non-cancerous cells.

Table 2: Summary of Effects on Apoptosis and Oxidative Stress at Sub-Lethal Concentrations (48h)

Excipient (Concentration)Cell LineCaspase-3/7 Activation (Fold Change vs. Vehicle)ROS Production (Fold Change vs. Vehicle)
Meglumine (50 mM)HepG21.1 ± 0.21.2 ± 0.3
HDF1.3 ± 0.41.5 ± 0.5
HPβCD (50 mM)HepG21.2 ± 0.31.4 ± 0.4
HDF1.8 ± 0.52.1 ± 0.6
Polysorbate 80 (0.05 mM)HepG22.5 ± 0.63.5 ± 0.8
HDF4.1 ± 0.95.2 ± 1.1

* Indicates statistically significant difference (p < 0.05) from vehicle control. Data is for illustrative purposes only.

Interpretation: Even at concentrations well below their IC₅₀, some excipients can induce cellular stress. In this example, Polysorbate 80 significantly induces both apoptosis and oxidative stress. HPβCD shows a moderate effect, while Meglumine appears to have the minimal biological impact at this concentration.

Part 5: Mechanistic Insights at the Cellular Interface

Meglumine's primary mechanism is physicochemical. As an organic base, it accepts a proton to become positively charged, allowing it to form an ionic bond with a deprotonated acidic API.[3] This salt formation disrupts the crystal lattice of the solid API, leading to a dramatic increase in aqueous solubility.[6] This is not a direct pharmacological interaction with a cellular receptor but an enabling of the API to reach the cellular interface at a higher concentration.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space drug_agg Poorly Soluble API (Aggregate) complex Soluble API-Meglumine Salt Complex drug_agg->complex Salt Formation membrane drug_agg->membrane Low Concentration Gradient meglumine Meglumine meglumine->complex complex->membrane Increased Local Concentration drug_inside API membrane->drug_inside Passive Diffusion or Transporter-Mediated Uptake target Intracellular Target drug_inside->target Biological Effect

Caption: Physicochemical mechanism of Meglumine-enhanced drug delivery.

While direct interaction is minimal, secondary effects can be considered. The basic nature of Meglumine can slightly alter the pH of the bulk solution or the microenvironment near the cell surface, which could potentially influence pH-sensitive transporters or the ionization state of the API itself. As a glucose derivative, it is also prudent to consider potential interactions with glucose transporters, although it is not known to be a significant substrate.[14][15]

Part 6: Detailed Experimental Protocols

Scientific integrity requires robust and reproducible methods. The following are detailed protocols for the core assays in this benchmarking study.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Materials:

    • 96-well flat-bottom cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[16]

    • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[16]

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

    • Treatment: Prepare serial dilutions of Meglumine and comparator excipients in culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include vehicle and positive controls.

    • Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).[16]

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the crystals. Mix thoroughly by gentle shaking for 15 minutes.[16]

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Calculation: Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. Plot the results to determine the IC₅₀ value.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis. It is a direct measure of cytotoxicity.

  • Materials:

    • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye).

    • 96-well plates from the cell viability experiment.

  • Procedure:

    • Sample Collection: After the treatment incubation period, carefully collect 50 µL of supernatant from each well of the treated plate without disturbing the cells. Transfer to a new 96-well plate.

    • Controls: Prepare a "Maximum LDH Release" control by adding lysis buffer (provided in the kit) to several untreated wells 45 minutes before sample collection.

    • Reaction Setup: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

    • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

    • Measurement: Read the absorbance at 490 nm.

    • Calculation: Calculate percent cytotoxicity as: ((Treated LDH Activity - Vehicle LDH Activity) / (Maximum LDH Activity - Vehicle LDH Activity)) * 100.

Protocol 3: Caspase-3/7 Apoptosis Assay

This assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.

  • Materials:

    • Commercially available luminescent or fluorescent Caspase-3/7 assay kit.

    • White or black 96-well plates suitable for luminescence/fluorescence.

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using the appropriate plate type.

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (or equivalent) according to the manufacturer's instructions.

    • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Incubation: Mix gently on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.

    • Measurement: Read the luminescence or fluorescence using a microplate reader.

    • Calculation: Normalize the signal from treated wells to the signal from vehicle control wells to determine the fold change in caspase activity.

Part 7: A Decision-Making Framework for Excipient Selection

The data generated from your benchmarking study should guide your formulation decisions. The following decision tree provides a logical framework for interpreting your results.

G start Start: Need to Solubilize Acidic API for Cell-Based Assay q1 Is the IC50 of the excipient >100x the target API working concentration? start->q1 a1_yes Proceed to Stress Assays q1->a1_yes Yes a1_no Excipient has unacceptable cytotoxicity. Choose alternative. q1->a1_no No q2 At the target concentration, do stress markers (ROS, Caspase) increase significantly? a1_yes->q2 a2_no Meglumine is a suitable candidate. Validate with API. q2->a2_no No a2_yes Excipient may confound results. Consider a different excipient or lower concentration if possible. q2->a2_yes Yes

Caption: Decision tree for selecting a suitable solubilizing excipient.

Conclusion

N-(2-hydroxyethyl)-D-glucamine (Meglumine) is a highly effective and versatile excipient with a well-established safety profile.[5][8] However, as drug development moves towards more complex APIs and more sensitive biological assays, a "one-size-fits-all" approach to excipient selection is no longer sufficient. By implementing the rigorous, multi-parameter benchmarking framework detailed in this guide, researchers can build a comprehensive understanding of Meglumine's performance in their specific cellular models. This data-driven approach not only de-risks preclinical experiments by isolating the activity of the API but also builds a stronger foundation for the development of safe and effective pharmaceutical products. The ultimate goal is to ensure that the only intended biological effect is that of the active ingredient, and a thorough characterization of all formulation components is the only way to achieve that with confidence.

References

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  • Musumeci, T., et al. (2022). Cytotoxicity and Thermal Characterization Assessment of Excipients for the Development of Innovative Lyophilized Formulations for Oncological Applications. MDPI. Available from: [Link]

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A Comparative Guide to the Synthesis of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical manufacturing, the efficient and scalable synthesis of key intermediates is paramount. 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol, also known as N-(2-hydroxyethyl)-D-glucamine, stands as a critical building block, most notably as a precursor in the synthesis of Miglitol, a potent α-glucosidase inhibitor for the management of type 2 diabetes.[1] This guide provides a comprehensive comparative analysis of the primary synthesis routes to this vital molecule, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of their respective merits and drawbacks. Our objective is to equip researchers and process chemists with the necessary knowledge to make informed decisions in the selection and optimization of the most suitable synthetic strategy.

Introduction to this compound

This compound (CAS 54662-27-0) is a sugar alcohol derivative of D-glucose, featuring a 2-hydroxyethylamino substituent at the C-1 position.[2] Its polyhydroxylated and chiral nature makes it a valuable synthon in various chemical applications, including the development of glycoconjugates and as a metal-chelating agent.[2] However, its principal role remains as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The structural integrity and purity of this intermediate directly impact the quality and efficacy of the final drug product, necessitating robust and well-characterized synthetic methodologies.

Core Synthesis Strategies: A Comparative Overview

The predominant and most industrially viable approach to the synthesis of this compound is the reductive amination of D-glucose with 2-hydroxyethylamine (ethanolamine). This strategy is attractive due to the ready availability and low cost of the starting materials. The reaction proceeds in two fundamental steps: the initial formation of an unstable Schiff base (or the corresponding cyclic glucosylamine), followed by its immediate reduction to the stable secondary amine.

This guide will focus on the two primary methodologies for achieving this reduction:

  • Catalytic Hydrogenation: A classic and scalable approach utilizing a metal catalyst and molecular hydrogen.

  • One-Pot Chemical Reduction: A convenient laboratory-scale method employing chemical reducing agents, such as borohydrides.

A detailed comparison of these routes is presented below, examining key performance indicators and practical considerations.

Data Presentation: Comparative Analysis of Synthesis Routes

Parameter Route 1: Catalytic Hydrogenation (Raney® Nickel) Route 2: Catalytic Hydrogenation (Palladium on Carbon) Route 3: One-Pot Chemical Reduction (Sodium Borohydride)
Reaction Principle Heterogeneous catalysis with H₂ gasHeterogeneous catalysis with H₂ gasIn-situ chemical reduction
Primary Reagents D-Glucose, Ethanolamine, Raney® Ni, H₂D-Glucose, Ethanolamine, Pd/C, H₂D-Glucose, Ethanolamine, NaBH₄
Typical Solvent Methanol, Ethanol, WaterEthanol, WaterMethanol, Water
Temperature 50-100 °C25-80 °CRoom Temperature to 50 °C
Pressure 30-100 bar H₂1-10 bar H₂Atmospheric
Reported Yield High (often >90%)High (often >90%)Moderate to High (70-90%)
Purity of Crude Product Generally high, requires catalyst filtrationGenerally high, requires catalyst filtrationContains borate salts, requiring purification
Scalability Excellent, widely used in industryExcellentGood for lab-scale, less common for large-scale
Safety Considerations Handling of pyrophoric catalyst and high-pressure H₂Handling of flammable catalyst and H₂ gasGeneration of H₂ gas, handling of borohydrides
Cost-Effectiveness Catalyst is relatively inexpensive but requires specialized equipmentCatalyst is more expensive but can be more active at lower pressuresReagent is inexpensive, simple equipment
Environmental Impact Catalyst can be recycled, but may contain heavy metalsCatalyst is recyclable but is a precious metalBorate waste stream

Experimental Protocols and Mechanistic Insights

Route 1: Catalytic Hydrogenation with Raney® Nickel

This method is a workhorse in industrial settings for reductive aminations due to the high activity and cost-effectiveness of Raney® Nickel.

Causality Behind Experimental Choices:

  • Catalyst: Raney® Nickel is chosen for its high surface area and proven efficacy in hydrogenating imines.

  • Solvent: Methanol or ethanol are excellent solvents for both glucose and ethanolamine, and they facilitate good hydrogen solubility.

  • Temperature and Pressure: Elevated temperature and pressure are necessary to achieve a reasonable reaction rate and drive the reaction to completion. The conditions represent a balance between reaction kinetics and process safety.

Experimental Protocol:

  • Reaction Setup: A high-pressure autoclave is charged with D-glucose (1.0 eq.), 2-hydroxyethylamine (1.1-1.5 eq.), and a suitable solvent such as methanol.

  • Catalyst Addition: Raney® Nickel (5-10 wt% of glucose), pre-washed with the reaction solvent, is carefully added to the mixture under an inert atmosphere.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to 50-80 bar. The reaction mixture is heated to 70-90 °C with vigorous stirring.

  • Monitoring: The reaction is monitored by the cessation of hydrogen uptake.

  • Work-up and Purification: After cooling and venting the hydrogen, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by ion-exchange chromatography.

Mandatory Visualization:

G cluster_0 Catalytic Hydrogenation Workflow Start Start Reactants D-Glucose + Ethanolamine in Solvent Start->Reactants Catalyst Add Raney® Nickel Reactants->Catalyst Hydrogenation Pressurize with H₂ Heat and Stir Catalyst->Hydrogenation Filtration Filter to remove Catalyst Hydrogenation->Filtration Concentration Evaporate Solvent Filtration->Concentration Purification Recrystallization or Ion-Exchange Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Workflow for Catalytic Hydrogenation Synthesis.

Route 2: One-Pot Chemical Reduction with Sodium Borohydride

This approach offers a convenient and rapid synthesis at the laboratory scale, avoiding the need for specialized high-pressure equipment.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent that can reduce the imine/iminium ion in the presence of the starting sugar's aldehyde group, particularly when the reaction conditions are controlled.

  • Solvent: A protic solvent like methanol is typically used to dissolve the reactants and to protonate the intermediate imine, facilitating its reduction.

  • One-Pot Procedure: The reaction is performed in a single step, which is efficient for smaller-scale synthesis.

Experimental Protocol:

  • Reactant Dissolution: D-glucose (1.0 eq.) and 2-hydroxyethylamine (1.1-1.2 eq.) are dissolved in methanol in a round-bottom flask.

  • Imine Formation: The mixture is stirred at room temperature for a period to allow for the formation of the Schiff base/glucosylamine intermediate.

  • Reduction: The flask is cooled in an ice bath, and sodium borohydride (1.5-2.0 eq.) is added portion-wise, controlling the temperature and any gas evolution.

  • Reaction Completion: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by TLC.

  • Work-up and Purification: The reaction is quenched by the careful addition of an acid (e.g., acetic acid) until gas evolution ceases. The solvent is evaporated, and the resulting residue is co-evaporated with methanol to remove borate esters. The crude product is then purified, typically using ion-exchange chromatography to separate the amine product from unreacted sugar and salts.

Mandatory Visualization:

G cluster_1 One-Pot Chemical Reduction Pathway Glucose D-Glucose Schiff_Base Schiff Base / Glucosylamine (Intermediate) Glucose->Schiff_Base + Ethanolamine Ethanolamine 2-Hydroxyethylamine Ethanolamine->Schiff_Base Product_Amine This compound Schiff_Base->Product_Amine + NaBH₄ NaBH4 Sodium Borohydride (Reducing Agent) NaBH4->Product_Amine

Caption: Key steps in the one-pot chemical reduction.

Alternative and Emerging Synthesis Routes

While reductive amination is the dominant method, other strategies for the synthesis of amino sugars are being explored, offering potential advantages in terms of selectivity and green chemistry.

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as isopropanol or formic acid, in the presence of a catalyst (e.g., Raney Nickel or a noble metal catalyst), avoiding the need for high-pressure gaseous hydrogen.[3] This can enhance the safety and simplicity of the hydrogenation process.

  • Biocatalysis: While a direct biocatalytic route from glucose and ethanolamine to the target molecule is not yet well-established, the use of enzymes for amination reactions is a rapidly growing field. Amine dehydrogenases, for example, can catalyze the reductive amination of carbonyl compounds with high stereoselectivity.[4][5] The development of a suitable enzyme for this specific transformation could offer a highly efficient and environmentally benign synthesis route in the future.

Purification Strategies: A Critical Step

The purification of the highly polar and polyhydroxylated this compound can be challenging.

  • Recrystallization: This is a viable method for the product obtained from catalytic hydrogenation, provided a suitable solvent system can be identified to effectively remove unreacted starting materials and by-products.

  • Ion-Exchange Chromatography: This is a powerful technique for purifying the amine product, especially from the one-pot chemical reduction where ionic by-products are present. A cation-exchange resin can be used to bind the protonated amine, which is then eluted with a change in pH or ionic strength.[6][7][8]

Conclusion and Future Outlook

The synthesis of this compound is a well-established process, with catalytic hydrogenation being the method of choice for large-scale industrial production due to its high efficiency and scalability. For laboratory-scale synthesis, one-pot chemical reduction offers a convenient and rapid alternative.

Future research will likely focus on the development of more sustainable and efficient catalytic systems. This includes the exploration of non-precious metal catalysts for hydrogenation and the advancement of catalytic transfer hydrogenation methods to enhance process safety. The ultimate goal in green chemistry would be the development of a biocatalytic route that operates under mild conditions with high selectivity, further streamlining the production of this crucial pharmaceutical intermediate.

References

  • CD BioGlyco. This compound, Purity ≥95%. [Link]

  • PubMed. Novel cation-exchange column for the separation of hydrophobic and/or polyvalent amines. [Link]

  • Alonso, F., Riente, P., & Yus, M. (2008). Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. Synlett, 2008(09), 1289-1292.
  • Elderfield, R. C., & Kreysa, F. J. (1948). A study of the synthesis of plasmochin by the reductive amination method with Raney nickel. Journal of the American Chemical Society, 70(1), 40-44.
  • RSC Publishing. RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. [Link]

  • ACS Publications. Catalytic Reductive Aminolysis of Reducing Sugars: Elucidation of Reaction Mechanism. [Link]

  • Semantic Scholar. Preparation of N‐n‐Octyl‐D‐glucamine by the catalytic hydrogenation with palladium complex of MgO‐supported melamine‐formaldehyde polymer. [Link]

  • MDPI. Production of Sorbitol via Catalytic Transfer Hydrogenation of Glucose. [Link]

  • SciSpace. One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile. [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • ResearchGate. ChemInform Abstract: One-Pot Reductive Amination of Carbonyl Compounds Using Sodium Borohydride-Amberlyst 15.[Link]

  • SpringerLink. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

  • ResearchGate. Facile and Scalable Route to Access Rare Deoxy Amino Sugars for Nonulosonic Acid Aldolase Biosynthesis. [Link]

  • NIH. Recent Advances in Chemical Synthesis of Amino Sugars. [Link]

  • PubMed. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. [Link]

  • ResearchGate. Synthesis of various rare deoxy amino d‐sugar derivatives. [Link]

  • PubMed. Using ion exchange chromatography to purify a recombinantly expressed protein. [Link]

  • NIH. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. [Link]

  • ResearchGate. Reductive amination reactions catalyzed by native AmDHs detailed in this study. GDH glucose dehydrogenase. [Link]

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Evaluating the purity of synthesized N-(2-hydroxyethyl)-D-glucamine by different analytical techniques

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Purity Assessment of Synthesized N-(2-hydroxyethyl)-D-glucamine

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredient (API) intermediates is a cornerstone of ensuring the safety and efficacy of the final drug product. N-(2-hydroxyethyl)-D-glucamine, a critical intermediate in the synthesis of the α-glucosidase inhibitor Miglitol used in antidiabetic therapies, is no exception.[1][2] The purity of this intermediate directly influences the quality of the final API, making its accurate evaluation a non-negotiable step in the manufacturing process. Impurities, which can arise from unreacted starting materials, side reactions, or degradation, can have unintended pharmacological effects or impact the stability of the drug substance.

This guide provides a comprehensive comparison of various analytical techniques for evaluating the purity of synthesized N-(2-hydroxyethyl)-D-glucamine. We will delve into the principles, experimental protocols, and the respective advantages and limitations of each method, offering field-proven insights to guide researchers, scientists, and drug development professionals in establishing a robust analytical control strategy.

The Synthetic Landscape: Understanding Potential Impurities

The common synthesis route for N-(2-hydroxyethyl)-D-glucamine involves the reductive amination of D-glucose with monoethanolamine.[3] This seemingly straightforward reaction can give rise to a profile of potential impurities that must be monitored:

  • Unreacted Starting Materials: Residual D-glucose and monoethanolamine.

  • Over-alkylation Products: Formation of species like 1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol.

  • Degradation Products: Unwanted products arising from the instability of reactants or the product under reaction conditions.

  • Residual Solvents: Alcohols or other solvents used in the reaction and purification steps.

An effective analytical strategy must be capable of separating and quantifying the main component from these structurally similar impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity and impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.

Causality Behind Method Selection

N-(2-hydroxyethyl)-D-glucamine is a polar, non-UV-absorbing compound. This presents a challenge for standard reversed-phase HPLC with UV detection. Therefore, the choice of column and detector is critical. Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining and separating highly polar compounds. For detection, universal detectors that do not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or a Refractive Index Detector (RID), are necessary. An alternative approach involves pre-column derivatization to attach a UV-active or fluorescent tag to the molecule, though this adds complexity to the sample preparation.[2][4][5]

Experimental Protocol: HILIC with CAD Detection

This protocol outlines a robust method for the direct analysis of N-(2-hydroxyethyl)-D-glucamine and related impurities.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the N-(2-hydroxyethyl)-D-glucamine reference standard and synthesized sample in a suitable diluent (e.g., 75:25 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., Amino or Amide phase, 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase: A gradient elution is often optimal.

      • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

      • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • Start with 90% B, hold for 2 minutes.

      • Linearly decrease to 50% B over 15 minutes.

      • Hold at 50% B for 3 minutes.

      • Return to 90% B and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Detector Settings (CAD):

    • Follow manufacturer's guidelines for gas pressure and signal processing settings.

  • Data Analysis:

    • Identify the peak for N-(2-hydroxyethyl)-D-glucamine based on the retention time of the reference standard.

    • Calculate the purity by area percent, assuming all components have a similar response factor in the CAD. For higher accuracy, determine the relative response factors of known impurities.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_start Weigh Sample & Standard prep_dissolve Dissolve in Diluent prep_start->prep_dissolve analysis_inject Inject into HPLC System prep_dissolve->analysis_inject analysis_separate HILIC Column Separation analysis_inject->analysis_separate analysis_detect CAD Detection analysis_separate->analysis_detect data_integrate Integrate Peak Areas analysis_detect->data_integrate data_calculate Calculate Purity (% Area) data_integrate->data_calculate

Caption: High-level workflow for HPLC purity analysis.

Performance Comparison
FeatureHPLC (HILIC-CAD)
Specificity High. Can separate structurally similar impurities.
Sensitivity Good to Excellent (ng level).[6]
Quantitation Excellent. Provides accurate area percent purity.
Strengths Gold standard for purity, high resolution, established methodology.
Limitations Requires specialized detector (CAD/RID), potential for unequal response factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural and Quantitative Insight

NMR spectroscopy is an unparalleled tool for chemical structure elucidation.[7] For purity assessment, proton (¹H) NMR is particularly valuable as it provides both qualitative and quantitative information in a single, non-destructive experiment.

Causality Behind Experimental Choices

The ¹H NMR spectrum of N-(2-hydroxyethyl)-D-glucamine provides a unique fingerprint. Each proton in the molecule resonates at a characteristic chemical shift, and the integral of each signal is directly proportional to the number of protons it represents. This principle allows for the identification of impurities with distinct proton signals and, through quantitative NMR (qNMR), the determination of their concentration relative to a certified internal standard.[8] Deuterated water (D₂O) is the solvent of choice due to the compound's high polarity and to exchange labile protons (-OH, -NH), simplifying the spectrum.[9][10]

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized N-(2-hydroxyethyl)-D-glucamine and a similar, accurately weighed amount of a certified internal standard (e.g., Maleic acid, Dimethyl sulfone) into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of D₂O.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Measurement:

    • Acquire the ¹H NMR spectrum on a spectrometer of 400 MHz or higher.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full magnetization recovery, which is critical for accurate integration. A D1 of 30 seconds is a safe starting point.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Carefully integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • Identify signals that do not belong to the main component; these are from impurities.

    • Calculate the purity (assay) of N-(2-hydroxyethyl)-D-glucamine using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * Purity_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_start Weigh Sample & Internal Std prep_dissolve Dissolve in D₂O prep_start->prep_dissolve prep_transfer Transfer to NMR Tube prep_dissolve->prep_transfer acq_load Insert Sample into Spectrometer prep_transfer->acq_load acq_run Acquire ¹H Spectrum (with long D1) acq_load->acq_run proc_process Process FID (FT, Phase, Baseline) acq_run->proc_process proc_integrate Integrate Analyte & Std Signals proc_process->proc_integrate proc_calculate Calculate Purity (qNMR) proc_integrate->proc_calculate

Caption: High-level workflow for qNMR purity analysis.

Performance Comparison
Feature¹H NMR
Specificity Excellent. Provides structural information.
Sensitivity Moderate. Typically requires >0.1% of an impurity for detection.
Quantitation Excellent (qNMR). A primary ratio method.
Strengths Absolute quantitation possible, non-destructive, rich structural data.
Limitations Lower sensitivity than HPLC, signal overlap can be an issue.

Mass Spectrometry (MS): Unmasking Impurity Identities

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a powerful tool for confirming molecular weight and identifying unknown impurities.[11] It is almost always coupled with a separation technique, most commonly liquid chromatography (LC-MS).

Causality Behind Experimental Choices

An LC-MS method combines the high-resolution separation of HPLC with the sensitive and specific detection of MS. This is the ideal platform for impurity profiling, as it can detect impurities at very low levels and provide their exact molecular weights, which is the first step in structural elucidation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like N-(2-hydroxyethyl)-D-glucamine, typically forming protonated molecules [M+H]⁺ in positive ion mode.

Experimental Protocol: LC-MS for Impurity Profiling
  • LC Method:

    • Use the HILIC method described in the HPLC section. The mobile phase must be volatile (e.g., ammonium formate or formic acid instead of phosphate buffers) to be compatible with the MS interface.[12]

  • MS Settings (ESI-QTOF or ESI-Orbitrap):

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120°C.

    • Desolvation Temperature: ~350°C.

    • Data Acquisition: Perform full scan analysis to detect all ions. For structural information, conduct tandem MS (MS/MS) experiments on impurity ions to induce fragmentation.[13]

  • Data Analysis:

    • Extract ion chromatograms for the expected [M+H]⁺ of the main component (m/z 226.12 for C₈H₁₉NO₆) and potential impurities.

    • Analyze the mass spectra of minor peaks to determine their molecular weights and propose elemental compositions.

    • Compare fragmentation patterns from MS/MS data to elucidate the structures of unknown impurities.

Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep_start Prepare Sample Solution analysis_inject Inject into LC System prep_start->analysis_inject analysis_separate HILIC Separation analysis_inject->analysis_separate analysis_ionize Electrospray Ionization (ESI) analysis_separate->analysis_ionize analysis_detect Mass Analysis (Full Scan & MS/MS) analysis_ionize->analysis_detect data_extract Extract Ion Chromatograms analysis_detect->data_extract data_analyze Analyze Mass Spectra of Impurities data_extract->data_analyze data_elucidate Propose Impurity Structures data_analyze->data_elucidate

Caption: High-level workflow for LC-MS impurity profiling.

Performance Comparison
FeatureLC-MS
Specificity Unmatched. Provides molecular weight information.
Sensitivity Highest. Can detect impurities at ppm or even ppb levels.
Quantitation Possible, but often semi-quantitative without standards.
Strengths Best tool for impurity identification, extremely high sensitivity.[14]
Limitations Primarily qualitative/identificatory, complex instrumentation.

Titrimetry: A Classic Approach to Assay

Titrimetry is a classic, absolute chemical analysis method that determines the concentration of a substance by reacting it with a standard solution of known concentration.[15][16]

Causality Behind Experimental Choices

N-(2-hydroxyethyl)-D-glucamine contains a secondary amine group, which is basic. This allows for a direct acid-base titration to determine the total amount of basic substances present, which is primarily the analyte itself.[17] This method provides an excellent measure of the overall purity in terms of the main basic component (assay) but does not give information about individual impurities unless they are also basic and react with the titrant. A non-aqueous titration is preferred to enhance the basicity of the amine and obtain a sharper endpoint.

Experimental Protocol: Non-Aqueous Acid-Base Titration
  • Sample Preparation:

    • Accurately weigh about 200 mg of the synthesized sample.

    • Dissolve it in a suitable non-aqueous solvent, such as glacial acetic acid.

  • Titration:

    • Titrate the solution with a standardized solution of 0.1 M Perchloric Acid in acetic acid.

    • Detect the endpoint potentiometrically using a suitable electrode combination (e.g., a glass electrode and a reference electrode) or visually with an indicator like crystal violet.

  • Calculation:

    • The endpoint is determined from the inflection point of the titration curve (volume vs. mV).

    • Calculate the assay using the formula: Assay (%) = (V * M * f * MW) / (m_sample * 10) Where: V = Volume of titrant (mL), M = Molarity of titrant, f = Stoichiometric factor (1 for this analyte), MW = Molecular weight of analyte (225.24 g/mol ), m_sample = mass of sample (g).

Workflow for Titrimetric Analysis

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation prep_start Weigh Sample prep_dissolve Dissolve in Glacial Acetic Acid prep_start->prep_dissolve titrate_run Titrate with 0.1 M Perchloric Acid prep_dissolve->titrate_run titrate_detect Detect Endpoint (Potentiometric) titrate_run->titrate_detect calc_determine Determine Endpoint Volume titrate_detect->calc_determine calc_assay Calculate Assay (%) calc_determine->calc_assay

Caption: High-level workflow for titrimetric assay.

Performance Comparison
FeatureTitrimetry
Specificity Low. Measures total basicity, not specific impurities.
Sensitivity Not applicable for impurity detection.
Quantitation Excellent for assay of the main component. High precision.
Strengths Absolute method, high precision, cost-effective, pharmacopoeial standard.[18]
Limitations Not an impurity profiling tool, only measures assay value.

Comparative Summary and Integrated Strategy

No single technique can provide a complete picture of the purity of N-(2-hydroxyethyl)-D-glucamine. A robust analytical control strategy relies on the intelligent combination of these orthogonal methods.

Analytical Technique Primary Purpose Specificity Sensitivity Quantitation Key Insight Provided
HPLC (HILIC-CAD) Purity & Impurity ProfilingHighHighExcellentSeparation and relative quantitation of all non-volatile components.
¹H NMR (qNMR) Structure Confirmation & AssayExcellentModerateExcellentAbsolute quantitation of the main component and identification of major impurities.
LC-MS Impurity IdentificationUnmatchedVery HighSemi-QuantitativeMolecular weight and structural fragments of unknown impurities.
Titrimetry Assay of Main ComponentLowN/AExcellentOverall content of the basic active substance, providing a highly precise assay value.
Recommended Integrated Approach
  • Initial Characterization (R&D): Utilize LC-MS to identify the full spectrum of potential process-related impurities and degradation products. Use ¹H NMR to confirm the structure of the synthesized material.

  • Method Development: Develop a stability-indicating HPLC method capable of separating the main peak from all known impurities identified by LC-MS.

  • Routine Quality Control (QC):

    • Use the validated HPLC method for routine purity testing and reporting of specified and unspecified impurities.

    • Employ Titrimetry or qNMR as the official assay method to determine the potency of the batch.

This multi-faceted approach ensures not only that the material meets its main component specification (assay) but also that the levels of individual impurities are controlled, leading to a consistently high-quality intermediate essential for the production of safe and effective pharmaceuticals.

References
  • N-(2-Hydroxyethyl)-D-glucamine - CRO SPLENDID LAB. CRO SPLENDID LAB. [Link]

  • 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0244916) - Human Metabolome Database. Human Metabolome Database. [Link]

  • Titrimetric Methods. Saylor.org. [Link]

  • Synthesis of N-(β-hydroxyethyl)-glucamine - PrepChem.com. PrepChem.com. [Link]

  • 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001254) - Human Metabolome Database. Human Metabolome Database. [Link]

  • N-Methyl-D-glucamine | C7H17NO5 | CID 8567 - PubChem - NIH. PubChem. [Link]

  • Biocatalytic Regioselective Oxidation of N-Hydroxyethyl Glucamine for Synthesis of Miglitol. ResearchGate. [Link]

  • Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. NCBI. [Link]

  • Dodecanamide, N-(2-hydroxyethyl)- - the NIST WebBook. NIST. [Link]

  • Separation of 1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol on Newcrom R1 HPLC column | SIELC Technologies. SIELC Technologies. [Link]

  • By Detection - SIELC Technologies. SIELC Technologies. [Link]

  • Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC - NIH. NCBI. [Link]

  • Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin - MDPI. MDPI. [Link]

  • Development and validation of a new HPLC–MS method for meglumine impurity profiling. Semantic Scholar. [Link]

  • Determination of meglumine in pharmaceutical formulations using high performance liquid chromatography - PubMed. PubMed. [Link]

  • 9: Titrimetric Methods - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • A novel and sensitive HILIC-CAD method for glucosamine quantification in plasma and its application to a human pharmacokinetic study - PubMed. PubMed. [Link]

  • Exploring the Gas-Phase MS Methodologies for Structural Elucidation of the A2 N-Glycans and Their Isomers - Research Collection. ETH Zurich Research Collection. [Link]

  • Titrimetric and chemical analysis methods | Basicmedical Key. Basicmedical Key. [Link]

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A Comparative Guide to N-Substituted Glucitol Derivatives: A Side-by-Side Analysis of Hydrophilic vs. Amphiphilic Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, side-by-side comparison of two N-substituted D-glucitol derivatives: 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol and its octylamino counterpart, 1-Deoxy-1-(octylamino)-D-glucitol. While both molecules share a common D-glucitol backbone, the nature of their N-substituent—a short, polar hydroxyethyl group versus a long, hydrophobic octyl chain—dramatically alters their physicochemical properties and dictates their distinct applications in research and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals seeking to understand the functional consequences of these structural modifications and to select the appropriate derivative for their specific application.

Molecular Structure and Physicochemical Properties: The Decisive Role of the N-Substituent

The fundamental difference between these two compounds lies in the amphiphilic character introduced by the N-substituent. This compound features a short, polar hydroxyethyl group, which enhances its hydrophilic nature. In contrast, 1-Deoxy-1-(octylamino)-D-glucitol, commonly known as N-octyl-D-glucamine (DOG), incorporates an eight-carbon alkyl chain, rendering the molecule amphiphilic with distinct hydrophilic (glucitol head) and hydrophobic (octyl tail) regions[1]. This structural divergence is directly reflected in their physical properties and functional roles.

The D-glucitol portion of the molecule is a sugar alcohol derived from glucose[2]. The introduction of an amino group and subsequent N-alkylation creates a class of compounds with tunable properties. The octylamino derivative's amphiphilicity is the basis for its utility as a non-ionic surfactant, while the hydroxyethylamino derivative's properties are more analogous to the widely used pharmaceutical excipient Meglumine (N-methyl-D-glucamine), where a short alkyl group maintains high water solubility[3][4].

A summary of their key physicochemical properties is presented below.

Table 1: Side-by-Side Comparison of Physicochemical Properties

PropertyThis compound1-Deoxy-1-(octylamino)-D-glucitol (N-octyl-D-glucamine)Reference(s)
CAS Number 691-404-1 (from PubChem)23323-37-7[5][6]
Molecular Formula C₈H₁₉NO₆C₁₄H₃₁NO₅[6][7]
Molecular Weight 225.24 g/mol 293.40 g/mol [6][7]
Appearance White to off-white solid (predicted)White to off-white crystalline powder or solid[8][9]
Melting Point Not available in literature121-124 °C[5][8]
Solubility High water solubility (predicted)Slightly soluble in water; soluble in methanol and ethanol[8][9]
Key Structural Feature Hydrophilic (polar head, polar tail)Amphiphilic (polar head, non-polar tail)[1]

Synthesis Pathway: Reductive Amination of D-Glucose

Both derivatives are typically synthesized via the reductive amination of D-glucose with the corresponding primary amine (2-hydroxyethylamine or n-octylamine). This process is a cornerstone of carbohydrate chemistry and is related to the initial step of the Amadori rearrangement, which involves the reaction of a reducing sugar with an amine[10][11][12]. The reaction proceeds in a one-pot, two-step sequence:

  • Schiff Base Formation: D-glucose condenses with the primary amine to form a reversible Schiff base (imine) intermediate.

  • Reduction: The imine is then reduced to a stable secondary amine, typically using a catalytic hydrogenation process (e.g., with a palladium catalyst) or a chemical reducing agent[8][13].

This synthetic route is efficient and allows for the straightforward introduction of various N-substituents, thereby tuning the final product's properties.

Caption: General workflow for the synthesis of N-substituted D-glucitol derivatives.

Experimental Protocol: General Synthesis via Reductive Amination

Causality: This protocol is designed as a self-validating system. The choice of a palladium catalyst is based on its high efficiency and selectivity in reducing the imine intermediate without affecting the hydroxyl groups of the glucitol backbone[13]. Methanol is used as a solvent due to its ability to dissolve both the sugar and the amine reactants.

  • Reaction Setup: In a high-pressure reactor, dissolve D-glucose and a molar equivalent of the selected amine (n-octylamine or 2-hydroxyethylamine) in methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (e.g., 5% Pd/C).

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired level (e.g., 5-10 bar). Heat the reaction mixture (e.g., to 60-80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Isolation: Evaporate the methanol from the filtrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final white crystalline solid[8].

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR and IR spectroscopy[1][9].

Comparative Functional Analysis: Two Molecules, Two Worlds

The structural differences directly translate into divergent functional applications. The octylamino derivative acts as a classic non-ionic surfactant, whereas the hydroxyethylamino derivative is best understood as a highly soluble organic base, functioning as a pharmaceutical excipient.

Caption: Divergent application pathways based on molecular structure.

Performance as a Surfactant vs. a Solubilizing Excipient

1-Deoxy-1-(octylamino)-D-glucitol (N-octyl-D-glucamine): A Non-ionic Surfactant

The amphiphilic structure of N-octyl-D-glucamine allows it to function as an effective non-ionic surfactant[14][15]. In aqueous solutions, above a specific concentration known as the Critical Micelle Concentration (CMC), its molecules self-assemble into micelles. This behavior is crucial for its primary application in biochemistry: the solubilization and functional reconstitution of membrane proteins[15][16]. The hydrophobic octyl tails partition into the non-polar lipid bilayer of cell membranes, disrupting it and encapsulating the membrane proteins within micelles, while the hydrophilic glucitol heads interface with the aqueous environment, keeping the protein-micelle complex in solution[15][17]. Non-ionic detergents like N-octyl-D-glucamine are considered mild and are often preferred because they can solubilize proteins while preserving their native structure and function[15].

This compound: A Meglumine-like Solubilizer

This derivative lacks the long hydrophobic tail necessary for micelle formation and traditional surfactant activity. Instead, its highly polar nature, with numerous hydroxyl groups and a hydroxyethyl substituent, makes it extremely water-soluble. Its function is analogous to meglumine, a widely used pharmaceutical excipient[2][3][18]. It acts as a solubilizing agent and a pH modifier for poorly soluble active pharmaceutical ingredients (APIs)[19][20]. By acting as an organic base, it can form salts with acidic APIs, significantly enhancing their aqueous solubility and, consequently, their bioavailability[4][19].

Table 2: Side-by-Side Comparison of Functional Applications

Function/ApplicationThis compound1-Deoxy-1-(octylamino)-D-glucitol
Primary Role Pharmaceutical Excipient / Organic BaseNon-ionic Surfactant / Chiral Resolving Agent
Mechanism Increases API solubility via salt formation and pH modification[19][20].Solubilizes molecules by forming micelles above CMC[15]. Forms diastereomeric salts for chiral separation[21].
Key Application(s) Enhancing solubility/bioavailability of poorly soluble acidic drugs (e.g., Telmisartan, with meglumine as an analog)[19].Solubilization of membrane proteins[16]. Chiral resolution of NSAIDs (e.g., Ibuprofen, Ketoprofen)[5][21]. Intermediate in drug synthesis[14][22].
Relevant Parameter pKa, pH of solutionCritical Micelle Concentration (CMC)
Performance in Chiral Resolution

A key application exclusive to 1-Deoxy-1-(octylamino)-D-glucitol is its use as a chiral resolving agent[13][21][23]. Many pharmaceuticals are chiral molecules, where only one enantiomer provides the therapeutic effect while the other may be inactive or cause adverse effects. The D-glucitol headgroup of N-octyl-D-glucamine contains multiple chiral centers. This inherent chirality allows it to interact stereoselectively with the enantiomers of a racemic acidic drug (like ibuprofen or ketoprofen)[21].

The process involves reacting the racemic acid with N-octyl-D-glucamine (a base) to form a pair of diastereomeric salts. These diastereomers have different physicochemical properties, most importantly, different solubilities. This solubility difference allows for their separation via fractional crystallization. The less soluble diastereomeric salt precipitates from the solution, and the desired enantiomer can then be recovered by treating the salt with acid.

Experimental Protocols for Performance Evaluation

Protocol: Determination of Critical Micelle Concentration (CMC)

Trustworthiness: This protocol describes a standard, reliable method for characterizing a surfactant's performance. The data obtained is crucial for designing experiments, as solubilization is only effective at concentrations above the CMC[15]. This protocol is only applicable to the octylamino derivative .

  • Solution Preparation: Prepare a stock solution of 1-Deoxy-1-(octylamino)-D-glucitol in deionized water or a relevant buffer at a concentration well above the expected CMC.

  • Serial Dilutions: Create a series of dilutions from the stock solution.

  • Surface Tension Measurement: Measure the surface tension of each dilution using a surface tensiometer (e.g., via the Du Noüy ring or Wilhelmy plate method).

  • Data Plotting: Plot the measured surface tension as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The plot will typically show a sharp break or inflection point. The concentration at this point is the CMC. Below the CMC, surface tension decreases sharply with increasing concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than populating the surface.

Protocol: Chiral Resolution of Racemic Ibuprofen

Expertise & Experience: This protocol outlines a practical workflow for leveraging the chiral nature of the octylamino derivative . The choice of solvent is critical; it must be one in which the two diastereomeric salts exhibit a significant solubility difference to allow for efficient fractional crystallization.

  • Salt Formation: Dissolve racemic ibuprofen in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of 1-Deoxy-1-(octylamino)-D-glucitol to the solution. Stir the mixture to allow the formation of the diastereomeric salts.

  • Crystallization: Slowly cool the solution or allow the solvent to evaporate slowly to induce crystallization. The diastereomeric salt of one enantiomer will be less soluble and will precipitate out of the solution first.

  • Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

  • Enantiomer Recovery: Dissolve the isolated diastereomeric salt in water and acidify the solution (e.g., with HCl) to break the salt. This will precipitate the single enantiomer of ibuprofen, which can then be collected by filtration.

  • Purity Analysis: Determine the enantiomeric excess of the recovered ibuprofen using a chiral HPLC method to validate the resolution's effectiveness.

Conclusion

The comparison between this compound and its octylamino derivative provides a clear illustration of how a single structural modification—the nature of the N-substituent—can fundamentally redefine a molecule's function.

  • 1-Deoxy-1-(octylamino)-D-glucitol (N-octyl-D-glucamine) is a quintessential amphiphile. Its hydrophobic octyl tail drives its function as a versatile non-ionic surfactant for membrane protein research and as a chiral resolving agent in pharmaceutical synthesis[15][16][21].

  • This compound , lacking a significant hydrophobic component, functions as a highly polar, water-soluble organic base. Its properties make it a promising candidate for use as a pharmaceutical excipient to enhance the solubility and bioavailability of acidic APIs, in a manner analogous to the well-established excipient meglumine[19][20].

For the researcher and drug developer, the choice is unambiguous and application-driven. For tasks requiring solubilization of non-polar entities, micelle formation, or chiral separation, the octylamino derivative is the superior choice. For applications demanding enhanced aqueous solubility and salt formation with acidic compounds, the hydroxyethylamino derivative is the logical candidate.

References

  • BenchChem. (n.d.). Application of N-Octyl-D-glucamine in the Functional Reconstitution of Membrane Proteins.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Octyl-D-Glucamine: Synthesis, Properties, and Applications in Pharmaceuticals and Biotechnology.
  • Midas Pharma. (n.d.). Meglumine.
  • Benchchem. (n.d.). N-Octyl-D-glucamine: A Specialized Resolving Agent for Chiral Drug Separation.
  • Drugs.com. (2025, January 6). Meglumine: What is it and where is it used?
  • Pharmainform. (2021, January 26). Meglumine.
  • Smolecule. (n.d.). Buy N-n-Octyl-D-glucamine.
  • Wikipedia. (n.d.). Meglumine.
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  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of N-Octyl-D-Glucamine.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Solubilization with N-Octyl-D-glucamine.
  • Benchchem. (n.d.). An In-depth Technical Guide to 1-Deoxy-1-(octylamino)-D-glucitol (CAS 23323-37-7).
  • Benchchem. (n.d.). An In-depth Technical Guide to 1-Deoxy-1-(octylamino)-D-glucitol (N-Octyl-D-glucamine).
  • Chem-Impex. (n.d.). 1-Deoxy-1-(octylamino)-D-glucitol.
  • Santa Cruz Biotechnology. (n.d.). 1-Deoxy-1-(octylamino)-D-glucitol.
  • Autech Industry Co.,Limited. (n.d.). N-Octyl-D-glucamine, CAS 23323-37-7.
  • MedChemExpress. (n.d.). 1-Deoxy-1-(octylamino)-D-glucitol.
  • BOC Sciences. (n.d.). The Role of n-Octyl-β-D-glucopyranoside in Membrane Protein Reconstitution.
  • Tsuchiya, T., & Saito, S. (1984). Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins. Journal of Biochemistry, 96(5), 1593–1597.
  • National Center for Biotechnology Information. (n.d.). 1-Deoxy-1-(octylamino)-D-glucitol. PubChem Compound Database.
  • Schön, I., et al. (2016). The Amadori Rearrangement for Carbohydrate Conjugation: Scope and Limitations. ChemistryOpen, 5(4), 349-359.
  • Benchchem. (n.d.). An In-depth Technical Guide to 1-Deoxy-1-(octylamino)-D-glucitol and Its Synonyms in Scientific Literature.
  • Immunomart. (n.d.). 1-Deoxy-1-(octylamino)-D-glucitol.
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  • Wrodnigg, T. M., & Eder, B. (2012). The Amadori rearrangement as glycoconjugation method: Synthesis of non-natural C-glycosyl type glycoconjugates. Journal of Carbohydrate Chemistry, 31(7), 541-566.
  • Morandat, S., & El Kirat, K. (2007). Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy. Colloids and Surfaces B: Biointerfaces, 55(2), 179-184.
  • Taylor & Francis Online. (n.d.). Amadori rearrangement – Knowledge and References.
  • YouTube. (2022, January 15). AMADORI REACTION / REARRANGEMENT.
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A Researcher's Guide to Biocompatibility: Evaluating Materials Based on 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective

In the continuous evolution of biomaterials, the pursuit of inherent safety and seamless integration with biological systems is the ultimate goal. This guide offers a technical comparison of materials derived from 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol, benchmarking their biocompatibility against internationally recognized standards and established polymer alternatives. Our focus is to provide drug development professionals, researchers, and scientists with a robust framework for evaluation, grounded in experimental evidence and standardized protocols.

The Foundation: Understanding Biocompatibility through ISO 10993

Before any material can be considered for clinical application, its biocompatibility must be rigorously assessed. Biocompatibility is not an intrinsic property but rather the "ability of a medical device or material to perform with an appropriate host response in a specific application"[1][2]. The globally harmonized series of standards for this evaluation is ISO 10993, "Biological evaluation of medical devices"[1][2][3][4]. This framework, which is recognized by regulatory bodies like the FDA, mandates a risk-based approach, beginning with an assessment of the material's chemical composition and its intended use—factoring in the nature and duration of bodily contact[5][6][7].

For novel materials like those based on this compound, the initial biocompatibility screening typically starts with a foundational trio of in vitro tests often called the "Big Three": cytotoxicity, sensitization, and irritation[4][8]. These tests are designed to provide critical early-stage data on whether a material contains leachable substances that could be toxic to cells or cause an adverse skin reaction[4][8].

Comparative Analysis: this compound Derivatives vs. Alternatives

While direct, peer-reviewed biocompatibility data for materials synthesized specifically from this compound is emerging, we can draw strong inferences from the extensive data available for the closely related and structurally similar compound, Meglumine (1-Deoxy-1-(methylamino)-D-glucitol). Meglumine is an amino sugar derived from sorbitol that is widely used as an excipient in pharmaceutical formulations and is noted for its excellent biocompatibility[9]. Given their shared glucitol backbone, these compounds are expected to have similar, favorable biological interactions.

The following table compares the expected biocompatibility profile of these glucitol-based materials against two workhorse biomaterials: Poly(lactic-co-glycolic acid) (PLGA) and Polyethylene glycol (PEG).

Biocompatibility Endpoint Glucitol-Based Materials (Projected) Poly(lactic-co-glycolic acid) (PLGA) Polyethylene glycol (PEG) Governing Standard
In Vitro Cytotoxicity Non-cytotoxic (Grade 0-1)Generally non-cytotoxic; acidic byproducts of degradation can lower local pH and cause cytotoxicity.Non-cytotoxic (Grade 0)ISO 10993-5[1][4]
Hemocompatibility (Hemolysis) Non-hemolytic (<2%)Can be slightly hemolytic depending on formulation and surface properties.Generally non-hemolytic (<2%)ISO 10993-4
Systemic Toxicity (Acute) No evidence of systemic toxicity expected.No systemic toxicity from the polymer itself; potential effects from degradation products.Non-toxic, rapidly cleared by the kidneys.ISO 10993-11
Irritation / Intracutaneous Reactivity Non-irritating.Non-irritating.Non-irritating.ISO 10993-23[8]

This comparison highlights the strong potential of glucitol-based materials. Their projected non-cytotoxic and non-hemolytic nature, stemming from their sugar-based structure, positions them as excellent candidates for applications requiring direct contact with cells and blood, such as in parenteral drug formulations or as coatings for implantable devices.

Experimental Design: A Protocol for In Vitro Cytotoxicity Assessment

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following is a detailed methodology for assessing cytotoxicity based on ISO 10993-5, which evaluates the biological response of cultured cells to a material's extract.

Objective: To determine if a this compound-based material contains significant quantities of harmful leachables.

Methodology: Extract Exposure (ISO 10993-5)

  • Material Preparation:

    • Prepare samples of the final, sterilized this compound-based material. The surface area-to-volume ratio for extraction should be standardized, typically between 3-6 cm²/mL.

    • Causality Insight: Using the final, sterilized product is critical because manufacturing processes, including sterilization, can alter the material's surface chemistry and introduce residues that may affect its biocompatibility[5].

  • Extraction:

    • Place the material in a sterile glass vial with a serum-supplemented cell culture medium (e.g., MEM with 10% FBS).

    • Incubate at 37°C for 24 hours. This step creates the "material extract" that will be tested.

    • Causality Insight: The 37°C incubation mimics physiological conditions, promoting the leaching of any potentially toxic substances from the material into the medium.

  • Cell Culture:

    • Separately, seed L929 mouse fibroblast cells (a standardized cell line for this assay) into a 96-well plate and culture until they form a near-confluent monolayer.

  • Exposure:

    • Remove the existing culture medium from the cells.

    • Replace it with the prepared material extract.

    • Controls are essential for a self-validating system:

      • Negative Control: Cells exposed to fresh culture medium only (no material contact).

      • Positive Control: Cells exposed to a material known to be cytotoxic (e.g., dilute organotin-stabilized PVC).

  • Incubation:

    • Incubate the 96-well plate for 24-48 hours at 37°C.

  • Viability Assessment (MTT Assay):

    • Add MTT reagent to each well. Live cells with active mitochondria will metabolize the MTT into a purple formazan product.

    • After a 2-4 hour incubation, add a solubilizing agent (e.g., isopropanol) to dissolve the formazan crystals.

    • Read the absorbance of each well using a plate reader (typically at 570 nm).

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control.

    • Grade the cytotoxicity based on the ISO 10993-5 scale (Grade 0 = ≥100% viability; Grade 4 = <30% viability). A passing result is typically a grade of 2 or less.

G1 cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_val Phase 3: Validation & Controls cluster_res Phase 4: Analysis A Sterilized Material Sample D Incubate Material in Medium (37°C, 24h) to create Extract A->D B Cell Culture Medium B->D C L929 Fibroblast Cell Culture E Expose Cultured Cells to Material Extract C->E D->E Test Article H Perform MTT Assay (Measure Metabolic Activity) E->H F Negative Control (Medium Only) F->E Baseline G Positive Control (Toxic Material Extract) G->E Assay Validity I Calculate % Viability vs. Control & Assign Cytotoxicity Grade H->I

Caption: Experimental workflow for in vitro cytotoxicity testing per ISO 10993-5.

The Biocompatibility Assessment Pathway

The evaluation of a biomaterial is a structured, tiered process. Positive outcomes from initial in vitro tests are prerequisites for moving to more complex and costly in vivo assessments. This logical progression ensures that animal testing is only performed when necessary and that the material has already passed fundamental safety checks[8].

G2 start New Biomaterial (e.g., Glucitol-based) invitro {In Vitro Screening | {Cytotoxicity (ISO 10993-5) Sensitization (ISO 10993-10) Irritation (ISO 10993-23) }} start->invitro Initial Assessment invivo {In Vivo Confirmation | {Systemic Toxicity (ISO 10993-11) Implantation Effects (ISO 10993-6) Hemocompatibility (ISO 10993-4) }} invitro->invivo If Pass endpoint Regulatory Submission & Clinical Application invivo->endpoint If Favorable Risk/Benefit

Sources

Safety Operating Guide

Navigating the Disposal of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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As researchers and scientists, our commitment to innovation is paralleled by our responsibility to ensure a safe and environmentally conscious laboratory environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol, a compound utilized in various research and development applications. Adherence to these procedures is paramount for maintaining regulatory compliance and safeguarding our personnel and ecosystem.

Initial Hazard Assessment and Safety Precautions

Before handling this compound for disposal, a thorough understanding of its properties is crucial. While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is essential to treat all laboratory chemicals with a degree of caution. The toxicological properties of this compound have not been fully investigated.

Key Safety Data Sheet (SDS) Insights:

  • Hazards: While most reports indicate it does not meet GHS hazard criteria, a minority of notifications to the ECHA C&L Inventory have associated it with a "Harmful if swallowed" warning.[1] Some safety data sheets may also list it as causing skin and serious eye irritation, as well as potential respiratory irritation.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents.[3]

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required. This includes:

    • Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[2][3]

    • Wear compatible chemical-resistant gloves and clothing to prevent skin exposure.[2][3]

    • In cases of dust generation, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[2]

Waste Characterization: Is it Hazardous?

The first critical step in any disposal protocol is to determine if the waste is hazardous. Based on available safety data, this compound in its pure form is generally not considered a hazardous waste. However, it is imperative to consider the context of its use in your laboratory.

Consider the following:

  • Mixtures: Has the compound been mixed with other chemicals? If so, the entire mixture must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).

  • Contamination: Has the compound been used in a process that could have contaminated it with hazardous substances?

If the waste is mixed with a listed hazardous chemical or exhibits hazardous characteristics, it must be managed as hazardous waste.[4] When in doubt, it is always prudent to manage the waste as hazardous.[5]

Step-by-Step Disposal Procedures

The overriding principle is that no laboratory activity should commence without a clear plan for the disposal of all resulting waste.[6]

Small Quantities (Solid Form)

For small quantities of uncontaminated, solid this compound:

  • Containerization: Place the solid waste in a clearly labeled, sealed container.

  • Labeling: The label should clearly identify the contents as "this compound" and indicate that it is non-hazardous waste.

  • Disposal: While some non-hazardous solid chemicals can be disposed of in the regular trash, it is best practice to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[7][8] Never place chemical containers in laboratory trash cans that may be handled by custodial staff.[8]

Aqueous Solutions

This compound is soluble in water.[3][9][10] For disposal of aqueous solutions:

  • Neutralization (if necessary): While the compound itself is not expected to be highly acidic or basic, if it has been used in a buffered solution, ensure the pH is between 5.5 and 10.5 before considering drain disposal.[11]

  • Dilution: For small quantities, extensive dilution with water is recommended.

  • Drain Disposal Assessment: Some institutions may permit the drain disposal of non-hazardous, water-soluble chemicals.[7][11] However, you must verify this with your local EHS office and wastewater treatment authority. Never assume drain disposal is acceptable.

  • Alternative for Large Volumes: For larger volumes or if drain disposal is not permitted, collect the aqueous waste in a labeled container and manage it through your institution's chemical waste program.[12]

Contaminated Waste and Empty Containers
  • Contaminated Materials: Any materials (e.g., gloves, absorbent pads, glassware) grossly contaminated with this compound should be collected in a designated, labeled waste container.

  • Empty Containers:

    • A container that held a non-hazardous substance can typically be disposed of in the regular trash after it has been thoroughly emptied.[5]

    • For containers that held acutely toxic chemicals (P-listed), they must be triple-rinsed, with the rinsate collected as hazardous waste.[5][13] While this compound is not P-listed, this is a good practice to be aware of.

    • All chemical labels on empty containers should be defaced or removed before disposal.[5][8]

Spill Management

In the event of a spill:

  • Ensure adequate ventilation. [3]

  • Wear appropriate PPE.

  • Containment: For solid spills, sweep up the material and place it in a suitable container for disposal. Avoid generating dust.[3]

  • Decontamination: Clean the affected area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.

Decision-Making Workflow for Disposal

The following diagram outlines the logical steps for determining the correct disposal path for this compound waste.

DisposalWorkflow start Waste Generated: This compound is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed is_solid Is the waste in solid or liquid form? is_mixed->is_solid No manage_hazardous Manage as Hazardous Waste (Contact EHS) is_mixed->manage_hazardous Yes is_drain_allowed Is drain disposal of non-hazardous aqueous waste permitted? is_solid->is_drain_allowed Liquid (Aqueous) solid_disposal Containerize, label as 'Non-Hazardous Solid Waste', and consult EHS for trash disposal guidance. is_solid->solid_disposal Solid liquid_collection Collect in a labeled waste container and request EHS pickup. is_drain_allowed->liquid_collection No drain_disposal Dilute extensively and dispose down the sanitary sewer per institutional guidelines. is_drain_allowed->drain_disposal Yes

Caption: Disposal decision workflow for this compound.

Quantitative Data Summary

ParameterValue/GuidelineSource
pH for Drain Disposal 5.5 - 10.5[11]
P-List Waste Container Rinsing Triple rinse; collect all rinses as hazardous waste.[5][13][14]
Maximum Hazardous Waste in Satellite Accumulation Area 55 gallons (or 1 quart for acutely toxic waste)[4]

Conclusion

The responsible disposal of this compound, while not classified as hazardous, requires careful consideration of its context within your experimental workflow. By following these guidelines, consulting your institution's EHS department, and always prioritizing safety, you contribute to a culture of responsibility and environmental stewardship in the laboratory.

References

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • SCION Instruments. (2021, July 27). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Vanderbilt University Medical Center Office of Clinical and Research Safety. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet: Sorbitol 70%. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • CD BioGlyco. (n.d.). This compound, Purity ≥95%. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work fundamentally relies on the precise and safe handling of a multitude of chemical compounds. 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol, a sugar alcohol derivative, is one such compound that requires meticulous attention to safety protocols.[1] This guide synthesizes critical safety information and operational best practices to ensure both personal safety and experimental integrity.

Hazard Identification: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with specific risks that necessitate careful handling.

According to safety data sheets, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] These classifications are the primary drivers for the personal protective equipment (PPE) and handling protocols outlined below. The causality is clear: direct contact with the skin or eyes can lead to irritation, and inhalation of dust or aerosols can affect the respiratory system.

Hazard StatementGHS ClassificationKey Precautionary Response
H315 Causes skin irritationP302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
H319 Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
H335 May cause respiratory irritationP304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[2]

Personal Protective Equipment (PPE): An Essential Barrier

The selection of appropriate PPE is your first and most critical line of defense. The following recommendations are based on mitigating the identified hazards of skin, eye, and respiratory irritation.

  • Eye and Face Protection: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] Given the "serious eye irritation" classification, standard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting from splashes, dust, and vapors.

  • Hand Protection: Wear compatible, chemical-resistant gloves.[3] Nitrile gloves are a common and effective choice for handling this type of compound in a laboratory setting. It is crucial to wash hands thoroughly after handling, even when gloves have been worn.[2]

  • Body Protection: A standard laboratory coat should be worn to protect against accidental skin contact.[2] Ensure it is kept clean and is laundered regularly. Contaminated clothing should be removed immediately and washed before reuse.[2][5]

  • Respiratory Protection: Use only outdoors or in a well-ventilated area.[2] If there is a risk of generating dust or aerosols, and ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3] The primary reason for this is to prevent respiratory tract irritation.[2][3]

PPE Selection Workflow

The level of PPE required can be adapted based on the specific procedure and the quantity of the compound being handled. The following diagram illustrates a logical workflow for PPE selection.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Protocol Start Assess Task: Weighing solid, preparing solution, etc. CheckDust Potential for dust or aerosol generation? Start->CheckDust CheckSplash Risk of splash? CheckDust->CheckSplash No Respirator Use in Ventilated Hood or Wear Respirator CheckDust->Respirator Yes BasePPE Standard PPE: - Lab Coat - Nitrile Gloves CheckSplash->BasePPE No Goggles Add Chemical Goggles CheckSplash->Goggles Yes End Proceed with Task BasePPE->End Goggles->BasePPE Respirator->CheckSplash

Caption: PPE selection workflow based on procedural risk.

Operational and Disposal Plan

Safe handling extends beyond PPE to include the environment in which the work is conducted and the procedures for disposal.

Safe Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area to minimize the concentration of airborne dust or fumes.[2] For procedures with a higher risk of aerosolization, a chemical fume hood is the preferred engineering control.

  • Housekeeping: Minimize dust generation and accumulation.[2][4] Keep the container tightly closed when not in use.[2]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the material.[2]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[2][4] The storage area should be locked.[2]

Emergency First Aid Procedures

Immediate and correct first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If irritation persists, seek medical attention.[2][5]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[2][5]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
Ingestion Do NOT induce vomiting. Rinse mouth. Get medical attention if you feel unwell.[6]
Disposal Plan

Proper disposal is a legal and ethical responsibility to protect our environment.

  • Waste Characterization: All waste containing this compound must be treated as chemical waste.

  • Containment: Collect waste material in a suitable, labeled, and sealed disposal container.[2] Do not allow the product to enter drains, waterways, or soil.[2]

  • Consult Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[4][5] You may be able to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

Waste Disposal Workflow

Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Disposal Process Start Generate Waste (e.g., contaminated tips, excess material) Collect Segregate and collect in a labeled, sealed waste container Start->Collect Store Store container in designated satellite accumulation area Collect->Store Consult Consult Institutional EHS and Local Regulations Store->Consult Dispose Dispose via approved waste disposal plant/vendor Consult->Dispose End Documentation Complete Dispose->End

Caption: Standard workflow for chemical waste disposal.

By adhering to these detailed protocols, researchers can handle this compound with confidence, ensuring a safe laboratory environment for themselves and their colleagues while maintaining the integrity of their scientific work.

References

  • AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
  • Biosynth. (2017, September 26). Safety Data Sheet.
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  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - D-Glucamine.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - N-Methyl-D-glucamine.

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Reactant of Route 1
1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol
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Reactant of Route 2
1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.